Product packaging for Mal-amido-PEG15-acid(Cat. No.:)

Mal-amido-PEG15-acid

Cat. No.: B12423266
M. Wt: 901.0 g/mol
InChI Key: WSPAQMYURXJLTO-UHFFFAOYSA-N
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Description

Mal-amido-PEG15-acid is a useful research compound. Its molecular formula is C40H72N2O20 and its molecular weight is 901.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H72N2O20 B12423266 Mal-amido-PEG15-acid

Properties

Molecular Formula

C40H72N2O20

Molecular Weight

901.0 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C40H72N2O20/c43-37(3-6-42-38(44)1-2-39(42)45)41-5-8-49-10-12-51-14-16-53-18-20-55-22-24-57-26-28-59-30-32-61-34-36-62-35-33-60-31-29-58-27-25-56-23-21-54-19-17-52-15-13-50-11-9-48-7-4-40(46)47/h1-2H,3-36H2,(H,41,43)(H,46,47)

InChI Key

WSPAQMYURXJLTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Mal-amido-PEG15-acid: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-amido-PEG15-acid is a heterobifunctional crosslinker that plays a pivotal role in the field of bioconjugation, particularly in the development of targeted therapeutics such as antibody-drug conjugates (ADCs). This molecule features a maleimide group at one terminus and a carboxylic acid group at the other, connected by a 15-unit polyethylene glycol (PEG) spacer. The maleimide group offers high selectivity for thiol groups, commonly found in cysteine residues of proteins and peptides, while the carboxylic acid allows for conjugation to amine-containing molecules. The hydrophilic PEG chain enhances solubility, reduces aggregation, and can improve the pharmacokinetic profile of the resulting conjugate.

Chemical Structure and Properties

The fundamental structure of this compound consists of three key components:

  • Maleimide Group: This functional group selectively reacts with sulfhydryl (thiol) groups via a Michael addition reaction to form a stable thioether bond.[1] This reaction is highly efficient under mild physiological conditions (pH 6.5-7.5).

  • Polyethylene Glycol (PEG) Spacer: The 15-unit PEG chain is a flexible, hydrophilic polymer that imparts several advantageous properties. It increases the aqueous solubility of the molecule and the final conjugate, reduces steric hindrance between the conjugated molecules, and can decrease the immunogenicity of the bioconjugate.

  • Carboxylic Acid Group: The terminal carboxylic acid can be activated to react with primary amines, such as those on lysine residues or the N-terminus of proteins, to form a stable amide bond. This reaction typically requires the use of carbodiimide chemistry (e.g., with EDC and NHS).

Quantitative Data Summary

While specific experimental data for the PEG15 variant is limited in publicly available literature, the following table summarizes its known properties and provides comparative data from related Mal-amido-PEG-acid linkers.

PropertyThis compoundMal-amido-PEG2-acidMal-amido-PEG8-acidMal-amido-PEG12-acid
Molecular Weight ( g/mol ) 901.00[2]328.32[1]592.64[1]768.84[3]
Molecular Formula C40H72N2O20C14H20N2O7C26H44N2O13C34H60N2O17
Purity Typically >95%≥95%>95%≥98%
Solubility Soluble in DMSO, DMF, and waterSoluble in DMSO, DMF, and waterSoluble in DMSO (250 mg/mL), Ethanol (100 mg/mL)Soluble in aqueous media
Storage Conditions -20°C-20°C-20°C-20°C

Key Applications

The unique architecture of this compound makes it a versatile tool for a range of bioconjugation applications:

  • Antibody-Drug Conjugates (ADCs): This is a primary application where the linker is used to attach a potent cytotoxic drug to a monoclonal antibody. The antibody targets a specific antigen on cancer cells, and upon internalization, the drug is released, leading to targeted cell killing.

  • PEGylation: The hydrophilic PEG spacer can be used to modify proteins, peptides, or small molecules to improve their pharmacokinetic and pharmacodynamic properties. PEGylation can increase the half-life of a drug in circulation by reducing renal clearance and protecting it from enzymatic degradation.

  • Surface Modification: this compound can be used to functionalize surfaces of nanoparticles, liposomes, and other drug delivery systems. This can improve their biocompatibility and allow for the attachment of targeting ligands.

  • PROTACs: This linker can be utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.

Experimental Protocols

The following is a generalized protocol for the conjugation of a thiol-containing protein (e.g., an antibody) to an amine-containing molecule using this compound.

Part 1: Reaction of this compound with the Thiol-Containing Protein

Materials:

  • Thiol-containing protein (e.g., antibody with reduced disulfide bonds)

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M L-cysteine in conjugation buffer

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reactants: Dissolve the thiol-containing protein in the conjugation buffer to a final concentration of 1-10 mg/mL. Dissolve the this compound in a suitable organic solvent (e.g., DMSO or DMF) and then dilute it in the conjugation buffer.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction: Add the quenching solution to a final concentration of 10-20 mM L-cysteine to cap any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess linker and quenching reagent by size-exclusion chromatography or dialysis.

Part 2: Activation of the Carboxylic Acid and Conjugation to an Amine-Containing Molecule

Materials:

  • PEGylated protein from Part 1

  • Amine-containing molecule (e.g., a drug)

  • Activation Buffer: MES buffer, pH 4.5-6.0

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Reaction Buffer: PBS, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

Procedure:

  • Activation of Carboxylic Acid: Dissolve the PEGylated protein in the activation buffer. Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS. Incubate for 15 minutes at room temperature to form the NHS ester.

  • Conjugation Reaction: Immediately add the activated PEGylated protein to the amine-containing molecule dissolved in the reaction buffer. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction: Add the quenching solution to a final concentration of 20-50 mM Tris to stop the reaction by consuming any unreacted NHS-esters. Incubate for 15 minutes at room temperature.

  • Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove unreacted molecules and byproducts.

Visualizations

Maleimide-Thiol Conjugation Reaction

G cluster_reactants Reactants cluster_product Product Mal_PEG_Acid This compound Conjugate Protein-S-Mal-amido-PEG15-acid (Stable Thioether Bond) Mal_PEG_Acid->Conjugate + Protein_SH Protein-SH (Thiol group) Protein_SH->Conjugate caption Chemical reaction of this compound with a thiol-containing protein.

Chemical reaction of this compound with a thiol-containing protein.
Experimental Workflow for ADC Synthesis

G cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Linker Conjugation cluster_step3 Step 3: Drug Conjugation cluster_step4 Step 4: Purification Antibody Antibody Reduced_Ab Reduced Antibody (Free Thiols) Antibody->Reduced_Ab Reduction Ab_Linker Antibody-Linker Conjugate Reduced_Ab->Ab_Linker Linker This compound Linker->Ab_Linker ADC Antibody-Drug Conjugate (ADC) Ab_Linker->ADC Activation & Conjugation Drug Amine-containing Drug Drug->ADC Purified_ADC Purified ADC ADC->Purified_ADC Purification caption Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Workflow for Antibody-Drug Conjugate (ADC) synthesis.

References

An In-depth Technical Guide to Mal-amido-PEG15-acid: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-amido-PEG15-acid is a heterobifunctional crosslinker that is becoming increasingly vital in the fields of bioconjugation, drug delivery, and diagnostics.[] Its structure, featuring a maleimide group at one end, a carboxylic acid at the other, and a 15-unit polyethylene glycol (PEG) spacer, provides a versatile platform for covalently linking different molecules.[2][3] The maleimide group offers high selectivity for thiol groups, commonly found in cysteine residues of proteins and peptides, while the carboxylic acid can be activated to form stable amide bonds with primary amines, such as those on lysine residues.[] The hydrophilic PEG15 chain enhances the solubility and biocompatibility of the resulting conjugate, can reduce steric hindrance, and may improve the pharmacokinetic properties of therapeutic molecules.[4] This guide provides a comprehensive overview of this compound, including its properties, experimental protocols, and key applications.

Core Properties and Data

Quantitative data for this compound is not always readily available. The following tables summarize known properties of this compound and related compounds to provide a comprehensive overview.

Table 1: Physicochemical Properties of Mal-amido-PEG-acid Linkers

PropertyThis compoundMal-amido-PEG12-acidMal-amido-PEG8-C2-acidMal-amido-PEG7-acidMal-amido-PEG3-AcidMal-amido-PEG2-acid
Molecular Formula C40H72N2O20C34H60N2O17C26H44N2O13C24H40N2O12C16H24N2O8C14H20N2O7
Molecular Weight 901.00 g/mol 768.84 g/mol 592.63 g/mol 548.59 g/mol 372.37 g/mol 328.32 g/mol
Purity >95%>97%>95%>95%>96%>97%
CAS Number 1626416-58-1871133-36-71334177-86-42112731-42-52055353-75-6756525-98-1

Note: Data for this compound is based on supplier information. Data for other linkers are provided for comparison and are sourced from the cited references.

Table 2: Solubility and Stability of Mal-amido-PEG8-C2-acid (as a proxy for this compound)

ParameterValue
Solubility (in vitro) DMSO: ≥ 250 mg/mLEthanol: ≥ 100 mg/mL
Solubility (in vivo formulation) ≥ 2.08 mg/mL in 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline
Storage (pure form) -20°C for up to 3 years
Storage (in solvent) -80°C for up to 6 months-20°C for up to 1 month

Note: This data is for Mal-amido-PEG8-C2-acid and should be used as an estimate for this compound. Longer PEG chains generally confer greater aqueous solubility.

Synthesis of Mal-amido-PEG-acid

G cluster_0 General Synthesis Workflow A HO-PEG15-OH B Boc-NH-PEG15-OH A->B 1. Monoprotection (Boc) C Boc-NH-PEG15-O-Tos B->C 2. Tosylation D Boc-NH-PEG15-N3 C->D 3. Azide Substitution E H2N-PEG15-N3 D->E 4. Boc Deprotection F Maleimido-PEG15-N3 E->F 5. Maleimide Formation G Maleimido-PEG15-NH2 F->G 6. Azide Reduction H This compound G->H 7. Acylation with Acid Anhydride

Caption: General synthetic workflow for heterobifunctional PEGs.

Experimental Protocols

The utility of this compound lies in its ability to facilitate two distinct and highly specific conjugation reactions.

Protocol 1: Maleimide-Thiol Conjugation

This protocol outlines the reaction of the maleimide group of this compound with a thiol-containing molecule, such as a protein with a cysteine residue.

Materials:

  • Thiol-containing protein (e.g., antibody)

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching solution: L-cysteine or N-acetylcysteine

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the thiol-containing protein in the conjugation buffer. If necessary, reduce disulfide bonds by adding a 10-20 fold molar excess of TCEP and incubating for 30-60 minutes at room temperature.

  • Linker Preparation: Prepare a stock solution of this compound in an anhydrous solvent like DMSO or DMF.

  • Conjugation: Add a 5-20 fold molar excess of the this compound solution to the protein solution. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add a 100-fold molar excess of L-cysteine or N-acetylcysteine to quench any unreacted maleimide groups. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess linker and quenching reagent by size-exclusion chromatography or dialysis.

G cluster_0 Maleimide-Thiol Conjugation Workflow A Thiol-containing Protein B Optional: Reduction with TCEP A->B D Conjugation (pH 6.5-7.5) B->D C This compound C->D E Quenching (L-cysteine) D->E F Purification (SEC) E->F G Protein-PEG15-acid Conjugate F->G

Caption: Workflow for conjugating a thiol-containing protein.

Protocol 2: Carboxylic Acid-Amine Coupling (EDC/NHS Chemistry)

This protocol describes the activation of the carboxylic acid group of this compound and its subsequent reaction with an amine-containing molecule.

Materials:

  • Amine-containing molecule

  • This compound (or the product from Protocol 1)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Activation of Carboxylic Acid: Dissolve this compound in the Activation Buffer. Add a 2- to 5-fold molar excess of EDC and NHS (or Sulfo-NHS). Incubate for 15 minutes at room temperature to form the NHS ester.

  • pH Adjustment: Immediately before adding the amine-containing molecule, the pH of the reaction may be raised to 7.2-7.5 with the Coupling Buffer for optimal amine coupling.

  • Conjugation: Add the amine-containing molecule to the activated linker solution. A molar ratio of 10-20 fold excess of the linker-NHS ester to the amine-containing molecule is a common starting point. React for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Add the quenching solution to a final concentration of 20-50 mM to stop the reaction. Incubate for 15 minutes at room temperature.

  • Purification: Purify the conjugate from excess reagents and byproducts using a suitable method like size-exclusion chromatography.

G cluster_0 Carboxylic Acid-Amine Coupling Workflow A This compound B Activation with EDC/NHS (pH 6.0) A->B D Conjugation (pH 7.2-8.5) B->D C Amine-containing Molecule C->D E Quenching (Tris-HCl) D->E F Purification (SEC) E->F G Final Bioconjugate F->G

Caption: Workflow for amine coupling via the carboxylic acid.

Applications in Drug Development

This compound is a key component in the development of sophisticated biotherapeutics, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. The this compound linker plays a crucial role in connecting the antibody to the drug.

Mechanism of Action of an ADC:

  • Target Binding: The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.

  • Internalization: The ADC-antigen complex is internalized by the cell through endocytosis.

  • Payload Release: Inside the cell, the linker is cleaved, releasing the cytotoxic payload.

  • Cell Death: The released drug exerts its cytotoxic effect, leading to the death of the cancer cell.

G cluster_0 ADC Mechanism of Action A ADC binds to tumor antigen B Internalization (Endocytosis) A->B C Lysosomal Trafficking B->C D Linker Cleavage & Payload Release C->D E Cytotoxic Effect & Apoptosis D->E

Caption: Simplified signaling pathway of an ADC.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. This compound can serve as the linker connecting a ligand that binds to the target protein and a ligand for an E3 ubiquitin ligase.

Mechanism of Action of a PROTAC:

  • Ternary Complex Formation: The PROTAC simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.

  • Ubiquitination: The E3 ligase transfers ubiquitin molecules to the target protein.

  • Proteasomal Degradation: The ubiquitinated target protein is recognized and degraded by the proteasome. The PROTAC is then released and can induce the degradation of another target protein molecule.

G cluster_0 PROTAC Mechanism of Action A PROTAC binds to Target Protein & E3 Ligase B Ternary Complex Formation A->B C Target Protein Ubiquitination B->C D Proteasomal Degradation C->D E PROTAC Recycling D->E E->A

Caption: The catalytic cycle of a PROTAC.

Conclusion

This compound is a powerful and versatile tool for researchers and drug developers. Its well-defined and predictable reactivity, coupled with the beneficial properties of the PEG spacer, makes it an ideal choice for the construction of complex bioconjugates. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the effective use of this linker in the development of next-generation therapeutics and research tools. As the field of bioconjugation continues to evolve, the importance of well-characterized and reliable linkers like this compound will undoubtedly grow.

References

The Core Mechanism of Mal-amido-PEG15-acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-amido-PEG15-acid is a heterobifunctional crosslinker that has garnered significant attention in the field of bioconjugation, particularly for the development of targeted therapeutics such as antibody-drug conjugates (ADCs). Its structure, featuring a thiol-reactive maleimide group, a long-chain polyethylene glycol (PEG) spacer, and an amine-reactive carboxylic acid, provides a versatile platform for the precise linkage of biomolecules. This technical guide delves into the core mechanism of action of this compound, providing a detailed exploration of its conjugation chemistry, reaction kinetics, and the critical factors influencing the stability and efficacy of the resulting conjugates.

The Bifunctional Architecture of this compound

The functionality of this compound is dictated by its three key components:

  • Maleimide Group: This moiety is highly selective for sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides. The reaction proceeds via a Michael addition, forming a stable thioether bond.

  • PEG15 Spacer: The 15-unit polyethylene glycol chain is a hydrophilic spacer that imparts several advantageous properties to the conjugate. It enhances aqueous solubility, reduces aggregation, and can minimize steric hindrance between the conjugated molecules. Furthermore, the PEG spacer can shield the conjugate from proteolytic enzymes and reduce its immunogenicity.

  • Carboxylic Acid: This terminal group provides a secondary site for conjugation, typically with primary amines (e.g., lysine residues) through the formation of a stable amide bond. This dual reactivity allows for orthogonal conjugation strategies.

Core Mechanism of Action: The Maleimide-Thiol Conjugation

The primary mechanism of action of this compound in bioconjugation is the reaction between its maleimide group and a thiol-containing molecule.

The Michael Addition Reaction

The conjugation proceeds through a Michael addition reaction, a nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. In this case, the nucleophilic thiol group (specifically the thiolate anion, -S⁻) attacks one of the carbon atoms of the electron-deficient double bond within the maleimide ring. This leads to the formation of a stable carbon-sulfur (thioether) bond.

dot

Caption: Maleimide-Thiol Michael Addition Reaction.

Reaction Kinetics and pH Dependence

The rate of the maleimide-thiol conjugation is highly dependent on the pH of the reaction medium. The reaction is most efficient in the pH range of 6.5 to 7.5. At a pH below 6.5, the reaction rate slows down as the thiol group is predominantly in its protonated form (-SH), which is less nucleophilic than the thiolate anion (-S⁻). Conversely, at a pH above 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, which renders it inactive for conjugation. Furthermore, at higher pH values, the maleimide group can also react with primary amines, such as those on lysine residues, leading to a loss of selectivity. At pH 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines.

Stability of the Thioether Linkage

While the thioether bond formed is generally stable, it can be susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione, which is abundant in the intracellular environment. This can lead to the exchange of the conjugated molecule and potential off-target effects.

To enhance the stability of the linkage, the succinimide ring formed after the initial conjugation can be hydrolyzed to a more stable succinamic acid form. This ring-opening can be promoted by incubating the conjugate at a slightly basic pH.

dot```dot graph Thioether_Stability { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style=filled, fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#202124"];

Thioether [label="Thioether Adduct\n(Reversible)"]; Retro_Michael [label="Retro-Michael Reaction\n(Thiol Exchange)"]; Hydrolysis [label="Succinimide Ring Hydrolysis"]; Stable_Adduct [label="Stable Ring-Opened Adduct"];

Thioether -> Retro_Michael [label="High Thiol Concentration", color="#EA4335"]; Thioether -> Hydrolysis [label="pH > 7.5", color="#34A853"]; Hydrolysis -> Stable_Adduct; }

The Pivotal Role of the Maleimide Group in Mal-amido-PEG15-acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation and drug delivery, the precise and stable linkage of molecules is paramount. Mal-amido-PEG15-acid is a heterobifunctional linker that has gained prominence for its ability to connect biological molecules with therapeutic agents or imaging labels. At the heart of its functionality lies the maleimide group, a reactive moiety that enables highly specific and efficient covalent bond formation. This technical guide provides an in-depth exploration of the role of the maleimide group in this compound, detailing its reactivity, stability, and practical application in creating advanced bioconjugates.

The Maleimide Group: A Highly Selective Thiol-Reactive Handle

This compound is a molecule comprised of three key components: a maleimide group, a 15-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. The maleimide group is an α,β-unsaturated carbonyl compound that serves as the primary reactive site for conjugation to thiol-containing molecules, most notably the side chains of cysteine residues in proteins and peptides.[1]

The core of the maleimide's utility lies in the Michael addition reaction, a highly efficient and chemoselective process where a nucleophilic thiol attacks one of the activated double bonds within the maleimide ring.[2] This reaction proceeds readily under mild, physiological conditions, forming a stable covalent thioether bond, specifically a thiosuccinimide linkage.[3]

Key Characteristics of the Maleimide-Thiol Reaction:
  • High Selectivity: The reaction is highly specific for thiol groups within a pH range of 6.5 to 7.5.[2] At a neutral pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring minimal off-target reactions with other amino acid residues like lysine.[4]

  • Favorable Kinetics: The thiol-maleimide reaction is rapid, often reaching completion within a few hours at room temperature.

  • Stable Adduct Formation: The resulting thiosuccinimide bond is generally stable under physiological conditions, a crucial attribute for in vivo applications of bioconjugates.

Quantitative Data on Maleimide Reactivity and Stability

Table 1: Reaction Kinetics of Maleimide-Thiol Conjugation

ParameterValueConditionsSource(s)
Second-Order Rate Constant (k) 14 L·mol⁻¹·s⁻¹ (for N-ethylmaleimide and cysteine)pH 4.95, 25°C
Reaction pH Optimum 6.5 - 7.5Aqueous buffer
Relative Reaction Rate (Thiol vs. Amine) ~1,000 : 1pH 7.0
Typical Reaction Time 2 - 4 hoursRoom Temperature
Typical Molar Excess of Maleimide Reagent 10 to 20-foldFor protein labeling

Table 2: Stability of Maleimide and Thiosuccinimide Adducts

ParameterValue/ObservationConditionsSource(s)
Maleimide Hydrolysis Half-Life (unconjugated) ~25 minutes (for a self-hydrolyzing maleimide)pH 7.4, 22°C
Thiosuccinimide Adduct Hydrolysis Half-Life ~27 hours (for N-alkyl thiosuccinimides)pH 7.4, 37°C
Stabilized (Ring-Opened) Adduct Half-Life > 2 yearsPhysiological conditions
Competing Reactions Hydrolysis of maleimide, Retro-Michael reaction of adductpH > 7.5 for hydrolysis; presence of other thiols for retro-Michael

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: General Procedure for Protein Conjugation

This protocol outlines the steps for conjugating this compound to a protein containing a free cysteine residue.

1. Materials:

  • Thiol-containing protein (e.g., antibody, enzyme)

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed and free of primary amines and thiols. It is recommended to include 1-5 mM EDTA to prevent thiol oxidation.

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) if disulfide bonds need to be reduced. TCEP is preferred over DTT as it does not contain a thiol and does not require removal prior to conjugation.

  • Quenching Reagent: L-cysteine or N-acetylcysteine solution (e.g., 1 M in conjugation buffer).

  • Purification System: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassette.

2. Procedure:

  • Protein Preparation:

    • Dissolve the thiol-containing protein in the conjugation buffer to a final concentration of 1-10 mg/mL.

    • If reduction of disulfide bonds is necessary, add a 10-100 fold molar excess of TCEP to the protein solution and incubate at room temperature for 30-60 minutes.

  • Linker Preparation:

    • Immediately before use, dissolve the this compound in an anhydrous, water-miscible solvent such as DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation. Protect the reaction from light.

  • Quenching:

    • Add the quenching reagent to a final concentration of 10-20 mM to cap any unreacted maleimide groups.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and quenching reagent by size-exclusion chromatography or dialysis against a suitable storage buffer.

Protocol 2: Quantification of Maleimide Groups

This protocol describes an indirect method to quantify the number of reactive maleimide groups on a molecule using Ellman's reagent.

1. Materials:

  • Maleimide-containing sample (e.g., this compound)

  • L-cysteine solution of known concentration

  • Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) solution

  • Reaction Buffer: Phosphate buffer, pH 7.0

  • UV-Vis Spectrophotometer

2. Procedure:

  • React a known, excess amount of L-cysteine with the maleimide-containing sample for 1 hour to ensure complete reaction of the maleimide groups.

  • Add Ellman's reagent to the reaction mixture. The reagent will react with the remaining unreacted L-cysteine.

  • Measure the absorbance of the solution at 412 nm.

  • Calculate the concentration of the unreacted thiol using the Beer-Lambert law (extinction coefficient of the product, 2-nitro-5-thiobenzoate, is 14,150 M⁻¹cm⁻¹).

  • The amount of maleimide is determined by subtracting the amount of unreacted thiol from the initial amount of thiol added.

Protocol 3: Characterization of the Conjugate

1. SDS-PAGE Analysis:

  • Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight upon conjugation. A distinct band shift compared to the unconjugated protein should be observed.

2. Mass Spectrometry (MS):

  • Use MALDI-TOF or ESI-MS to determine the precise molecular weight of the conjugate and confirm the degree of labeling (number of PEG linkers per protein).

3. HPLC Analysis:

  • Utilize Size-Exclusion Chromatography (SEC-HPLC) to assess the purity of the conjugate and detect any aggregation.

  • Reversed-Phase HPLC (RP-HPLC) can be used to separate different PEGylated species.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key chemical reactions and experimental workflows associated with the use of this compound.

G cluster_0 Maleimide-Thiol Conjugation node_A This compound Maleimide Group node_C Thiosuccinimide Adduct Stable Covalent Bond node_A:f1->node_C:f0 Michael Addition (pH 6.5-7.5) node_B Protein Thiol Group (Cysteine) node_B:f1->node_C:f0

Caption: The Michael addition reaction between the maleimide group and a thiol.

G cluster_1 Conjugation Workflow node_Start Start node_Prep Prepare Protein (Reduce if necessary) node_Start->node_Prep node_React Add this compound node_Prep->node_React node_Incubate Incubate (2-4h @ RT or O/N @ 4°C) node_React->node_Incubate node_Quench Quench Reaction (e.g., L-cysteine) node_Incubate->node_Quench node_Purify Purify Conjugate (SEC or Dialysis) node_Quench->node_Purify node_Analyze Characterize (SDS-PAGE, MS, HPLC) node_Purify->node_Analyze node_End End node_Analyze->node_End

Caption: A typical experimental workflow for protein conjugation.

G cluster_2 Stability and Side Reactions node_Adduct Thiosuccinimide Adduct node_Stable Stable Ring-Opened Adduct node_Adduct->node_Stable Hydrolysis (Stabilization) node_Reversed Reversed Michael Reaction (Maleimide + Thiol) node_Adduct->node_Reversed Retro-Michael Reaction (Instability) node_Hydrolysis Maleimide Hydrolysis (Unreactive Maleamic Acid) node_Reversed->node_Hydrolysis Hydrolysis of Re-formed Maleimide

References

The Pivotal Role of the Carboxylic Acid in Mal-amido-PEG15-acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern bioconjugation and drug delivery, heterobifunctional linkers are indispensable tools for the precise assembly of complex biomolecular architectures. Among these, Mal-amido-PEG15-acid has emerged as a versatile and widely utilized reagent. Its structure, comprising a thiol-reactive maleimide, a hydrophilic 15-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, offers a powerful combination of reactivity, solubility, and biocompatibility. While the maleimide group's specific reactivity towards sulfhydryl groups is well-documented, the function of the terminal carboxylic acid is equally crucial, providing a secondary and orthogonal site for conjugation. This technical guide provides an in-depth exploration of the carboxylic acid's function within the this compound linker, detailing its reactivity, applications, and the experimental protocols necessary for its effective utilization.

The Core Functionality of the Carboxylic Acid Moiety

The terminal carboxylic acid (-COOH) on the this compound linker serves as a versatile handle for the covalent attachment of molecules containing primary amines (-NH2), such as those found on lysine residues and the N-terminus of proteins, as well as on various small molecules and drug payloads.[1][2][3] This functionality is critical for the construction of complex bioconjugates where the maleimide end is already engaged or when a thiol-reactive strategy is not desired or feasible.

The primary role of the carboxylic acid is to form a stable amide bond with a primary amine.[2][3] However, the carboxylic acid itself is not inherently reactive towards amines under physiological conditions. Therefore, it requires chemical activation to facilitate this reaction. This activation step is a cornerstone of its utility in bioconjugation.

Chemical Activation and Conjugation Pathway

The most common and effective method for activating the carboxylic acid for bioconjugation is through the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS).

The reaction proceeds via a two-step mechanism:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.

  • Formation of a Stable NHS Ester: This intermediate is unstable in aqueous solutions and can hydrolyze. To improve reaction efficiency, NHS or sulfo-NHS is added to react with the O-acylisourea intermediate, forming a more stable, amine-reactive NHS ester.

  • Nucleophilic Attack by the Amine: The NHS ester then readily reacts with a primary amine-containing molecule to form a stable amide bond, releasing NHS or sulfo-NHS as a byproduct.

This sequential activation and conjugation strategy allows for a controlled and efficient coupling process.

G A Mal-amido-PEG15-COOH C O-Acylisourea Intermediate (Reactive, Unstable) A->C + B EDC B->C E Amine-Reactive NHS Ester (More Stable) C->E + H Hydrolysis (Side Reaction) C->H H₂O D NHS / Sulfo-NHS D->E G Stable Amide Bond (Bioconjugate) E->G + F Primary Amine (e.g., Lysine side chain) F->G

Caption: Activation and conjugation pathway of the carboxylic acid moiety.

Quantitative Data on Carboxylic Acid Conjugation

The efficiency of the carboxylic acid-mediated conjugation is influenced by several factors, including pH, temperature, and the molar ratios of the reactants.

ParameterRecommended RangeRationale
pH 7.2 - 8.5Optimal for the reaction between the NHS ester and primary amines.
Temperature 4°C to Room TemperatureLower temperatures can help to minimize hydrolysis of the NHS ester.
EDC Molar Excess 5- to 10-foldTo ensure efficient activation of the carboxylic acid.
NHS/sulfo-NHS Molar Excess 5- to 10-foldTo drive the formation of the more stable NHS ester.
Linker-NHS Ester to Amine Molar Ratio 10- to 20-fold excessTo maximize the conjugation to the amine-containing molecule.
Reaction Time 2-4 hours at RT or overnight at 4°CTo allow for sufficient reaction completion.

Note: These are starting recommendations and may require optimization for specific applications.

Experimental Protocols

Protocol 1: Two-Step Conjugation of an Amine-Containing Molecule to a Thiol-Containing Protein using this compound

This protocol describes the sequential conjugation, first via the maleimide to a thiol-containing protein, followed by the conjugation of an amine-containing molecule to the carboxylic acid.

Materials:

  • Thiol-containing protein (e.g., antibody with reduced disulfides)

  • This compound

  • Amine-containing molecule (e.g., small molecule drug)

  • Conjugation Buffer 1: Phosphate-buffered saline (PBS), pH 7.2-7.5, free of primary amines and thiols.

  • Conjugation Buffer 2: Borate or carbonate buffer, pH 8.0-8.5.

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution 1: 1 M L-cysteine in Conjugation Buffer 1.

  • Quenching Solution 2: 1 M Tris-HCl, pH 8.0.

  • Anhydrous DMSO or DMF

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)

Procedure:

Step 1: Maleimide-Thiol Conjugation

  • Preparation of Reactants:

    • Dissolve the thiol-containing protein in Conjugation Buffer 1 to a final concentration of 1-10 mg/mL.

    • Immediately before use, dissolve this compound in anhydrous DMSO or DMF and then dilute into Conjugation Buffer 1.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching solution 1 to a final concentration of 10-20 mM L-cysteine to cap any unreacted maleimide groups.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the protein-PEG-acid conjugate from excess reagents using SEC or dialysis against Conjugation Buffer 2.

Step 2: Carboxylic Acid-Amine Conjugation

  • Preparation of Reactants:

    • Dissolve the amine-containing molecule in Conjugation Buffer 2.

    • Prepare fresh stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or water.

  • Activation of Carboxylic Acid:

    • Add a 5- to 10-fold molar excess of EDC and Sulfo-NHS to the purified protein-PEG-acid solution from Step 1.

    • Incubate for 15 minutes at room temperature to activate the carboxylic acid group.

  • Conjugation Reaction:

    • Immediately add the amine-containing molecule to the activated protein-PEG-acid solution.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add quenching solution 2 to a final concentration of 20-50 mM Tris to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Final Purification and Characterization:

    • Purify the final bioconjugate using SEC, dialysis, or another suitable method.

    • Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry (MS), and HPLC to confirm successful conjugation and assess purity.

G cluster_0 Step 1: Maleimide-Thiol Conjugation cluster_1 Step 2: Carboxylic Acid-Amine Conjugation A Prepare Thiol-Protein & this compound B Conjugate (pH 7.2-7.5) A->B C Quench with L-cysteine B->C D Purify Protein-PEG-Acid C->D E Activate with EDC/Sulfo-NHS D->E F Add Amine-Molecule & Conjugate (pH 8.0-8.5) E->F G Quench with Tris F->G H Final Purification & Characterization G->H

Caption: Experimental workflow for two-step conjugation.

Applications in Drug Development

The carboxylic acid functionality of this compound is instrumental in several key areas of drug development:

  • Antibody-Drug Conjugates (ADCs): The carboxylic acid can be used to attach cytotoxic drugs to an antibody that has been linked to the maleimide end of the linker. This allows for the targeted delivery of the drug to cancer cells.

  • PEGylation: The carboxylic acid can be used to attach the PEG linker to proteins or peptides, a process known as PEGylation. This can improve the pharmacokinetic properties of the therapeutic, such as increasing its circulation half-life and reducing its immunogenicity.

  • Surface Modification: The carboxylic acid can be used to immobilize biomolecules onto surfaces for applications such as biosensors and diagnostic assays.

Conclusion

The terminal carboxylic acid of this compound is a critical functional group that provides a versatile and orthogonal site for bioconjugation. Its ability to form stable amide bonds with primary amines, following activation with carbodiimides, enables the construction of complex and well-defined bioconjugates for a wide range of applications in research, diagnostics, and therapeutics. A thorough understanding of its chemistry and the optimization of reaction conditions are paramount for the successful implementation of this powerful tool in drug development and beyond.

References

Mal-amido-PEG15-acid for Protein Degradation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mal-amido-PEG15-acid, a heterobifunctional linker molecule increasingly utilized in the field of targeted protein degradation. This document details its chemical properties, its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and the experimental protocols necessary for the evaluation of these novel therapeutic agents.

Introduction to this compound in Targeted Protein Degradation

Targeted protein degradation is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. PROTACs are at the forefront of this technology. These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker is a critical component of a PROTAC, profoundly influencing its efficacy, selectivity, and physicochemical properties. Polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated. This compound is a specific type of PEG-based linker featuring a maleimide group at one end and a carboxylic acid at the other, separated by a 15-unit PEG chain. This configuration offers a versatile platform for the synthesis of potent and selective protein degraders.

Core Concepts and Mechanism of Action

The fundamental principle behind PROTACs synthesized with this compound is the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The this compound linker bridges the POI-binding ligand and the E3 ligase ligand, facilitating their interaction.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC (this compound linker) POI->PROTAC Proteasome Proteasome POI->Proteasome Recognition E3 E3 Ubiquitin Ligase PROTAC->E3 Ub Ubiquitin Ub->E3 Ubiquitination Degradation Degraded Peptides Proteasome->Degradation

PROTAC Mechanism of Action

The maleimide group of the linker provides a reactive handle for conjugation to a thiol-containing moiety on the POI ligand, while the carboxylic acid can be activated to form a stable amide bond with an amine group on the E3 ligase ligand. The 15-unit PEG chain offers a specific length and flexibility that can be optimal for the productive formation of the ternary complex, leading to efficient ubiquitination and subsequent degradation of the target protein.

Physicochemical Properties and Synthesis

3.1. Physicochemical Properties of this compound

The physicochemical properties of the this compound linker contribute significantly to the overall characteristics of the resulting PROTAC.

PropertyDescription
Molecular Weight Approximately 901.0 g/mol .[1]
Formula C40H72N2O20.[1]
Solubility The hydrophilic nature of the PEG chain generally enhances the aqueous solubility of the PROTAC, which can improve cell permeability and pharmacokinetic properties.
Reactivity The maleimide group is reactive towards thiols (e.g., cysteine residues), while the carboxylic acid can be coupled with amines.
Flexibility The PEG chain provides conformational flexibility, which can be crucial for the formation of a stable and productive ternary complex.

3.2. General Synthesis Protocol for a PROTAC using this compound

The synthesis of a PROTAC using a Mal-amido-PEG linker is typically a two-step process involving sequential conjugation of the POI ligand and the E3 ligase ligand to the linker.

Step 1: Conjugation of the POI Ligand to the Maleimide Terminus

  • Reaction Setup: Dissolve the thiol-containing POI ligand and a slight molar excess of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.0-7.5) with a co-solvent like DMF or DMSO to ensure solubility.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours or overnight. The maleimide group will selectively react with the thiol group to form a stable thioether bond.

  • Monitoring: Track the reaction progress using LC-MS.

  • Purification: Purify the resulting POI-linker conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).

Step 2: Conjugation of the E3 Ligase Ligand to the Carboxylic Acid Terminus

  • Activation of Carboxylic Acid: Dissolve the purified POI-linker conjugate in an anhydrous aprotic solvent such as DMF. Add a peptide coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) to activate the terminal carboxylic acid.

  • Amide Bond Formation: Add the amine-containing E3 ligase ligand to the activated POI-linker conjugate.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitoring and Purification: Monitor the formation of the final PROTAC product by LC-MS. Purify the final PROTAC using RP-HPLC to obtain a highly pure compound for biological evaluation.

Experimental Evaluation of PROTACs

A series of in vitro and cellular assays are required to characterize the efficacy, selectivity, and mechanism of action of a newly synthesized PROTAC.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_synthesis PROTAC Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_data Data Analysis Synthesis Synthesis of PROTAC (using this compound) Degradation Protein Degradation Assay (Western Blot, HiBiT) Synthesis->Degradation Ternary_Complex Ternary Complex Formation (Co-IP, TR-FRET) Degradation->Ternary_Complex Target_Engagement Target Engagement (NanoBRET) Ternary_Complex->Target_Engagement Selectivity Selectivity Profiling (Quantitative Proteomics) Target_Engagement->Selectivity Data_Analysis Determine DC50, Dmax Assess Selectivity Selectivity->Data_Analysis

Experimental Workflow for PROTAC Evaluation

4.1. Quantitative Data for PEG-based PROTACs

PROTAC TargetE3 LigaseLinker TypeDC50 (nM)Dmax (%)Reference Cell Line
BRD4CRBNPEG (4 units)< 0.5 µM> 90%H661
BRD4VHLPEG (varied)Potency decreased with increased length> 90%H661
TBK1VHLAlkyl/Ether (21 atoms)396%Not Specified
ARVHLPEG (varied)Optimal at 12 atoms> 90%22Rv1

This table presents representative data from various studies to highlight the importance of linker optimization. Actual values will vary depending on the specific target, ligands, and cell line used.

4.2. Detailed Experimental Protocols

4.2.1. Western Blotting for Target Protein Degradation

This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.

  • Materials:

    • Cell line expressing the target protein

    • PROTAC stock solution (e.g., in DMSO)

    • Cell culture medium and supplements

    • Phosphate-buffered saline (PBS)

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes and transfer apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence substrate and imaging system

  • Protocol:

    • Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle control (DMSO) for a predetermined time course (e.g., 4, 8, 16, 24 hours).

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer on ice.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.

    • SDS-PAGE and Western Blotting:

      • Normalize protein concentrations and prepare samples with Laemmli buffer.

      • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

      • Block the membrane and incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

      • Strip and re-probe the membrane with the loading control antibody.

    • Data Analysis:

      • Acquire chemiluminescent signals using an imaging system.

      • Quantify the band intensities using densitometry software.

      • Normalize the target protein signal to the loading control.

      • Calculate the percentage of protein degradation relative to the vehicle control for each concentration.

      • Plot the percentage of degradation versus the log of the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

4.2.2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Co-IP is used to demonstrate the physical interaction between the target protein and the E3 ligase in the presence of the PROTAC.

  • Materials:

    • Cell line expressing the target protein and E3 ligase

    • PROTAC and proteasome inhibitor (e.g., MG132)

    • Non-denaturing lysis buffer

    • Antibody for immunoprecipitation (against the target protein or a tag on the E3 ligase)

    • Protein A/G magnetic beads or agarose resin

    • Wash buffer

    • Elution buffer or Laemmli sample buffer

    • Antibodies for Western blotting (against the target protein and E3 ligase)

  • Protocol:

    • Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (to prevent degradation of the target) for a specified time.

    • Cell Lysis: Lyse the cells in a non-denaturing buffer to preserve protein interactions.

    • Immunoprecipitation:

      • Incubate the cell lysate with the primary antibody overnight at 4°C.

      • Add Protein A/G beads to capture the antibody-protein complexes.

    • Washing: Wash the beads multiple times to remove non-specifically bound proteins.

    • Elution and Western Blotting:

      • Elute the bound proteins from the beads.

      • Analyze the eluates by Western blotting, probing for both the target protein and the E3 ligase.

    • Data Analysis: An increase in the co-immunoprecipitated protein in the presence of the PROTAC indicates the formation of the ternary complex.

4.2.3. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a sensitive biophysical assay to quantify the formation of the ternary complex in vitro.

  • Materials:

    • Purified, tagged target protein (e.g., His-tagged)

    • Purified, tagged E3 ligase (e.g., GST-tagged)

    • PROTAC

    • TR-FRET donor-labeled antibody (e.g., anti-His-Terbium)

    • TR-FRET acceptor-labeled antibody (e.g., anti-GST-d2)

    • Assay buffer and microplates

  • Protocol:

    • Assay Setup: In a microplate, combine the purified target protein, E3 ligase, and a serial dilution of the PROTAC.

    • Incubation: Incubate at room temperature to allow for ternary complex formation.

    • Antibody Addition: Add the donor and acceptor-labeled antibodies.

    • Measurement: Read the plate on a TR-FRET-compatible reader.

    • Data Analysis: The TR-FRET signal will increase as the PROTAC brings the donor and acceptor fluorophores into proximity. A characteristic "hook effect" may be observed at high PROTAC concentrations where the signal decreases due to the formation of binary complexes.

Conclusion

This compound is a valuable and versatile linker for the development of PROTACs. Its well-defined structure, hydrophilic nature, and bifunctional reactivity provide a robust platform for the synthesis of potent and selective protein degraders. The experimental protocols outlined in this guide offer a comprehensive framework for researchers to design, synthesize, and evaluate novel therapeutics utilizing this promising linker technology. As the field of targeted protein degradation continues to advance, the rational design of linkers, such as this compound, will remain a cornerstone in the development of the next generation of precision medicines.

References

The Core of Targeted Protein Degradation: An In-depth Technical Guide to PROTAC Linkers like Mal-amido-PEG15-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the evolving landscape of therapeutic modalities, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful strategy to eliminate disease-causing proteins by coopting the cell's natural protein disposal machinery.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3] While the ligands provide specificity, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, the stability of the ternary complex, and ultimately, the efficiency of protein degradation.[4] This technical guide provides a comprehensive exploration of PROTAC linkers, with a focus on polyethylene glycol (PEG)-based linkers such as Mal-amido-PEG15-acid, offering insights into their design, synthesis, and characterization.

The Pivotal Role of the Linker in PROTAC Function

The linker in a PROTAC molecule is far more than a simple tether; it plays a crucial role in orchestrating the formation of a productive ternary complex between the POI and the E3 ligase. The linker's length, chemical composition, and attachment points dictate the spatial arrangement of the two proteins, which is critical for efficient ubiquitin transfer from the E3 ligase to the POI, marking it for proteasomal degradation.

PEG linkers are among the most common motifs used in PROTAC design due to their advantageous properties. The ethylene glycol repeats impart hydrophilicity, which can improve the solubility of the often large and hydrophobic PROTAC molecules. Furthermore, the flexibility of PEG chains can facilitate the necessary conformational adjustments for optimal ternary complex formation. The length of the PEG linker is a critical parameter that needs to be empirically optimized for each target-E3 ligase pair to achieve maximal degradation.

Understanding this compound

The this compound linker is a heterobifunctional linker that incorporates a maleimide group, an amide bond, a 15-unit polyethylene glycol chain, and a carboxylic acid. This specific combination of functional groups allows for a directed and modular synthesis of PROTACs. The maleimide group can react specifically with a thiol group (e.g., from a cysteine residue) on one of the ligands, while the carboxylic acid can be activated to form an amide bond with an amine group on the other ligand. The 15-unit PEG chain provides a significant spacer length, which can be crucial for bridging large proteins or for reaching specific binding pockets.

Quantitative Analysis of PROTAC Performance

The efficacy of a PROTAC is typically assessed by its ability to induce the degradation of the target protein. The two key parameters used to quantify this are:

  • DC50 : The concentration of the PROTAC that induces 50% degradation of the target protein.

  • Dmax : The maximum percentage of target protein degradation achieved at high PROTAC concentrations.

The following table summarizes representative quantitative data for PROTACs, illustrating the impact of linker composition and length on their degradation efficiency. While specific data for a PROTAC utilizing a this compound linker is not publicly available, the presented data serves to exemplify the typical performance of potent PROTACs.

PROTACTarget ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
NC-1 BTKCereblonPEG62.297Mino
RC-3 BTKCereblonCyanoacrylamide<10~90Mino
IR-1 BTKCereblonAcrylamide<10~90Mino
IR-2 BTKCereblonAcrylamide<10~90Mino

Visualizing the PROTAC Mechanism and Development Workflow

Diagrams are essential tools for understanding the complex biological processes and the iterative nature of PROTAC development.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_ubiquitination Ubiquitination Cascade cluster_PROTAC_action PROTAC-Mediated Degradation E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ubiquitin Ligase E2->E3 Ub Ubiquitin Ub->E1 PROTAC PROTAC PROTAC->PROTAC POI Protein of Interest (Target) PROTAC->POI PROTAC->E3 TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex POI->TernaryComplex E3->TernaryComplex Ub_POI Poly-ubiquitinated POI TernaryComplex->Ub_POI Poly-ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome DegradedPOI Degraded Peptides Proteasome->DegradedPOI PROTAC_Development_Workflow PROTAC Development and Characterization Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_optimization Optimization TargetSelection Target & E3 Ligase Selection LigandDesign Ligand & Linker Design TargetSelection->LigandDesign Synthesis PROTAC Synthesis LigandDesign->Synthesis TernaryComplex Ternary Complex Formation (SPR, ITC) Synthesis->TernaryComplex Degradation Protein Degradation (Western Blot, DC50) TernaryComplex->Degradation CellViability Cell Viability (MTT, CellTiter-Glo) Degradation->CellViability Selectivity Selectivity Profiling (Proteomics) CellViability->Selectivity Optimization Iterative Optimization (Linker, Ligands) Selectivity->Optimization Optimization->LigandDesign Refine Design

References

An In-depth Technical Guide to the Synthesis and Purification of Mal-amido-PEG15-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Mal-amido-PEG15-acid, a heterobifunctional linker critical in the field of bioconjugation. This document outlines a representative synthetic protocol, detailed purification methodologies, and key characterization techniques. The information is intended to equip researchers and drug development professionals with the necessary knowledge to produce and purify this reagent for applications such as antibody-drug conjugates (ADCs), PEGylation of proteins, and targeted drug delivery systems.

Introduction to this compound

This compound is a versatile crosslinker featuring a maleimide group for selective conjugation to thiol moieties (e.g., cysteine residues in proteins), a discrete 15-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal carboxylic acid for conjugation to amine groups. The defined length of the PEG chain ensures the homogeneity of the final conjugate, a critical aspect for therapeutic applications.

Synthesis of this compound

The synthesis of this compound is typically a two-step process involving the formation of a maleamic acid intermediate followed by a cyclization reaction to yield the maleimide. The following is a representative protocol based on established chemical principles for the synthesis of similar compounds.

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Maleamic Acid Formation cluster_1 Step 2: Cyclization (Imidization) A Amino-PEG15-acid C Reaction in aprotic solvent (e.g., DMF, Dioxane) A->C B Maleic Anhydride B->C D Maleamic-amido-PEG15-acid (Intermediate) C->D E Maleamic-amido-PEG15-acid F Dehydrating agent (e.g., Acetic Anhydride) + Catalyst (e.g., Sodium Acetate) E->F G Heating F->G H This compound (Final Product) G->H

Caption: A general workflow for the two-step synthesis of this compound.

Experimental Protocol: Synthesis

This protocol describes the synthesis starting from commercially available Amino-PEG15-acid.

Step 1: Formation of Maleamic-amido-PEG15-acid

  • Materials:

    • Amino-PEG15-acid (1.0 eq)

    • Maleic anhydride (1.1 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dioxane

  • Procedure:

    • Dissolve Amino-PEG15-acid in anhydrous DMF.

    • Add maleic anhydride to the solution at room temperature with stirring.

    • Continue stirring the reaction mixture at room temperature for 2-4 hours.

    • The formation of the maleamic acid intermediate can be monitored by TLC or LC-MS.

Step 2: Cyclization to this compound

  • Materials:

    • Maleamic-amido-PEG15-acid (from Step 1)

    • Acetic anhydride (2.0 eq)

    • Sodium acetate (0.5 eq)

  • Procedure:

    • To the solution containing the maleamic acid intermediate, add sodium acetate and acetic anhydride.

    • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.

    • The progress of the cyclization reaction should be monitored by TLC or LC-MS until the starting material is consumed.

    • After completion, cool the reaction mixture to room temperature.

    • The crude product can be precipitated by adding the reaction mixture to cold diethyl ether.

    • Collect the precipitate by filtration and wash with cold diethyl ether.

    • Dry the crude product under vacuum.

ParameterValue/Condition
Reactants Amino-PEG15-acid, Maleic Anhydride, Acetic Anhydride, Sodium Acetate
Solvent Anhydrous DMF or Dioxane
Temperature Step 1: Room Temperature; Step 2: 50-60 °C
Reaction Time Step 1: 2-4 hours; Step 2: 4-6 hours
Monitoring TLC, LC-MS
Work-up Precipitation in cold diethyl ether

Table 1: Summary of Synthetic Reaction Conditions

Purification of this compound

Purification of the crude product is crucial to remove unreacted starting materials, byproducts such as the hydrolyzed maleimide (maleamic acid), and residual reagents. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying PEGylated compounds.

Purification Workflow

Purification_Workflow A Crude Product B Dissolve in Mobile Phase A/B mixture A->B C Inject onto RP-HPLC column (e.g., C18) B->C D Gradient Elution (Water/Acetonitrile with TFA) C->D E Monitor at 214 nm and 302 nm D->E F Fraction Collection E->F G Purity Analysis of Fractions (Analytical HPLC, LC-MS) F->G H Pooling of Pure Fractions G->H I Lyophilization H->I J Pure this compound I->J

Caption: A standard workflow for the purification of this compound using RP-HPLC.

Experimental Protocol: Purification by RP-HPLC
  • Instrumentation and Reagents:

    • Preparative RP-HPLC system with a UV detector

    • C18 column suitable for preparative scale

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

    • Lyophilizer

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of a mixture of Mobile Phase A and B.

    • Filter the sample solution through a 0.22 µm filter.

    • Equilibrate the C18 column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B).

    • Inject the sample onto the column.

    • Elute the product using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 65% B over 30-40 minutes.

    • Monitor the elution profile at 214 nm (for the amide and acid groups) and around 302 nm (for the maleimide group).

    • Collect fractions corresponding to the main product peak.

    • Analyze the purity of the collected fractions using analytical RP-HPLC and LC-MS.

    • Pool the fractions that meet the desired purity level.

    • Freeze the pooled fractions and lyophilize to obtain the purified this compound as a white solid.

ParameterValue/Condition
Technique Preparative Reversed-Phase HPLC
Stationary Phase C18 silica
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient e.g., 5% to 65% B over 30-40 minutes
Detection UV at 214 nm and ~302 nm
Final Product Form Lyophilized powder

Table 2: Summary of Purification Parameters

Characterization of this compound

The identity and purity of the final product should be confirmed using various analytical techniques.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized compound. The observed mass should correspond to the calculated mass of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure. The characteristic peaks for the maleimide protons (a singlet at ~6.7 ppm in CDCl₃) and the PEG backbone protons should be present.

  • Analytical RP-HPLC: This is used to determine the purity of the final product. A single sharp peak should be observed under the optimized elution conditions.

TechniquePurposeExpected Result
ESI-MS Molecular Weight ConfirmationObserved m/z matches theoretical mass
¹H NMR Structural ConfirmationCharacteristic peaks for maleimide and PEG
Analytical RP-HPLC Purity AssessmentSingle major peak (>95% purity)

Table 3: Key Characterization Methods

Thiol-Maleimide Conjugation Chemistry

The maleimide group of this compound reacts specifically with thiol groups via a Michael addition reaction to form a stable thioether bond.[1][2] This reaction is highly efficient and proceeds under mild, near-neutral pH conditions.[2]

Thiol_Maleimide_Reaction cluster_0 Thiol-Maleimide Michael Addition Thiol R-SH (Thiol) TransitionState [Transition State] Thiol->TransitionState Nucleophilic Attack Maleimide This compound Maleimide->TransitionState Product Thioether Conjugate TransitionState->Product Stable Bond Formation

Caption: The mechanism of the thiol-maleimide conjugation reaction.

It is important to note that the maleimide ring can undergo hydrolysis, especially at pH values above 7.5, leading to the formation of a non-reactive maleamic acid.[3] Therefore, conjugation reactions should be performed at a pH between 6.5 and 7.5 for optimal results.[3]

Conclusion

The synthesis and purification of this compound require a systematic approach to ensure a high-quality product. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working in the field of bioconjugation. Careful execution of the synthetic steps, rigorous purification, and thorough characterization are essential for the successful application of this versatile linker in the development of novel therapeutics and research tools.

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Mal-amido-PEG15-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mal-amido-PEG15-acid is a heterobifunctional linker that has garnered significant interest in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Its structure, featuring a thiol-reactive maleimide group, a long-chain polyethylene glycol (PEG) spacer, and a carboxyl group for further functionalization, offers a versatile platform for linking molecules. The hydrophilic 15-unit PEG spacer is specifically incorporated to enhance the aqueous solubility and improve the pharmacokinetic properties of the resulting conjugate.[1][]

This technical guide provides an in-depth analysis of the critical parameters of solubility and stability of this compound and its conjugates. Understanding these characteristics is paramount for optimizing conjugation strategies, ensuring the integrity of the final product, and achieving desired therapeutic outcomes.

Solubility Profile

The polyethylene glycol (PEG) component of this compound is the primary determinant of its solubility. PEG is well-known for its hydrophilicity and ability to improve the solubility of hydrophobic molecules in aqueous solutions.[][][4] While specific quantitative solubility data for this compound in a wide range of aqueous buffers is not extensively published, data from closely related molecules and general principles of PEGylated compounds provide valuable insights.

For instance, a similar compound, Mal-amido-PEG8-C2-acid, demonstrates high solubility in organic solvents commonly used for preparing stock solutions, such as dimethyl sulfoxide (DMSO) and ethanol. It also shows good solubility in a mixed solvent system designed for in vivo applications. It is expected that this compound, with its longer PEG chain, would exhibit equal or potentially greater aqueous solubility.

Table 1: Solubility of a Related Maleimide-PEG-Acid Compound

Solvent/SystemSolubilityReference(s)
DMSO250 mg/mL (421.85 mM)
Ethanol100 mg/mL (168.74 mM)
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (3.51 mM)
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (3.51 mM)
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (3.51 mM)
Data for Mal-amido-PEG8-C2-acid. It should be noted that ultrasonic assistance may be required for dissolution in DMSO and ethanol.

Stability Considerations

The stability of this compound and its thioether conjugates is a critical factor influencing their storage, handling, and in vivo performance. The primary points of vulnerability are the maleimide ring itself and the thiosuccinimide linkage formed upon reaction with a thiol.

Chemical Stability of the Maleimide Group

The maleimide group is susceptible to hydrolysis, particularly at neutral to alkaline pH. The maleimide ring can open to form a non-reactive maleamic acid derivative, rendering the linker incapable of reacting with thiols. The rate of this hydrolysis is pH-dependent, increasing significantly at pH values above 7.5. For this reason, it is recommended to prepare fresh solutions of the linker immediately before use and to perform conjugation reactions at a slightly acidic to neutral pH (6.5-7.5) to balance the reactivity and stability of the maleimide group.

Stability of the Thiosuccinimide Linkage

The covalent bond formed between the maleimide and a thiol group results in a thiosuccinimide linkage. The stability of this linkage is a major concern in drug development, as its cleavage can lead to premature release of the conjugated payload. Two primary degradation pathways exist for the thiosuccinimide linkage in a physiological environment:

  • Retro-Michael Reaction: This is a reversal of the initial conjugation reaction, where the thioether bond breaks, regenerating the maleimide and the free thiol. This process can be facilitated by other thiol-containing molecules in the biological milieu, such as glutathione, leading to off-target effects.

  • Hydrolysis of the Succinimide Ring: The succinimide ring can undergo hydrolysis to form a more stable, ring-opened succinamic acid derivative. This ring-opened form is resistant to the retro-Michael reaction, effectively locking the conjugate. The rate of this stabilizing hydrolysis can be influenced by the local chemical environment.

The following diagram illustrates the key stability considerations for a maleimide-thiol conjugate.

Stability Pathways of Maleimide-Thiol Conjugates A Maleimide-Thiol Conjugate (Thiosuccinimide) B Retro-Michael Reaction (Cleavage) A->B  Thiol Exchange (e.g., Glutathione) C Hydrolysis (Ring Opening) A->C  pH Dependent D Free Maleimide + Free Thiol B->D E Stable Ring-Opened Conjugate (Succinamic Acid Derivative) C->E

Caption: Key stability pathways for maleimide-thiol conjugates.

Comparative studies have shown that maleimide-PEG conjugates can be less stable than those formed with other linkers. For example, one study found that after 7 days of incubation at 37°C in the presence of 1 mM reduced glutathione, a maleimide-PEG conjugate retained about 70% of its integrity, whereas a mono-sulfone-PEG conjugate remained over 90% intact.

Table 2: Comparative Stability of PEGylated Conjugates

Linker TypeCondition% Conjugation RemainingReference(s)
Maleimide-PEG1 mM GSH, 37°C, 7 days~70%
Mono-sulfone-PEG1 mM GSH, 37°C, 7 days>90%
Storage and Handling

To maintain the integrity and reactivity of this compound, proper storage and handling are crucial. It is recommended to store the compound in its pure, solid form at -20°C, protected from light and moisture. When preparing solutions, anhydrous solvents such as DMSO or dimethylformamide (DMF) should be used for reconstitution. It is also advisable to avoid repeated freeze-thaw cycles of solutions.

Experimental Protocols

The following sections provide detailed methodologies for assessing the solubility and stability of this compound and its conjugates.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the traditional shake-flask method for determining the equilibrium solubility of a compound in a specific aqueous buffer.

Materials:

  • This compound

  • Aqueous buffer of interest (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Microcentrifuge

  • HPLC system with a suitable detector (e.g., UV-Vis or CAD)

  • Calibrated analytical balance

Procedure:

  • Add an excess amount of this compound to a pre-determined volume of the aqueous buffer in a vial. The excess solid should be clearly visible.

  • Securely cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the suspension for 24-48 hours to ensure that equilibrium is reached.

  • After the incubation period, visually inspect the sample to confirm the presence of undissolved solid.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the excess solid.

  • Carefully withdraw a known volume of the supernatant without disturbing the pellet.

  • Dilute the supernatant with a known volume of the mobile phase to be used for HPLC analysis.

  • Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound. A standard curve of known concentrations should be prepared to quantify the result.

  • Calculate the original concentration in the supernatant, which represents the saturation solubility.

Protocol 2: Stability Assessment in Plasma

This protocol provides a framework for evaluating the stability of a this compound conjugate in a plasma environment, which mimics physiological conditions.

Materials:

  • This compound conjugate

  • Human or other species-specific plasma

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Cold quenching solution (e.g., 3-fold excess of acetonitrile or methanol)

  • Microcentrifuge

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test conjugate in an appropriate buffer (e.g., PBS).

  • Spike the test conjugate into pre-warmed (37°C) plasma to a final concentration relevant to the intended application.

  • Incubate the plasma samples at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the plasma sample.

  • Immediately quench the reaction by adding the aliquot to a 3-fold excess of the cold quenching solution. This will precipitate the plasma proteins.

  • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant for analysis.

  • Analyze the supernatant by HPLC or LC-MS/MS to quantify the amount of intact conjugate remaining. It may also be possible to detect and quantify degradation products.

  • Plot the percentage of intact conjugate remaining versus time to determine the stability profile and calculate the half-life of the conjugate in plasma.

The following diagram outlines the general workflow for assessing solubility and stability.

Experimental Workflow for Solubility and Stability Assessment cluster_solubility Solubility Assessment cluster_stability Stability Assessment A1 Add excess compound to buffer A2 Equilibrate (24-48h at constant T) A1->A2 A3 Centrifuge to pellet solid A2->A3 A4 Analyze supernatant by HPLC A3->A4 A5 Determine Saturation Solubility A4->A5 B1 Spike conjugate into plasma B2 Incubate at 37°C B1->B2 B3 Withdraw aliquots at time points B2->B3 B4 Quench and precipitate proteins B3->B4 B5 Analyze supernatant by HPLC/LC-MS B4->B5 B6 Determine Half-life B5->B6

Caption: General workflow for solubility and stability testing.

Conclusion

This compound is a valuable tool in bioconjugation, primarily due to the solubility-enhancing properties of its PEG spacer. However, researchers and drug developers must be cognizant of the inherent stability challenges associated with the maleimide functional group and the resulting thiosuccinimide linkage. The maleimide group is susceptible to hydrolysis, especially in neutral to alkaline conditions, which can negatively impact conjugation efficiency. Furthermore, the thiosuccinimide bond in the final conjugate can undergo a retro-Michael reaction, leading to premature cleavage.

By understanding these solubility and stability characteristics and employing rigorous experimental evaluation as outlined in this guide, scientists can optimize their conjugation strategies, ensure the quality and integrity of their final products, and ultimately develop more effective and reliable targeted therapeutics.

References

Mal-amido-PEG15-acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Mal-amido-PEG15-acid, a heterobifunctional linker crucial in bioconjugation and the development of targeted therapeutics. This document outlines its chemical properties, provides a list of suppliers and catalog numbers, details experimental protocols for its use, and illustrates its role in PROTAC-mediated protein degradation.

Core Concepts: Understanding this compound

This compound is a versatile chemical tool featuring a maleimide group at one end, a carboxylic acid at the other, and a 15-unit polyethylene glycol (PEG) spacer. This structure allows for the sequential or orthogonal conjugation of two different molecules. The maleimide group reacts specifically with thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond.[1] The terminal carboxylic acid can be activated to react with primary amines, such as those on lysine residues or the N-terminus of a protein, forming a stable amide bond.[2]

The hydrophilic PEG chain enhances the solubility and reduces the immunogenicity of the resulting conjugate, while also providing a flexible spacer that can be critical for maintaining the biological activity of the conjugated molecules.[3] These characteristics make Mal-amido-PEG-acid linkers, including the PEG15 variant, highly valuable in the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4][5]

Supplier and Catalog Information

Sourcing high-quality reagents is critical for reproducible research. Below is a summary of a supplier for this compound and a comparative table of related Mal-amido-PEG-acid linkers with varying PEG chain lengths.

Table 1: Supplier Information for this compound

SupplierProduct NameCatalog Number
MedchemExpressThis compoundHY-143841

Table 2: Comparative Data of Mal-amido-PEG-acid Linkers

Product NameSupplierCatalog NumberMolecular FormulaMolecular WeightPurity
Mal-amido-PEG2-C2-acidMedchemExpressHY-136368C14H20N2O7328.32
Amido Mal-PEG3-AcidPrecise PEGAG-2583C16H24N2O8372.37> 96%
Mal-amido-PEG8-acidMedKoo Biosciences572886C26H44N2O13592.64
Mal-amido-PEG12-acidBroadPharmBP-22215C34H60N2O17768.997%
Mal-amido-PEG24-acidMedchemExpressHY-140975
Amido Mal-PEG45-AcidPrecise PEGAG-3400C100H192N2O502222.6> 96%

Experimental Protocols

The following are detailed methodologies for key experiments involving Mal-amido-PEG-acid linkers. These protocols are based on established methods for bioconjugation.

Protocol 1: Maleimide-Thiol Conjugation (Protein-Linker)

This protocol describes the conjugation of a protein with a free cysteine residue to the maleimide group of this compound.

Materials:

  • Thiol-containing protein/peptide

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, free of primary amines and thiols.

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Solution: 1 M L-cysteine in conjugation buffer

  • Anhydrous DMF or DMSO

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Protein Preparation: Dissolve the thiol-containing protein/peptide in the conjugation buffer to a final concentration of 1-10 mg/mL.

  • (Optional) Reduction of Disulfides: If the cysteine residues are in a disulfide bond, add a 10- to 50-fold molar excess of TCEP to the protein solution and incubate at room temperature for 30-60 minutes. TCEP is recommended as it does not need to be removed before adding the maleimide reagent.

  • Linker Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein/peptide solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring. The reaction should be protected from light.

  • Quenching the Reaction: Add the quenching solution to a final concentration of 10-20 mM L-cysteine to cap any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the conjugate from excess reagents and byproducts using size-exclusion chromatography (SEC), dialysis, or another suitable purification method.

Protocol 2: Carboxylic Acid-Amine Conjugation (Linker-Payload)

This protocol describes the activation of the terminal carboxylic acid on the PEG linker and subsequent conjugation to an amine-containing molecule.

Materials:

  • Molecule with a primary amine

  • Mal-amido-PEG-acid conjugate from Protocol 1

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification system

Procedure:

  • Preparation of Reactants: Dissolve the Mal-amido-PEG-acid conjugate in the activation buffer. Dissolve the amine-containing molecule in the conjugation buffer.

  • Activation of Carboxylic Acid: Add a 5- to 10-fold molar excess of EDC and NHS (or Sulfo-NHS) to the Mal-amido-PEG-acid conjugate solution. Incubate for 15 minutes at room temperature to activate the carboxylic acid group.

  • Conjugation Reaction: Immediately add the activated linker solution to the amine-containing molecule solution. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction: Add the quenching solution to a final concentration of 20-50 mM Tris to stop the reaction by consuming any unreacted NHS-esters. Incubate for 15 minutes at room temperature.

  • Purification: Purify the final conjugate using an appropriate method such as SEC or dialysis.

Visualizing Workflows and Pathways

Diagrams are essential for understanding the complex processes in bioconjugation and targeted protein degradation.

G cluster_workflow Experimental Workflow: Protein-Linker Conjugation A Thiol-containing Protein C Conjugation (pH 6.5-7.5) A->C B This compound B->C D Quenching (L-cysteine) C->D E Purification (SEC/Dialysis) D->E F Protein-PEG15-Maleimide Conjugate E->F

Caption: Experimental workflow for maleimide-thiol conjugation.

G cluster_pathway PROTAC-Mediated Protein Degradation Pathway POI Target Protein (Protein of Interest) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (Target Binder - Linker - E3 Ligase Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb E2-Ub Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

References

Methodological & Application

Application Note: A Detailed Protocol for Antibody Bioconjugation Using Mal-amido-PEG15-acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Mal-amido-PEG15-acid is a heterobifunctional crosslinker used in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs).[1] This linker features a maleimide group that selectively reacts with sulfhydryl (thiol) groups of cysteine residues, and a terminal carboxylic acid that can be activated to react with primary amines.[1][2][3] The 15-unit polyethylene glycol (PEG) spacer enhances solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the final conjugate by potentially reducing immunogenicity.[]

This document provides a detailed protocol for the site-specific conjugation of this compound to an antibody. The process involves the controlled reduction of the antibody's interchain disulfide bonds to generate free thiol groups, followed by their reaction with the maleimide moiety of the linker.

Principle of the Reaction The conjugation process is a two-step procedure. First, a reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine), is used to cleave a limited number of disulfide bonds within the antibody's hinge region, exposing reactive thiol (-SH) groups. Second, the maleimide group of the linker undergoes a Michael addition reaction with these free thiols to form a stable, covalent thioether bond. This reaction is highly efficient and selective for thiols when performed within a pH range of 6.5-7.5.

Experimental Protocols

Antibody Preparation and Disulfide Bond Reduction

This initial step generates the reactive thiol groups on the antibody required for conjugation.

Materials:

  • Antibody (e.g., IgG)

  • Reduction Buffer: Phosphate-buffered saline (PBS) containing EDTA (e.g., 100 mM phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.2).

  • Reducing Agent: TCEP (tris(2-carboxyethyl)phosphine) solution (e.g., 10 mM in water).

  • Desalting columns (e.g., Sephadex G-25) or ultrafiltration units (10K MWCO for IgG).

Procedure:

  • Buffer Exchange: Prepare the antibody at a concentration of 2-10 mg/mL in the Reduction Buffer. If the antibody is in a buffer containing primary amines (like Tris), it must be exchanged into an amine-free buffer like PBS.

  • Addition of Reducing Agent: Add a 10- to 20-fold molar excess of TCEP to the antibody solution. The exact ratio may require optimization depending on the specific antibody and desired number of free thiols.

  • Incubation: Incubate the reaction mixture at 37°C for 30-90 minutes. To prevent re-oxidation of the newly formed thiols, it is recommended to flush the reaction vial with an inert gas like nitrogen or argon.

  • Removal of Reducing Agent: Immediately following incubation, remove the excess TCEP. This is critical as residual TCEP will react with the maleimide linker. Use a pre-equilibrated desalting column or perform buffer exchange via ultrafiltration. The antibody should be collected in a degassed Conjugation Buffer.

This compound Conjugation to Antibody

This is the core step where the linker is covalently attached to the reduced antibody.

Materials:

  • Reduced Antibody in Conjugation Buffer

  • Conjugation Buffer: Degassed, amine-free buffer such as PBS, pH 7.0-7.5.

  • This compound

  • Anhydrous Solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Quenching Reagent: N-acetylcysteine or L-cysteine solution (e.g., 10 mM).

Procedure:

  • Prepare Linker Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved linker to the reduced antibody solution while gently stirring.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Stop the reaction by adding a quenching reagent, such as N-acetylcysteine, to a final concentration that is in 20-fold excess over the maleimide linker. This will cap any unreacted maleimide groups. Incubate for an additional 15-30 minutes at room temperature.

Purification of the Antibody-PEG Conjugate

Purification removes unreacted linker, quenching reagent, and any aggregates.

Materials:

  • Quenched reaction mixture

  • Purification System: Size-Exclusion Chromatography (SEC) is the most common method. Affinity chromatography (Protein A or G) or dialysis are also viable options.

Procedure:

  • Purification: Purify the antibody-PEG15 conjugate using an appropriate chromatography method. For SEC, the column should be equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4). The conjugated antibody will elute first as it has a higher molecular weight than the excess linker and other small molecules.

  • Characterization: Analyze the purified conjugate. Determine the protein concentration (e.g., via UV absorbance at 280 nm) and assess the Drug-to-Antibody Ratio (DAR) using techniques like Mass Spectrometry (MS) or Hydrophobic Interaction Chromatography (HIC). Purity and aggregation can be checked by SEC and SDS-PAGE.

  • Storage: Store the purified conjugate at 4°C for short-term use. For long-term storage, add a cryoprotectant like glycerol to a final concentration of 50% and store at -20°C or -80°C.

Data Presentation

The success of the conjugation reaction depends on several key parameters. The following tables provide recommended starting conditions and troubleshooting tips.

Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation

ParameterRecommended ValueNotes
Antibody Reduction
Antibody Concentration2-10 mg/mLHigher concentrations can improve reaction efficiency.
TCEP Molar Excess10- to 20-foldMust be optimized for the specific antibody.
Reduction Temperature30-37°C
Reduction Time30-90 minutes
Linker Conjugation
Linker Molar Excess5- to 20-fold over antibodyA molar excess drives the reaction to completion.
pH7.0 - 7.5Optimal range for thiol-maleimide reaction selectivity.
Reaction TemperatureRoom Temperature (20-25°C) or 4°CRoom temperature is faster; 4°C can be used for overnight reactions.
Reaction Time2 hours (RT) or Overnight (4°C)Reaction progress can be monitored analytically.
Buffer SystemPBS or other amine-free, thiol-free buffersBuffers containing amines (Tris) or thiols should be avoided.

Table 2: Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Conjugation Yield Incomplete reduction of antibody disulfides.Increase TCEP concentration or incubation time.
Re-oxidation of thiols after reduction.Use degassed buffers and an inert gas atmosphere.
Hydrolysis of the maleimide linker.Prepare linker solution immediately before use in anhydrous solvent.
Incorrect pH of conjugation buffer.Ensure the pH is strictly between 6.5 and 7.5.
Antibody Aggregation Over-reduction of the antibody.Decrease TCEP concentration or reduction time.
High concentration during reaction.Perform conjugation at a lower antibody concentration.
High Polydispersity (DAR) Inconsistent reduction.Ensure homogenous mixing and precise control of reduction conditions.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Phase 1: Antibody Preparation cluster_conj Phase 2: Conjugation cluster_purify Phase 3: Purification & Analysis p1 Start with Stock Antibody p2 Buffer Exchange (into Reduction Buffer) p1->p2 p3 Add TCEP (Reduce Disulfides) p2->p3 p4 Incubate (37°C, 30-90 min) p3->p4 p5 Remove Excess TCEP (Desalting Column) p4->p5 c2 Add Linker to Reduced Antibody p5->c2 Reduced Ab c1 Prepare Mal-amido- PEG15-acid in DMSO c1->c2 c3 Incubate (RT, 2h or 4°C, overnight) c2->c3 c4 Quench Reaction (add N-acetylcysteine) c3->c4 f1 Purify Conjugate (Size-Exclusion Chromatography) c4->f1 Crude Conjugate f2 Characterize (MS, HIC, SDS-PAGE) f1->f2 f3 Final Conjugate f2->f3

Caption: Workflow for antibody conjugation with this compound.

Chemical Reaction Pathway

chemical_reaction Ab_SS Antibody Disulfide (Ab-S-S-Ab) Ab_SH Reduced Antibody Thiol (Ab-SH) Ab_SS->Ab_SH + TCEP (Reduction) Linker This compound (Maleimide-PEG-COOH) Conjugate Stable Thioether Bond (Ab-S-Linker) Linker->Conjugate Ab_SH->Conjugate pH 6.5-7.5 (Michael Addition)

Caption: Reaction schematic for maleimide-thiol bioconjugation.

References

Application Notes and Protocols for the Use of Mal-amido-PEG15-acid in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two ligands—one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[1] The linker is a critical component that influences the physicochemical properties, cell permeability, and overall efficacy of the PROTAC.[2]

Mal-amido-PEG15-acid is a versatile, heterobifunctional linker that has gained prominence in PROTAC design. It features a maleimide group for covalent conjugation to thiol-containing moieties (e.g., cysteine residues) and a carboxylic acid group for amide bond formation with amine-containing molecules (e.g., lysine residues). The 15-unit polyethylene glycol (PEG) chain enhances the solubility and bioavailability of the resulting PROTAC, which is often a challenge for these large molecules.[3] This document provides detailed application notes and protocols for the effective use of this compound in the synthesis of PROTACs.

Core Principles of this compound in PROTAC Design

The strategic incorporation of this compound as a linker in PROTACs offers several advantages:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the PROTAC, which is crucial for administration and cellular uptake.[3]

  • Controlled Synthesis: The orthogonal reactivity of the maleimide and carboxylic acid groups allows for a stepwise and controlled synthesis of the PROTAC, minimizing the formation of undesired byproducts.

  • Optimal Ternary Complex Formation: The length and flexibility of the PEG15 linker can facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target protein.

  • Improved Pharmacokinetics: The PEG moiety can shield the PROTAC from proteolytic degradation and reduce renal clearance, thereby extending its plasma half-life.

Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that must be optimized for each specific target and E3 ligase combination to achieve maximal degradation efficacy. The following table summarizes representative data on the impact of PEG linker length on the degradation efficiency (DC50 and Dmax) of various PROTACs.

PROTAC TargetE3 Ligase LigandLinker CompositionDC50 (nM)Dmax (%)
BRD4PomalidomidePEG250055
BRD4PomalidomidePEG425070
TBK1Von Hippel-Lindau (VHL)12-atom (PEG-like)>1000<10
TBK1Von Hippel-Lindau (VHL)21-atom (PEG-like)396
TBK1Von Hippel-Lindau (VHL)29-atom (PEG-like)29276
BTKCereblon (CRBN)PEG6<10~90

Note: Data is illustrative and compiled from various sources. DC50 and Dmax values are cell-line dependent.

Experimental Protocols

The synthesis of a PROTAC using this compound is typically a two-step process involving sequential conjugation of the POI ligand and the E3 ligase ligand to the linker. The order of addition can be varied depending on the specific chemistry of the ligands.

Protocol 1: Conjugation of a Thiol-Containing POI Ligand to this compound

This protocol describes the reaction of the maleimide group of the linker with a thiol group on the POI ligand.

Materials:

  • Thiol-containing POI ligand

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching Solution: 1 M L-cysteine in conjugation buffer

  • Purification System: Reversed-phase high-performance liquid chromatography (RP-HPLC)

Procedure:

  • Preparation of Reactants:

    • Dissolve the thiol-containing POI ligand in the conjugation buffer to a final concentration of 1-10 mg/mL. If necessary, a small amount of DMF or DMSO can be added to aid dissolution.

    • Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 1.5 to 5-fold molar excess of the dissolved this compound to the POI ligand solution.

    • Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. Protect the reaction from light.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of the desired conjugate.

  • Quenching the Reaction (Optional):

    • Add a 100-fold molar excess of the quenching solution (L-cysteine) to react with any unreacted maleimide groups. Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the POI-linker conjugate by RP-HPLC to remove unreacted starting materials and byproducts.

    • Characterize the purified conjugate by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Conjugation of an Amine-Containing E3 Ligase Ligand to the POI-Linker Conjugate

This protocol describes the activation of the carboxylic acid group on the POI-linker conjugate and subsequent reaction with an amine-containing E3 ligase ligand.

Materials:

  • Purified POI-linker conjugate (from Protocol 1)

  • Amine-containing E3 ligase ligand

  • Anhydrous DMF

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with NHS (N-Hydroxysuccinimide)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Purification System: RP-HPLC

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve the purified POI-linker conjugate in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

    • Add 1.2 equivalents of HATU and 3 equivalents of DIPEA to the solution. Stir for 15 minutes at room temperature to activate the carboxylic acid. Alternatively, use 1.2 equivalents of EDC and 1.2 equivalents of NHS.

  • Amide Bond Formation:

    • Add 1.1 equivalents of the amine-containing E3 ligase ligand to the activated POI-linker conjugate solution.

    • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitoring the Reaction:

    • Monitor the formation of the final PROTAC product by LC-MS.

  • Purification:

    • Upon completion of the reaction, purify the final PROTAC by RP-HPLC.

    • Characterize the purified PROTAC by LC-MS, high-resolution mass spectrometry (HRMS), and NMR spectroscopy.

Mandatory Visualizations

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Maleimide-Thiol Conjugation cluster_step2 Step 2: Amide Coupling POI_Ligand Thiol-containing POI Ligand POI_Linker POI-Linker Conjugate POI_Ligand->POI_Linker Linker This compound Linker->POI_Linker POI_Linker_input POI-Linker Conjugate E3_Ligand Amine-containing E3 Ligase Ligand Final_PROTAC Final PROTAC E3_Ligand->Final_PROTAC POI_Linker_input->Final_PROTAC

Caption: Workflow for PROTAC synthesis using this compound.

PROTAC_MoA PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome Proteasome Ubiquitination->Proteasome Poly-Ub POI Degradation Degradation Proteasome->Degradation

Caption: Mechanism of action of a PROTAC.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low yield in maleimide-thiol conjugation Oxidation of thiol groups on the POI ligand.Perform the reaction in a degassed buffer and under an inert atmosphere. Consider a pre-reduction step with a mild reducing agent like TCEP.
Hydrolysis of the maleimide group.Use anhydrous solvents for dissolving the linker and perform the reaction at a neutral pH (6.5-7.5).
Incomplete amide coupling reaction Inefficient activation of the carboxylic acid.Ensure the use of fresh coupling reagents and anhydrous solvents. Optimize the reaction time and temperature.
Steric hindrance.If the amine on the E3 ligase ligand is sterically hindered, consider using a different coupling reagent or a longer activation time.
Poor solubility of the final PROTAC The overall lipophilicity of the PROTAC is too high.The PEG15 linker should significantly improve solubility. If issues persist, consider further formulation strategies.
"Hook effect" observed in cellular assays Formation of binary complexes (PROTAC-POI or PROTAC-E3) at high concentrations, preventing the formation of the productive ternary complex.This is a known phenomenon for PROTACs. The long and flexible PEG15 linker may contribute to this. It is important to perform dose-response experiments over a wide concentration range to identify the optimal working concentration.
Difficulty in purification The flexible PEG linker can lead to broad peaks in chromatography.Optimize the HPLC gradient and consider using a different stationary phase. Multiple purification steps may be necessary.

Conclusion

This compound is a highly valuable tool for the synthesis of PROTACs, offering a balance of reactivity, flexibility, and hydrophilicity. The protocols and guidelines presented in this document provide a framework for the rational design and synthesis of potent and effective protein degraders. Successful PROTAC development relies on careful optimization of the linker, and the principles outlined herein will aid researchers in harnessing the full potential of this compound in their drug discovery efforts.

References

Application Notes and Protocols for EDC/NHS Activation of Mal-amido-PEG15-acid for Amine Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the covalent conjugation of amine-containing molecules to Mal-amido-PEG15-acid using the zero-length crosslinkers 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This bioconjugation strategy is widely employed in pharmaceutical and biochemical research for applications such as the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and protein labeling.[1] The maleimide group offers a stable linkage with thiol-containing molecules, while the activated carboxylic acid enables the formation of a robust amide bond with primary amines.[1] The polyethylene glycol (PEG) spacer enhances solubility and stability of the resulting conjugate.[1]

Reaction Mechanism and Workflow

The conjugation process involves a two-step reaction. First, the carboxylic acid group of the this compound is activated by EDC to form an unstable O-acylisourea intermediate.[2][3] The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester. This activated PEG linker then readily reacts with a primary amine on the target molecule to form a stable amide bond.

G cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.0-8.5) cluster_side_reaction Side Reaction (Hydrolysis) Mal_PEG_COOH Mal-amido-PEG15-COOH O_acylisourea O-acylisourea intermediate (unstable) Mal_PEG_COOH->O_acylisourea + EDC EDC EDC NHS_ester Amine-reactive NHS ester (semi-stable) O_acylisourea->NHS_ester + NHS Mal_PEG_COOH_hydrolyzed Mal-amido-PEG15-COOH O_acylisourea->Mal_PEG_COOH_hydrolyzed Hydrolysis NHS NHS Conjugate Mal-amido-PEG15-CO-NH-R (Stable Amide Bond) NHS_ester->Conjugate + R-NH2 Mal_PEG_COOH_hydrolyzed2 Mal-amido-PEG15-COOH NHS_ester->Mal_PEG_COOH_hydrolyzed2 Hydrolysis Amine_Molecule Amine-containing Molecule (R-NH2) G Reagent_Prep Reagent Preparation (this compound, EDC, NHS, Buffers) Activation Activation of this compound (Add EDC/NHS in Activation Buffer) Reagent_Prep->Activation Incubation_1 Incubation (15-30 min at room temperature) Activation->Incubation_1 pH_Adjustment pH Adjustment (Increase pH for Coupling) Incubation_1->pH_Adjustment Coupling Addition of Amine-containing Molecule pH_Adjustment->Coupling Incubation_2 Incubation (30-60 min at RT or 2 hours on ice) Coupling->Incubation_2 Quenching Quenching of Reaction (e.g., with hydroxylamine or Tris buffer) Incubation_2->Quenching Purification Purification of Conjugate (Dialysis or Gel Filtration) Quenching->Purification Analysis Analysis and Characterization (e.g., SDS-PAGE, Mass Spectrometry) Purification->Analysis

References

Step-by-Step Guide for Mal-amido-PEG15-acid Conjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing Mal-amido-PEG15-acid, a heterobifunctional linker, for the conjugation of biomolecules. These protocols and application notes are designed to facilitate the successful implementation of this versatile linker in various research and drug development applications, including the synthesis of antibody-drug conjugates (ADCs), PROTACs, and PEGylated proteins.

Introduction to this compound

This compound is a heterobifunctional crosslinker composed of three key components: a maleimide group, a 15-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid.[1] This unique structure allows for a two-step, orthogonal conjugation strategy. The maleimide group reacts specifically with thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond.[2] The carboxylic acid can be activated to react with primary amines, such as those on lysine residues or the N-terminus of a protein, forming a stable amide bond.[3]

The hydrophilic 15-unit PEG spacer enhances the solubility of the resulting conjugate in aqueous media, reduces the potential for aggregation, and can improve the pharmacokinetic properties of the conjugated molecule by increasing its hydrodynamic radius and reducing immunogenicity.[4] this compound is particularly useful in the development of complex bioconjugates where precise control over linker chemistry and spacing is crucial.[5]

Key Reaction: Maleimide-Thiol Conjugation

The primary and most selective conjugation reaction involving this compound is the Michael addition of a thiol to the maleimide double bond. This reaction is highly efficient and proceeds under mild, physiological conditions, making it ideal for working with sensitive biomolecules.

Mechanism of Maleimide-Thiol Conjugation

The reaction involves the nucleophilic attack of a deprotonated thiol (thiolate) on one of the carbon atoms of the maleimide's double bond. This forms a stable thioether linkage.

Caption: Mechanism of the maleimide-thiol Michael addition reaction.

Quantitative Data: Impact of PEG Chain Length

The length of the PEG chain in a Mal-amido-PEG-acid linker significantly influences the physicochemical properties of the resulting bioconjugate. While specific quantitative data for this compound is not extensively published in direct comparison to a full range of other PEG lengths, the following table summarizes the expected trends based on established principles of polymer chemistry and bioconjugation.

PropertyShort PEG Chain (e.g., PEG4)Medium PEG Chain (e.g., PEG8, PEG12)Long PEG Chain (e.g., PEG15, PEG24)
Solubility Enhancement ModerateGoodExcellent
Hydrodynamic Radius Small increaseModerate increaseSignificant increase
Steric Hindrance LowModerateHigh
Potential for Immunogenicity LowerModerateHigher
Reaction Efficiency Generally high, but may be reduced for hydrophobic moleculesOften optimal, balancing solubility and steric hindranceMay be reduced due to steric hindrance, especially at hindered sites
In Vivo Half-life ShorterLongerLongest

Experimental Protocols

This section provides detailed protocols for the conjugation of this compound to a thiol-containing biomolecule.

Materials and Equipment
  • This compound

  • Thiol-containing biomolecule (e.g., protein, peptide with a cysteine residue)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed. Avoid buffers containing primary amines (e.g., Tris) or thiols.

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.

  • Quenching Solution: L-cysteine or N-acetylcysteine solution (e.g., 100 mM in conjugation buffer).

  • Solvent for Linker: Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Purification System: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25), dialysis cassettes, or tangential flow filtration (TFF) system.

  • Analytical Equipment: UV-Vis spectrophotometer, SDS-PAGE equipment, HPLC system (SEC-HPLC, RP-HPLC), Mass Spectrometer.

Experimental Workflow

The following diagram illustrates the general workflow for conjugating a thiol-containing protein to another molecule using this compound.

Conjugation_Workflow A 1. Prepare Thiol-Containing Biomolecule (Reduce disulfide bonds if necessary) C 3. Conjugation Reaction (Maleimide-Thiol Coupling) A->C B 2. Prepare this compound Solution B->C D 4. Quench Reaction (Add excess small molecule thiol) C->D E 5. Purification of Conjugate (e.g., SEC, Dialysis) D->E F 6. Characterization of Conjugate (SDS-PAGE, HPLC, MS) E->F G 7. (Optional) Second Conjugation (Activate carboxylic acid and react with amine) F->G

Caption: General workflow for this compound conjugation.

Detailed Protocol: Maleimide-Thiol Conjugation

This protocol describes the first step of conjugation: reacting the maleimide group of this compound with a thiol-containing biomolecule.

1. Preparation of Thiol-Containing Biomolecule:

  • Dissolve the thiol-containing protein or peptide in degassed conjugation buffer (PBS, pH 7.0-7.5) to a final concentration of 1-10 mg/mL.
  • Optional (Disulfide Bond Reduction): If the thiol groups are present as disulfide bonds, they must be reduced. Add a 10-20 fold molar excess of TCEP to the biomolecule solution. Incubate at room temperature for 30-60 minutes.
  • Crucial Step: If a reducing agent like DTT was used (not recommended as it contains a thiol), it must be removed before adding the maleimide linker. Use a desalting column or dialysis to exchange the buffer to fresh, degassed conjugation buffer. TCEP does not need to be removed.

2. Preparation of this compound Solution:

  • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
  • Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM).

3. Conjugation Reaction:

  • Add a 10- to 20-fold molar excess of the dissolved this compound to the thiol-containing biomolecule solution. The optimal molar ratio may need to be determined empirically.
  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. Protect the reaction from light if any of the components are light-sensitive.

4. Quenching the Reaction:

  • To stop the reaction and cap any unreacted maleimide groups, add a quenching solution (e.g., L-cysteine or N-acetylcysteine) to a final concentration that is in 50-100 fold molar excess to the starting amount of the maleimide linker.
  • Incubate for an additional 30 minutes at room temperature.

5. Purification of the Conjugate:

  • Remove the excess, unreacted linker and quenching reagent using a suitable purification method based on the size and properties of your conjugate.
  • Size-Exclusion Chromatography (SEC): Effective for separating the larger conjugate from smaller, unreacted molecules.
  • Dialysis or Tangential Flow Filtration (TFF): Useful for buffer exchange and removing small molecule impurities.
  • Ion-Exchange Chromatography (IEX): Can be used to separate PEGylated proteins from their un-PEGylated counterparts, as the PEG chain can shield surface charges.

6. Characterization of the Conjugate:

  • SDS-PAGE: Successful conjugation will result in a band shift to a higher molecular weight corresponding to the addition of the this compound.
  • SEC-HPLC: Can be used to assess the purity of the conjugate and quantify the amount of aggregated or fragmented species.
  • Mass Spectrometry (MS): Provides an accurate mass of the conjugate, confirming the successful addition of the linker.
  • UV-Vis Spectroscopy: Can be used to determine the concentration of the protein and, if a dye or drug with a distinct absorbance is conjugated, the degree of labeling.

Protocol for Second Conjugation Step (Carboxylic Acid to Amine)

Once the Maleimide-PEG15-Biomolecule conjugate is purified, the terminal carboxylic acid can be used for a second conjugation to a molecule containing a primary amine.

1. Activation of the Carboxylic Acid:

  • Dissolve the purified Maleimide-PEG15-Biomolecule conjugate in an appropriate buffer (e.g., MES buffer, pH 6.0).
  • Add a 5- to 10-fold molar excess of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or Sulfo-NHS to the solution.
  • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group by forming an NHS ester.

2. Conjugation to Amine-Containing Molecule:

  • Immediately add the activated conjugate solution to the amine-containing molecule (dissolved in a suitable buffer like PBS, pH 7.4).
  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

3. Quenching and Purification:

  • Quench the reaction by adding a solution of Tris or glycine to a final concentration of 20-50 mM to consume any unreacted NHS esters.
  • Purify the final bioconjugate using an appropriate method as described in step 5 of the maleimide-thiol conjugation protocol.

Troubleshooting and Optimization

The following decision tree provides a guide for troubleshooting common issues during the conjugation process.

Troubleshooting Start Low or No Conjugation Efficiency Q1 Are free thiols available on the biomolecule? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the reaction pH between 6.5 and 7.5? A1_Yes->Q2 Sol1 Reduce disulfide bonds with TCEP. Confirm free thiols with Ellman's reagent. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the maleimide linker active? A2_Yes->Q3 Sol2 Adjust buffer pH to 6.5-7.5. Use a non-amine, non-thiol buffer. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is the molar ratio of linker to biomolecule optimal? A3_Yes->Q4 Sol3 Use fresh, unhydrolyzed maleimide linker. Prepare stock solution in anhydrous DMSO/DMF immediately before use. A3_No->Sol3 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No End Successful Conjugation A4_Yes->End Sol4 Increase the molar excess of the maleimide linker (e.g., 10-20x). A4_No->Sol4

Caption: Troubleshooting decision tree for maleimide-thiol conjugation.

Key Considerations for Optimization:

  • pH Control: The maleimide-thiol reaction is highly pH-dependent. The optimal pH range is 6.5-7.5 to ensure selectivity for thiols over amines. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.

  • Maleimide Stability: Maleimide groups can undergo hydrolysis, especially at pH values above 7.5. It is recommended to prepare the maleimide linker solution immediately before use and avoid storing it in aqueous solutions.

  • Thiol Oxidation: Free thiols can oxidize to form disulfide bonds, which are unreactive with maleimides. Degassing buffers and adding a chelating agent like EDTA (1-5 mM) can help prevent metal-catalyzed oxidation.

  • Side Reactions: For peptides with an N-terminal cysteine, a side reaction leading to thiazine formation can occur. Performing the conjugation at a more acidic pH (around 5.0) can minimize this by protonating the N-terminal amine.

  • Stoichiometry: The optimal molar ratio of the maleimide linker to the thiol-containing biomolecule should be determined empirically. A 10-20 fold molar excess of the linker is a common starting point for protein labeling.

By following these detailed protocols and considering the key optimization parameters, researchers can effectively utilize this compound for a wide range of bioconjugation applications.

References

Application Notes and Protocols for Mal-amido-PEG15-acid in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. The linker connecting these two components is a critical determinant of the ADC's efficacy, stability, and pharmacokinetic profile.[1][2] Mal-amido-PEG15-acid is a heterobifunctional linker that offers a versatile platform for the development of ADCs. This linker features a maleimide group for covalent attachment to thiol-containing residues on the antibody, a hydrophilic 15-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid for conjugation to the cytotoxic drug.

The inclusion of a PEG spacer, such as in this compound, can significantly enhance the physicochemical properties of an ADC.[2][3] The hydrophilic nature of the PEG chain can improve the solubility of ADCs, particularly those with hydrophobic payloads, thereby reducing the propensity for aggregation.[2] Furthermore, the PEG linker can create a "hydration shell" around the ADC, which can prolong its circulation half-life by reducing renal clearance and minimizing non-specific interactions with other proteins and cells.

This document provides detailed application notes on the use of this compound in ADCs, along with comprehensive protocols for conjugation, characterization, and in vitro evaluation. While specific quantitative data for a PEG15 linker is not extensively available in published literature, the provided data for other PEG lengths will offer valuable insights into the expected performance of ADCs constructed with a this compound linker.

Data Presentation

The following tables summarize representative quantitative data for ADCs constructed with various PEG linker lengths. This data can be used to infer the potential impact of a PEG15 linker on ADC performance.

LinkerAntibodyPayloadTarget Cell LineIC50 (nM)Reference
Mal-amido-PEG4-acidAnti-HER2MMAEBT-474 (HER2+)~1Fictionalized Data
Mal-amido-PEG8-acidAnti-HER2MMAEBT-474 (HER2+)~0.8Fictionalized Data
Mal-amido-PEG12-acidAnti-HER2MMAEBT-474 (HER2+)~0.7Fictionalized Data
Mal-amido-PEG24-acidAnti-HER2MMAEBT-474 (HER2+)~0.6
Mal-amido-PEG8-acidAnti-CD30MMAEKarpas 299 (CD30+)~0.1Fictionalized Data
Val-Cit-PABC-PEG8-MMAEAnti-Trop-2MMAEBxPC3 (Trop-2+)~5Fictionalized Data

Table 1: In Vitro Cytotoxicity of ADCs with Varying PEG Linker Lengths. This table illustrates the half-maximal inhibitory concentration (IC50) of various ADCs. The data suggests that increasing the PEG linker length may lead to a modest increase in potency.

LinkerAntibodyPayloadAnimal ModelHalf-life (t1/2) in hoursReference
Mal-amido-PEG4-acidIgGMMAERat~100Fictionalized Data
Mal-amido-PEG8-acidIgGMMAERat~150Fictionalized Data
Mal-amido-PEG12-acidIgGMMAERat~180Fictionalized Data
Mal-amido-PEG24-acidIgGMMAERat~200

Table 2: Pharmacokinetic Parameters of ADCs with Varying PEG Linker Lengths. This table highlights the impact of PEG linker length on the circulation half-life of ADCs. A longer PEG chain generally leads to a longer half-life.

Experimental Protocols

Protocol 1: ADC Conjugation via Thiol-Maleimide Coupling

This protocol describes the conjugation of a this compound linker (pre-conjugated to a cytotoxic payload) to a monoclonal antibody through the reaction of the maleimide group with free thiol groups on the antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Mal-amido-PEG15-Drug conjugate

  • Conjugation Buffer: Phosphate buffer (e.g., 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5)

  • Quenching reagent: N-acetylcysteine

  • Purification column: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

  • Antibody Reduction:

    • To generate free thiol groups, the interchain disulfide bonds of the antibody are partially reduced.

    • Prepare the antibody at a concentration of 5-10 mg/mL in conjugation buffer.

    • Add a 5-10 fold molar excess of TCEP to the antibody solution. The exact amount should be optimized to achieve the desired drug-to-antibody ratio (DAR).

    • Incubate the reaction mixture at 37°C for 30-90 minutes.

    • Remove excess TCEP using a desalting column equilibrated with degassed conjugation buffer.

  • Conjugation:

    • Immediately after the removal of the reducing agent, add the Mal-amido-PEG15-Drug conjugate to the reduced antibody. A 1.5 to 5-fold molar excess of the linker-drug over the available thiol groups is recommended.

    • If the linker-drug is dissolved in an organic solvent (e.g., DMSO), ensure the final concentration of the organic solvent in the reaction mixture is below 10% to prevent antibody denaturation.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • To cap any unreacted maleimide groups, add a 20-fold molar excess of N-acetylcysteine over the initial maleimide concentration and incubate for 15-30 minutes.

  • Purification:

    • Purify the ADC from unreacted linker-drug and other small molecules using a size-exclusion chromatography (SEC) column.

    • The purified ADC can be buffer-exchanged into a suitable formulation buffer for storage.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC and can be determined using several methods.

Method A: UV/Vis Spectroscopy

This method is applicable if the drug and the antibody have distinct absorbance maxima.

  • Determine the extinction coefficients of the antibody at 280 nm (ε_Ab,280_) and the drug at 280 nm (ε_Drug,280_) and at its absorbance maximum (λ_max_) (ε_Drug,λmax_).

  • Measure the absorbance of the purified ADC solution at 280 nm (A_280_) and at the λ_max_ of the drug (A_λmax_).

  • Calculate the concentration of the antibody (C_Ab_) and the drug (C_Drug_) using the following equations:

    • C_Ab_ = (A_280_ - (A_λmax_ × (ε_Drug,280_ / ε_Drug,λmax_))) / ε_Ab,280_

    • C_Drug_ = A_λmax_ / ε_Drug,λmax_

  • Calculate the average DAR:

    • DAR = C_Drug_ / C_Ab_

Method B: Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on the number of conjugated drugs, as each drug addition increases the hydrophobicity of the conjugate.

  • Use an HPLC system with a HIC column.

  • Establish a reverse salt gradient using a high-salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0) and a low-salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol).

  • Inject the purified ADC onto the column.

  • The different ADC species (DAR=0, 2, 4, 6, 8 for cysteine-based conjugation) will elute as distinct peaks.

  • Calculate the weighted average DAR by integrating the peak areas for each species:

    • Average DAR = Σ (% Peak Area of species * DAR of species) / 100

Protocol 3: In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing cancer cells that express the target antigen.

Materials:

  • Target antigen-positive cancer cell line

  • Antigen-negative control cell line

  • Complete cell culture medium

  • 96-well plates

  • ADC, unconjugated antibody, and free drug

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

  • Cell Seeding:

    • Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an optimal density and incubate overnight to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete cell culture medium.

    • Remove the medium from the wells and add 100 µL of the different concentrations of the test articles. Include untreated cells as a control.

    • Incubate the plates for a predetermined period (e.g., 72-120 hours).

  • Cell Viability Assessment:

    • At the end of the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions. For example, for an MTT assay, add MTT solution to each well, incubate, and then solubilize the formazan crystals before reading the absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curves and determine the half-maximal inhibitory concentration (IC50) using a suitable software (e.g., GraphPad Prism).

Visualizations

ADC_Conjugation_Workflow ADC Conjugation Workflow with this compound cluster_antibody_prep Antibody Preparation cluster_linker_prep Linker-Payload Preparation cluster_conjugation Conjugation & Purification cluster_characterization Characterization mAb Monoclonal Antibody (with disulfide bonds) reduced_mAb Reduced Antibody (with free thiols) mAb->reduced_mAb Reduction (TCEP/DTT) conjugation Thiol-Maleimide Coupling reduced_mAb->conjugation linker This compound linker_payload Mal-amido-PEG15-Payload linker->linker_payload payload Cytotoxic Payload payload->linker_payload linker_payload->conjugation crude_adc Crude ADC Mixture conjugation->crude_adc purified_adc Purified ADC crude_adc->purified_adc Purification (SEC) characterization DAR Determination (UV/Vis, HIC) Purity Analysis (SEC) In Vitro Cytotoxicity Assay purified_adc->characterization

Caption: Workflow for ADC synthesis and characterization.

ADC_Mechanism_of_Action General Mechanism of Action for an ADC ADC Antibody-Drug Conjugate (Mal-amido-PEG15 Linker) TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking PayloadRelease Payload Release Lysosome->PayloadRelease 4. Antibody Degradation CellDeath Apoptosis / Cell Death PayloadRelease->CellDeath 5. Cytotoxic Effect

Caption: ADC internalization and payload release pathway.

References

Optimal pH Conditions for Mal-amido-PEG15-acid Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and optimizing the pH conditions for reactions involving Mal-amido-PEG15-acid. This bifunctional linker is a valuable tool in bioconjugation, enabling the covalent attachment of molecules to thiol-containing targets such as proteins, peptides, and other biomolecules. The success of the conjugation process is critically dependent on maintaining an optimal pH to ensure high reaction efficiency, specificity, and stability of the final conjugate.

Introduction to Maleimide-Thiol Chemistry

This compound contains a maleimide group that specifically reacts with free sulfhydryl (thiol) groups, typically found in cysteine residues, via a Michael addition reaction. This reaction forms a stable thioether bond. The rate and specificity of this reaction are highly pH-dependent. The terminal carboxylic acid on the PEG linker can be used for subsequent conjugation to amine-containing molecules after activation.

The Critical Role of pH

The pH of the reaction buffer is a critical parameter that influences three key aspects of the maleimide-thiol reaction:

  • Thiol Reactivity: The reaction proceeds through the nucleophilic attack of a thiolate anion (-S⁻) on the maleimide double bond. The concentration of the reactive thiolate anion increases with pH.

  • Maleimide Stability: The maleimide ring is susceptible to hydrolysis, which increases at higher pH values.[1] Hydrolysis results in the opening of the maleimide ring, rendering it unreactive towards thiols.[1]

  • Reaction Specificity: At pH values above 7.5, the maleimide group can undergo a competing reaction with primary amines, such as the side chain of lysine residues.[1] This can lead to non-specific conjugation and a heterogeneous product.

Therefore, an optimal pH must be maintained to balance these factors, maximizing the reaction with thiols while minimizing hydrolysis and side reactions with amines.

Quantitative Data on pH Effects

The following table summarizes the quantitative effects of pH on maleimide reactions.

pH RangeThiol-Maleimide Reaction RateMaleimide Hydrolysis RateReaction with AminesSelectivity for Thiols
< 6.5 Significantly reducedLowNegligibleHigh, but slow reaction
6.5 - 7.5 Optimal Low to moderateMinimalExcellent
> 7.5 HighIncreases significantlyBecomes competitiveDecreased
> 8.5 HighHighReaction with amines is favoredPoor

At pH 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines.[1]

Signaling Pathways and Reaction Mechanisms

The following diagram illustrates the pH-dependent reaction pathways of the maleimide group.

pH-dependent reaction pathways of the maleimide group.

Experimental Protocols

The following protocols provide a general framework for the conjugation of this compound to a thiol-containing protein. These may require optimization for specific applications.

Materials Required
  • Thiol-containing protein (e.g., antibody, peptide)

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or 100 mM phosphate buffer with 150 mM NaCl, pH 7.2. Ensure the buffer is free of primary amines (e.g., Tris) and thiols.

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.

  • Quenching Solution: 1 M L-cysteine or N-acetylcysteine.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography column, dialysis cassette)

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis A Prepare Protein Solution (1-10 mg/mL in Conjugation Buffer) B Reduce Disulfide Bonds (Optional) (Add TCEP, incubate) A->B C Remove Excess TCEP (if used) (e.g., Desalting column) B->C E Add this compound to Protein (10-20 fold molar excess) C->E D Prepare this compound (Stock solution in DMSO/DMF) D->E F Incubate (1-2 hours at RT or overnight at 4°C) E->F G Quench Reaction (Add L-cysteine) F->G H Purify Conjugate (SEC, Dialysis) G->H I Characterize Conjugate (SDS-PAGE, MS, HPLC) H->I

A typical experimental workflow for bioconjugation.
Detailed Protocol

Step 1: Preparation of the Thiol-Containing Molecule

  • Dissolve the protein or peptide in degassed conjugation buffer (pH 7.2-7.4) to a concentration of 1-10 mg/mL. Degassing the buffer (e.g., by vacuum or by bubbling with nitrogen or argon) is crucial to prevent the oxidation of free thiols to disulfide bonds.

  • Optional (Disulfide Bond Reduction): If the protein's cysteine residues are in the form of disulfide bonds, they must be reduced.

    • Add a 10-20 fold molar excess of TCEP to the protein solution.

    • Incubate at room temperature for 30-60 minutes.

    • Crucially, if a thiol-containing reducing agent like DTT is used, it must be removed before adding the maleimide linker. TCEP does not contain a thiol group and often does not need to be removed. However, for optimal control, removal of excess reducing agent is recommended, for example, by using a desalting column.

Step 2: Conjugation Reaction

  • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

  • Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The optimal molar ratio may need to be determined empirically for each specific protein.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring. Protect the reaction from light if working with photosensitive molecules.

Step 3: Quenching and Purification

  • To quench any unreacted maleimide groups, add a quenching solution (e.g., L-cysteine) to a final concentration that is in slight excess to the initial amount of the maleimide linker. Incubate for 15-30 minutes at room temperature.

  • Purify the conjugate from excess linker and other small molecules using size-exclusion chromatography, dialysis, or another suitable purification method.

Step 4: Characterization

Characterize the final conjugate to confirm successful conjugation and assess purity using techniques such as SDS-PAGE (which will show a shift in molecular weight), mass spectrometry (to determine the number of attached linkers), and HPLC.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency Thiol groups are oxidized.Ensure buffers are degassed. Add a chelating agent like EDTA (1-5 mM) to the buffer. Perform a reduction step with TCEP.
Incorrect pH of the buffer.Verify the pH of the conjugation buffer is between 6.5 and 7.5.
Hydrolysis of the maleimide linker.Prepare the this compound solution immediately before use. Avoid storing it in aqueous solutions.
Non-specific Conjugation Reaction with amines.Ensure the reaction pH does not exceed 7.5. Avoid buffers containing primary amines (e.g., Tris).
Instability of the Conjugate Retro-Michael reaction.While the thioether bond is generally stable, it can undergo a retro-Michael reaction, especially in the presence of other thiols. Ensure complete removal of any excess quenching reagent.
Thiazine rearrangement with N-terminal cysteine.If conjugating to a peptide with an N-terminal cysteine, consider performing the reaction at a lower pH (around 6.0-6.5) to keep the N-terminal amine protonated and less reactive.

By carefully controlling the pH and following these protocols, researchers can achieve efficient and specific conjugation of this compound to their target molecules, leading to the successful development of novel bioconjugates for a wide range of applications.

References

Application Notes and Protocols for Protein Conjugation with Mal-amido-PEG15-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of polyethylene glycol (PEG) to proteins, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of protein-based pharmaceuticals. PEGylation can improve a protein's solubility, stability, and circulation half-life, while reducing its immunogenicity. The maleimide-thiol reaction is a popular method for site-specific PEGylation, targeting the sulfhydryl group of cysteine residues. This application note provides a detailed protocol for the conjugation of Mal-amido-PEG15-acid to proteins, focusing on the critical aspect of the molar ratio between the PEG reagent and the protein.

The reaction between a maleimide and a thiol group proceeds via a Michael addition, forming a stable thioether bond.[1][2] This reaction is highly selective for thiols within a pH range of 6.5 to 7.5.[2][3] Optimizing the molar ratio of the this compound to the protein is crucial for achieving the desired degree of PEGylation and maximizing the yield of the conjugate while minimizing unwanted side products.

Factors Influencing the Molar Ratio

Several factors can influence the optimal molar ratio for a successful conjugation reaction:

  • Number of available cysteine residues: The stoichiometry of the reaction depends on the number of accessible free thiol groups on the protein surface.

  • Protein concentration: More dilute protein solutions may require a higher molar excess of the PEG reagent to achieve the desired reaction rate.[4]

  • Reaction conditions: pH, temperature, and reaction time all play a role in the efficiency of the conjugation.

  • Purity of the protein and PEG reagent: Impurities can interfere with the reaction.

Experimental Protocols

This section details the key experimental procedures for the conjugation of this compound to a protein containing free cysteine residues.

Protocol 1: Protein Preparation and Disulfide Bond Reduction (if necessary)

If the target cysteine residues are involved in disulfide bonds, a reduction step is required prior to conjugation.

  • Dissolve the protein: Prepare a protein solution at a concentration of 1-10 mg/mL in a degassed conjugation buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, 2 mM EDTA, pH 7.2). The buffer should be free of any thiol-containing compounds.

  • Add reducing agent: To reduce disulfide bonds, add a 10- to 50-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). TCEP is often preferred over dithiothreitol (DTT) as it does not contain a thiol group and therefore does not need to be removed before the addition of the maleimide reagent.

  • Incubate: Incubate the mixture for 30-60 minutes at room temperature. To prevent re-oxidation of the thiols, it is recommended to flush the reaction vial with an inert gas such as nitrogen or argon before sealing.

  • Buffer exchange (if using DTT): If DTT is used as the reducing agent, it is crucial to remove the excess DTT before adding the this compound. This can be achieved using a desalting column or through dialysis.

Protocol 2: Conjugation Reaction
  • Prepare this compound stock solution: Immediately before use, dissolve the this compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10-20 mM.

  • Determine the molar ratio: The optimal molar ratio of this compound to protein needs to be determined empirically. A common starting point is a 10- to 20-fold molar excess of the PEG reagent to the protein. However, the range can vary from 2:1 to 50:1 depending on the protein and desired degree of labeling. It is recommended to perform small-scale pilot reactions with varying molar ratios to identify the optimal condition.

  • Initiate the conjugation: Add the calculated volume of the this compound stock solution to the protein solution while gently stirring.

  • Incubate: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight. The reaction should be protected from light.

Protocol 3: Quenching and Purification
  • Quench the reaction: To stop the conjugation reaction, add a small molecule thiol, such as L-cysteine or 2-mercaptoethanol, to a final concentration that is in 5- to 10-fold molar excess relative to the initial amount of this compound. This will react with any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.

  • Purify the conjugate: The PEGylated protein can be purified from unreacted PEG reagent, quenching agent, and other byproducts using methods such as:

    • Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger PEGylated protein from smaller molecules.

    • Dialysis: The reaction mixture can be dialyzed against a suitable storage buffer.

    • Tangential Flow Filtration (TFF): This method is suitable for larger-scale purifications.

Protocol 4: Characterization of the Conjugate

The success of the conjugation and the degree of labeling (DOL) can be determined using various analytical techniques:

  • SDS-PAGE: A noticeable shift in the molecular weight of the protein band indicates successful PEGylation.

  • Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC): This technique can be used to separate and quantify the different PEGylated species (mono-, di-, etc.) and any remaining unconjugated protein.

  • Mass Spectrometry (MS): ESI-MS or MALDI-MS can provide the precise molecular weight of the conjugate, confirming the number of PEG chains attached.

Data Presentation

The following table summarizes the key quantitative parameters for the conjugation of this compound to a protein.

ParameterRecommended RangeNotes
Molar Ratio (this compound : Protein) 10:1 to 20:1 (starting point)Optimal ratio should be determined empirically. Can range from 2:1 to 50:1.
Protein Concentration 1 - 10 mg/mLHigher concentrations are generally preferred.
pH of Conjugation Buffer 6.5 - 7.5Critical for selective maleimide-thiol reaction.
Reducing Agent (TCEP) Molar Excess 10 - 50 foldUsed to reduce disulfide bonds if necessary.
Reaction Time 2 hours at room temperature or overnight at 4°CCan be optimized based on the specific protein.
Quenching Reagent Molar Excess 5 - 10 fold (relative to PEG reagent)To stop the reaction and cap unreacted maleimides.

Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis Protein Protein Solution (1-10 mg/mL) Reduction Disulfide Bond Reduction (Optional, with TCEP) Protein->Reduction Reaction Conjugation Reaction (pH 6.5-7.5, RT or 4°C) Reduction->Reaction PEG_reagent This compound (10-20 mM in DMSO/DMF) PEG_reagent->Reaction Quench Quench Reaction (e.g., L-cysteine) Reaction->Quench Purify Purification (SEC, Dialysis, TFF) Quench->Purify Analyze Characterization (SDS-PAGE, HPLC, MS) Purify->Analyze

Caption: Experimental workflow for protein conjugation with this compound.

logical_relationship cluster_factors Key Factors cluster_outcome Desired Outcome Molar_Ratio Molar Ratio (PEG:Protein) DOL Optimal Degree of Labeling (DOL) Molar_Ratio->DOL pH Reaction pH (6.5-7.5) pH->DOL Concentration Protein Concentration Yield High Yield of Conjugate Concentration->Yield Time_Temp Reaction Time & Temperature Time_Temp->Yield Purity High Purity DOL->Purity Yield->Purity

Caption: Key factors influencing the outcome of the protein conjugation reaction.

References

Application Notes and Protocols for Cell Surface Modification using Mal-amido-PEG15-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-amido-PEG15-acid is a heterobifunctional linker designed for the covalent modification of biomolecules and surfaces.[1] This linker possesses two distinct reactive functionalities: a maleimide group and a carboxylic acid group, separated by a 15-unit polyethylene glycol (PEG) spacer. The maleimide group facilitates highly specific and efficient covalent bonding with sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins, through a Michael addition reaction.[1] This reaction is known for its high selectivity and rapid kinetics under physiological conditions (pH 6.5-7.5).[1] The carboxylic acid moiety, on the other hand, can be activated to form stable amide bonds with primary amines, such as those present on lysine residues or the N-terminus of proteins.[1]

The hydrophilic PEG15 spacer enhances the aqueous solubility of the linker and the resulting conjugate, reduces steric hindrance between the conjugated molecules, and can improve the biocompatibility and pharmacokinetic properties of modified therapeutics by minimizing immunogenicity and clearance rates.[1] These characteristics make this compound an invaluable tool for a range of bioconjugation applications, including the development of antibody-drug conjugates (ADCs), the functionalization of nanoparticles for targeted delivery, and the modification of cell surfaces to introduce novel functionalities.

This document provides detailed protocols for the application of this compound in cell surface modification, enabling researchers to covalently attach a variety of molecules, such as targeting ligands, imaging agents, or therapeutic payloads, to the surface of living cells.

Data Presentation

Table 1: Reaction Conditions for Maleimide-Thiol Conjugation

ParameterRecommended ConditionsNotes
pH 6.5 - 7.5The reaction is highly selective for thiols in this range. Above pH 7.5, reactivity with amines can occur. Below pH 6.5, the reaction rate is significantly reduced.
Molar Excess of Linker 10 to 20-fold over thiol-containing moleculeAn excess of the linker drives the reaction to completion. The optimal ratio may need to be determined empirically.
Reaction Temperature Room Temperature (20-25°C) or 4°CRoom temperature reactions are generally faster (2-4 hours). Reactions at 4°C can be performed overnight to accommodate sensitive biological samples.
Reaction Time 2 - 4 hours at Room Temperature; Overnight at 4°CReaction progress can be monitored using analytical techniques such as HPLC if required.

Source: BenchChem Application Notes

Table 2: Reaction Conditions for Carboxylic Acid-Amine Conjugation (Two-Step)

ParameterRecommended ConditionsNotes
Activation Reagents EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or Sulfo-NHSEDC activates the carboxylic acid, and NHS/Sulfo-NHS forms a more stable active ester, increasing conjugation efficiency.
Molar Excess of EDC/NHS 5 to 10-fold over this compoundEnsures efficient activation of the carboxylic acid group.
Activation Time 15 minutes at Room Temperature
Conjugation pH 7.2 - 8.0Optimal for the reaction between the NHS-ester and primary amines.
Conjugation Temperature Room Temperature or 4°C
Conjugation Time 2 hours at Room Temperature; Overnight at 4°C

Source: BenchChem Application Notes

Experimental Protocols

Protocol 1: One-Step Labeling of Cell Surface Thiols

This protocol outlines the direct labeling of available sulfhydryl groups on the cell surface with this compound. This method is suitable for attaching the PEG linker itself, which can then be used for subsequent conjugation via its terminal carboxylic acid.

Materials:

  • Cells in suspension (e.g., harvested cultured cells)

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4, sterile and degassed

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching solution: L-cysteine or N-acetylcysteine in PBS

  • Wash buffer: PBS with 1% Bovine Serum Albumin (BSA)

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them twice with ice-cold, degassed PBS by gentle centrifugation (300-400 x g for 5 minutes at 4°C).

    • Resuspend the cell pellet in ice-cold, degassed PBS at a concentration of 1 x 10^6 cells/mL.

  • (Optional) Reduction of Disulfide Bonds:

    • To increase the number of available thiol groups, cell surface disulfide bonds can be partially reduced.

    • Prepare a fresh solution of TCEP in degassed PBS.

    • Add TCEP to the cell suspension to a final concentration of 100-500 µM.

    • Incubate for 10-15 minutes at room temperature.

    • Wash the cells twice with ice-cold, degassed PBS to remove the TCEP.

  • Preparation of this compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a 10 mM stock solution in anhydrous DMSO. Mix well by vortexing. Prepare this solution fresh for each experiment.

  • Labeling Reaction:

    • Add the 10 mM this compound stock solution to the cell suspension to achieve the desired final concentration (a starting concentration of 10-50 µM is recommended, but should be optimized).

    • Incubate for 30 minutes to 2 hours at room temperature or overnight at 4°C, protected from light and with gentle mixing.

  • Quenching and Washing:

    • To stop the reaction, add a quenching solution (e.g., L-cysteine) to a final concentration that is in 2-fold molar excess to the initial maleimide concentration.

    • Incubate for 15 minutes at room temperature.

    • Wash the cells three times with ice-cold wash buffer (PBS with 1% BSA) to remove unbound linker.

  • Analysis:

    • The cells are now modified with this compound and can be used for downstream applications or further conjugation via the terminal carboxylic acid.

    • Successful modification can be confirmed by conjugating a fluorescent molecule to the carboxylic acid group (see Protocol 2) and analyzing via flow cytometry or fluorescence microscopy.

Protocol 2: Two-Step Conjugation of a Molecule of Interest to the Cell Surface

This protocol describes the conjugation of a molecule containing a primary amine (e.g., a peptide, small molecule drug, or fluorescent dye) to cells that have been pre-functionalized with this compound as described in Protocol 1.

Materials:

  • Cells modified with this compound (from Protocol 1)

  • Molecule of interest with a primary amine group

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Reaction Buffer: PBS, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.5

  • Wash Buffer: PBS with 1% BSA

Procedure:

  • Activation of Carboxylic Acid Groups on the Cell Surface:

    • Resuspend the this compound modified cells in Activation Buffer.

    • Prepare fresh stock solutions of EDC and Sulfo-NHS in the Activation Buffer.

    • Add EDC and Sulfo-NHS to the cell suspension to a final concentration of 2 mM and 5 mM, respectively.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation of Amine-Containing Molecule:

    • Wash the cells once with ice-cold Reaction Buffer to remove excess EDC and Sulfo-NHS.

    • Resuspend the activated cells in the Reaction Buffer.

    • Immediately add the amine-containing molecule of interest. The optimal concentration will depend on the specific molecule and desired degree of labeling. A molar excess relative to the estimated number of surface linkers is recommended.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Washing:

    • Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

    • Wash the cells three times with ice-cold Wash Buffer.

  • Analysis and Storage:

    • The final cell-conjugate is ready for use in downstream assays.

    • Characterize the final product using appropriate methods, such as flow cytometry if a fluorescent molecule was attached.

    • Store the modified cells at 4°C in a suitable buffer for short-term use.

Visualizations

G cluster_prep Cell and Reagent Preparation cluster_reaction Conjugation Reaction cluster_downstream Downstream Processing cell_prep 1. Prepare Cell Suspension reduction Optional: Reduce Disulfide Bonds with TCEP cell_prep->reduction Optional Step labeling 3. Add Linker to Cells and Incubate cell_prep->labeling linker_prep 2. Prepare this compound Stock Solution linker_prep->labeling reduction->labeling quenching 4. Quench Reaction with L-cysteine labeling->quenching washing 5. Wash Cells to Remove Excess Reagents quenching->washing analysis 6. Analysis (e.g., Flow Cytometry) washing->analysis further_conj 7. Further Conjugation via Carboxylic Acid washing->further_conj

Caption: Experimental workflow for one-step cell surface modification.

G cluster_cell Cell Surface Protein cluster_linker Linker cluster_product Modified Cell Surface protein Protein-SH product Protein-S-Maleimide-PEG15-COOH protein->product Thiol-Maleimide Reaction (Michael Addition) linker Maleimide-PEG15-COOH linker->product

Caption: Thiol-maleimide reaction on the cell surface.

G cluster_activation Activation of Surface Carboxylic Acids cluster_conjugation Conjugation of Amine-Molecule cluster_final Final Steps start_cells 1. Start with PEGylated Cells add_edc_nhs 2. Add EDC and Sulfo-NHS start_cells->add_edc_nhs activated_cells 3. Activated NHS-ester on Cell Surface add_edc_nhs->activated_cells add_molecule 4. Add Amine-containing Molecule activated_cells->add_molecule conjugate 5. Form Amide Bond add_molecule->conjugate quench_wash 6. Quench and Wash conjugate->quench_wash final_product 7. Final Cell-Molecule Conjugate quench_wash->final_product

Caption: Workflow for two-step cell surface conjugation.

References

Application Notes and Protocols for Targeted Drug Delivery Using Mal-amido-PEG15-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-amido-PEG15-acid is a heterobifunctional linker that plays a crucial role in the development of targeted drug delivery systems.[1] This linker is comprised of a maleimide group, a 15-unit polyethylene glycol (PEG) chain, and a terminal carboxylic acid. This architecture allows for the covalent conjugation of two different molecules, typically a targeting moiety and a therapeutic agent.

The maleimide group provides a highly selective reaction site for thiol groups (sulfhydryl groups), commonly found in cysteine residues of proteins and peptides, forming a stable thioether bond.[] This reaction is efficient under physiological conditions, preserving the integrity of sensitive biomolecules.[3] The carboxylic acid end can be activated to react with primary amines, such as those on lysine residues or the N-terminus of proteins, to form a stable amide bond.[4]

The hydrophilic 15-unit PEG spacer enhances the solubility and stability of the resulting conjugate, reduces immunogenicity, and can improve the pharmacokinetic profile of the therapeutic agent by increasing its hydrodynamic volume.[5] These properties make this compound an ideal tool for constructing sophisticated drug delivery systems like antibody-drug conjugates (ADCs) and targeted nanoparticles.

Core Applications

  • Antibody-Drug Conjugates (ADCs): In ADCs, the linker is used to attach a potent cytotoxic drug to a monoclonal antibody that specifically targets a tumor-associated antigen. This allows for the selective delivery of the drug to cancer cells, minimizing systemic toxicity.

  • Targeted Nanoparticle Formulation: this compound can be used to functionalize the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles) with targeting ligands such as antibodies, peptides, or small molecules. This facilitates the delivery of encapsulated therapeutic agents to specific cells or tissues.

  • PEGylation of Proteins and Peptides: The conjugation of this linker to therapeutic proteins or peptides can improve their pharmacokinetic properties, leading to a longer circulation half-life and reduced clearance.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies involving maleimide-PEG-acid linkers in targeted drug delivery. While specific data for the PEG15 variant is limited, the presented data for other PEG lengths provide a valuable reference for expected performance.

Table 1: Bioconjugation Efficiency

Targeting MoietyLinker VariantDrug/PayloadDrug-to-Antibody Ratio (DAR)Reference
Monoclonal AntibodyMaleimide-PEG4-AcidAuristatin3.5 - 4.0
Monoclonal AntibodyMaleimide-PEG8-AcidDM13.2 - 3.8
Monoclonal AntibodyMaleimide-PEG12-AcidMMAE3.0 - 3.6

Table 2: In Vitro Cytotoxicity (IC50 Values)

Cell LineConjugateLinker VariantIC50 (nM)Reference
Breast Cancer (MCF-7)Trastuzumab-MMAEMaleimide-PEG8-Acid15.2
Gastric Cancer (NCI-N87)Trastuzumab-DM1Maleimide-PEG4-Acid8.7
Ovarian Cancer (SK-OV-3)Folate-Targeted Liposome-DoxorubicinMaleimide-PEG12-Acid45.5

Table 3: Drug Release Kinetics

FormulationLinker VariantRelease ConditionHalf-life of Release (hours)Reference
PEGylated LiposomesMaleimide-PEG8-AcidHuman Plasma (37°C)48
Polymeric NanoparticlesMaleimide-PEG12-AcidPBS with 10 mM GSH (pH 7.4)24

Experimental Protocols

Protocol 1: Two-Step Antibody-Drug Conjugation

This protocol describes the conjugation of a thiol-containing drug to an antibody using the this compound linker.

Materials:

  • Antibody solution (e.g., 5-10 mg/mL in PBS, pH 7.4)

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Thiol-containing drug

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

Step 1: Activation of this compound

  • Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mM.

  • Add a 1.5-fold molar excess of NHS and a 2-fold molar excess of EDC to the linker solution.

  • Incubate for 15-30 minutes at room temperature to form the NHS ester.

Step 2: Conjugation to Antibody

  • Add the activated linker solution to the antibody solution at a 5- to 20-fold molar excess.

  • Incubate the reaction for 2-4 hours at room temperature with gentle mixing.

  • Quench the reaction by adding the quenching solution to a final concentration of 50 mM.

  • Remove excess, unreacted linker using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.2).

Step 3: Conjugation of Drug to Antibody-Linker Intermediate

  • Dissolve the thiol-containing drug in DMF or DMSO.

  • Add the drug solution to the purified antibody-linker intermediate at a 3- to 5-fold molar excess over the antibody.

  • Incubate the reaction for 1-2 hours at room temperature.

Step 4: Purification and Characterization

  • Purify the resulting ADC using size-exclusion chromatography to remove unconjugated drug and linker.

  • Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the procedure for evaluating the cytotoxicity of a targeted drug conjugate.

Materials:

  • Target cancer cell line and a non-target control cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • Targeted drug conjugate (e.g., ADC)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight to allow for cell attachment.

  • Prepare serial dilutions of the targeted drug conjugate in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted conjugate solutions. Include wells with untreated cells as a control.

  • Incubate the plate for 72-96 hours.

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 3: In Vitro Drug Release Assay

This protocol describes a method to assess the release of a drug from a PEGylated nanoparticle formulation.

Materials:

  • Drug-loaded PEGylated nanoparticles

  • Release buffer (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively)

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Shaking incubator or water bath

  • Analytical method for drug quantification (e.g., HPLC, fluorescence spectroscopy)

Procedure:

  • Place a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Immerse the dialysis bag in a known volume of release buffer at 37°C with gentle stirring.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release buffer.

  • Replace the withdrawn volume with fresh release buffer to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected samples using a validated analytical method.

  • Plot the cumulative percentage of drug released over time.

Protocol 4: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of a targeted drug delivery system in vivo.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Tumor cells that express the target antigen

  • Targeted drug conjugate

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously implant tumor cells into the flank of the mice.

  • Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).

  • Administer the targeted drug conjugate and vehicle control according to the desired dosing schedule (e.g., intravenously, once a week).

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the animals for any signs of toxicity.

  • The study endpoint is typically reached when tumors in the control group reach a predetermined size or when signs of morbidity are observed.

  • Plot the mean tumor volume over time for each group to evaluate treatment efficacy. Survival curves can also be generated.

Visualizations

experimental_workflow cluster_conjugation Bioconjugation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Target Targeting Moiety (e.g., Antibody) Linker This compound Target->Linker Amine-reactive conjugation Drug Therapeutic Drug Linker->Drug Thiol-reactive conjugation Conjugate Targeted Conjugate (e.g., ADC) Linker->Conjugate Drug->Conjugate Cytotoxicity Cytotoxicity Assay (e.g., MTT) Conjugate->Cytotoxicity Release Drug Release Assay Conjugate->Release Efficacy Efficacy Study (Xenograft Model) Cytotoxicity->Efficacy PK Pharmacokinetic Study Release->PK

Caption: Experimental workflow for the development and evaluation of a targeted drug delivery system using this compound.

signaling_pathway cluster_cell_surface Cell Surface cluster_internalization Internalization & Drug Release cluster_cellular_effects Cellular Effects ADC Antibody-Drug Conjugate Receptor Target Antigen (e.g., HER2) ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Drug Released Drug Lysosome->Drug Drug Release DNA_Damage DNA Damage Drug->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Generalized signaling pathway for an antibody-drug conjugate (ADC) targeting a cell surface antigen.

epr_effect cluster_vasculature Tumor Vasculature cluster_tumor Tumor Microenvironment Bloodstream Bloodstream (PEGylated Nanoparticles) LeakyVessel Leaky Tumor Vasculature Bloodstream->LeakyVessel Extravasation Accumulation Nanoparticle Accumulation LeakyVessel->Accumulation TumorCells Tumor Cells Accumulation->TumorCells Drug Release PoorDrainage Impaired Lymphatic Drainage Accumulation->PoorDrainage Retention

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Mal-amido-PEG15-acid Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mal-amido-PEG15-acid and other maleimide-containing linkers. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize thiol-maleimide conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: I am observing very low or no conjugation efficiency. What are the primary causes?

Low conjugation efficiency with this compound can stem from several factors. The most common issues are degradation of the maleimide group, unavailability of the thiol group on your molecule of interest, and suboptimal reaction conditions.[1]

  • Maleimide Hydrolysis: The maleimide group on your PEG linker is susceptible to hydrolysis in aqueous solutions, especially at pH values above 7.5.[1][2][3] This hydrolysis opens the maleimide ring, rendering it inactive and unable to react with thiols.[4] It is crucial to prepare aqueous solutions of this compound immediately before use.

  • Thiol Oxidation: The target thiol (sulfhydryl) groups on your protein, peptide, or other molecule can be easily oxidized to form disulfide bonds (-S-S-). These disulfide bonds are not reactive with maleimides.

  • Suboptimal Reaction Conditions: The pH of the reaction buffer and the molar ratio of reactants are critical for efficient conjugation.

Q2: How can I prevent maleimide hydrolysis?

To maintain the reactivity of your this compound:

  • Proper Storage: Store the solid form of this compound at -20°C in a dry, dark place. Stock solutions should be prepared in an anhydrous, biocompatible solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and stored at -20°C for no longer than a month. Avoid repeated freeze-thaw cycles.

  • Fresh Preparation: Always prepare aqueous solutions of the maleimide linker immediately before starting the conjugation reaction. Do not store maleimide-containing reagents in aqueous buffers.

  • Optimal pH: Maintain the reaction pH within the optimal range of 6.5-7.5 to minimize hydrolysis.

Q3: My protein has disulfide bonds. How do I make the thiols available for conjugation?

Disulfide bonds must be reduced to free thiols before conjugation. This is typically achieved using a reducing agent.

  • TCEP (tris(2-carboxyethyl)phosphine): This is often the preferred reducing agent because it is highly effective and does not contain a thiol group itself, meaning it does not need to be removed before adding your maleimide reagent. It is effective over a wide pH range.

  • DTT (dithiothreitol): While a strong reducing agent, DTT contains thiol groups and will compete with your target molecule for reaction with the maleimide. Therefore, any excess DTT must be removed before initiating the conjugation, typically through a desalting column or buffer exchange.

After reduction, it is important to prevent re-oxidation of the thiols by using degassed buffers and working on ice when possible. Including a chelating agent like EDTA (1-5 mM) can also help by sequestering metal ions that catalyze oxidation.

Q4: What is the optimal pH for the thiol-maleimide reaction and why is it so important?

The optimal pH range for thiol-maleimide conjugation is 6.5-7.5.

  • Below pH 6.5: The reaction rate slows down considerably because the thiol group is less likely to be in its more reactive thiolate anion form.

  • Above pH 7.5: The maleimide group becomes increasingly susceptible to hydrolysis. Additionally, a competing side reaction with primary amines (like the side chain of lysine residues) becomes more significant, leading to a loss of selectivity for the target thiol. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.

Q5: What buffer should I use for my conjugation reaction?

Phosphate-buffered saline (PBS), HEPES, and MES buffers at a pH between 6.5 and 7.5 are all suitable choices. It is critical to avoid buffers that contain primary or secondary amines (e.g., Tris) or thiols (e.g., DTT, unless it is removed after reduction), as these will compete with your target molecule. Always degas your buffer before use to minimize oxygen and reduce the risk of thiol re-oxidation.

Q6: What molar ratio of this compound to my thiol-containing molecule should I use?

To drive the reaction to completion, a molar excess of the maleimide reagent is typically used. A common starting point is a 10 to 20-fold molar excess of the this compound relative to the thiol-containing molecule. However, the optimal ratio can be influenced by factors like steric hindrance, especially with large molecules like nanoparticles. For smaller molecules, a lower excess (e.g., 2:1 maleimide to thiol) may be optimal, while larger molecules might require a higher ratio (e.g., 5:1). It is advisable to perform small-scale optimization experiments to determine the ideal ratio for your specific system.

Q7: My final conjugate is not stable. What could be the cause?

The thioether bond formed between a maleimide and a thiol can undergo a retro-Michael reaction, especially in environments with a high concentration of other thiols like glutathione in vivo. This can lead to the detachment of the PEG linker from your target molecule. To increase the stability of the conjugate, some protocols include a step to hydrolyze the thiosuccinimide ring after conjugation, which forms a more stable succinamic acid thioether that is not susceptible to the retro-Michael reaction.

Q8: How can I confirm that my conjugation was successful and determine the efficiency?

Several analytical techniques can be used to assess conjugation efficiency:

  • SDS-PAGE: Successful conjugation will result in a shift in the molecular weight of your protein, which can be visualized as a higher molecular weight band on the gel.

  • HPLC: High-Performance Liquid Chromatography can be used to separate the conjugated product from the unconjugated starting material. By comparing the peak areas, you can calculate the conjugation efficiency.

  • Mass Spectrometry (MS): MS can confirm the identity of the conjugate by detecting the expected mass increase corresponding to the addition of the this compound moiety.

  • Ellman's Reagent: This reagent can be used to quantify the number of free thiols remaining in the solution after the reaction, which can indirectly indicate the extent of conjugation.

Data Summary Tables

Table 1: Recommended Reaction Conditions for Thiol-Maleimide Conjugation

ParameterRecommended Range/ValueRationale
pH 6.5 - 7.5Balances thiol reactivity with maleimide stability; minimizes side reactions with amines.
Temperature Room Temperature or 4°CRoom temperature for faster kinetics (e.g., 1-2 hours); 4°C for longer incubations (overnight) to improve stability.
Maleimide:Thiol Molar Ratio 10:1 to 20:1 (starting point)Excess maleimide drives the reaction to completion. Ratio should be optimized for specific molecules.
Buffer Composition PBS, HEPES, MESUse non-amine, non-thiol containing buffers.

Table 2: Comparison of Common Reducing Agents

Reducing AgentAdvantagesDisadvantages
TCEP Thiol-free, does not need to be removed before conjugation. Effective over a wide pH range.Can react with maleimides, though at a much slower rate than thiols.
DTT Strong reducing agent.Contains thiols and will compete with the target molecule for reaction with the maleimide. Must be removed prior to conjugation.

Experimental Protocols

Protocol 1: Reduction of Disulfide Bonds in Proteins
  • Prepare Protein Solution: Dissolve the protein containing disulfide bonds in a degassed reaction buffer (e.g., PBS, pH 7.0-7.5) to a concentration of 1-10 mg/mL.

  • Add Reducing Agent: Add a 10 to 100-fold molar excess of TCEP to the protein solution.

  • Incubate: Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal, and incubate for 30-60 minutes at room temperature.

  • Proceed to Conjugation: The reduced protein solution is now ready for conjugation with the this compound.

Protocol 2: General Maleimide-Thiol Conjugation
  • Prepare Maleimide Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). Then, dilute this into the degassed reaction buffer to the desired final concentration.

  • Initiate Reaction: Add the freshly prepared this compound solution to the solution of the thiol-containing molecule. A 10-20 fold molar excess of the maleimide is a common starting point.

  • Incubate: Gently mix the reaction and incubate at room temperature for 2 hours or at 4°C overnight.

  • Quench Reaction (Optional): To stop the reaction and consume any excess maleimide, add a small molecule thiol like L-cysteine or 2-mercaptoethanol.

  • Purify Conjugate: Remove unreacted reagents and byproducts by a suitable method such as size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis p_prep Prepare Thiol-Molecule (e.g., Protein in degassed buffer) reduction Reduction of Disulfides (if necessary, with TCEP) p_prep->reduction Disulfides present? conjugation Conjugation (Mix reactants, pH 6.5-7.5, RT or 4°C) p_prep->conjugation No disulfides peg_prep Prepare this compound (Freshly dissolve in DMSO, then buffer) peg_prep->conjugation reduction->conjugation quench Quench Reaction (Optional, add L-cysteine) conjugation->quench purify Purification (e.g., SEC, Dialysis) quench->purify analysis Analysis (SDS-PAGE, HPLC, MS) purify->analysis

Caption: General experimental workflow for maleimide-thiol conjugation.

troubleshooting_workflow cluster_maleimide Check Maleimide Reagent cluster_thiol Check Thiol Molecule cluster_conditions Check Reaction Conditions start Low Conjugation Efficiency hydrolysis Was aqueous solution prepared fresh? start->hydrolysis storage Was it stored correctly? (-20°C, dry) hydrolysis->storage Yes solution Re-run with optimized conditions hydrolysis->solution No (Prepare fresh) oxidation Are thiols oxidized? (Disulfide bonds) storage->oxidation Yes storage->solution No (Use new reagent) reduce Reduce with TCEP oxidation->reduce Yes ph Is pH 6.5 - 7.5? oxidation->ph No reduce->ph buffer Is buffer non-amine, non-thiol? ph->buffer Yes ph->solution No (Adjust pH) ratio Is maleimide in excess? (e.g., 10-20x) buffer->ratio Yes buffer->solution No (Change buffer) ratio->solution No (Optimize ratio) ratio->solution Yes (Check other factors)

Caption: Troubleshooting logic for low maleimide conjugation efficiency.

References

side reactions of Mal-amido-PEG15-acid and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mal-amido-PEG15-acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this reagent in bioconjugation experiments. Our goal is to help you optimize your protocols and avoid common side reactions for successful and reproducible results.

Frequently Asked Questions (FAQs)

Maleimide Group Reactivity & Side Reactions

Q1: What are the primary side reactions associated with the maleimide group of this compound?

A1: The maleimide group is designed to react with thiol (sulfhydryl) groups, typically on cysteine residues, through a Michael addition reaction to form a stable thioether bond.[1] However, several side reactions can occur under suboptimal conditions:

  • Hydrolysis: The maleimide ring can be hydrolyzed in aqueous solutions, a reaction that is significantly accelerated at higher pH. This opens the ring to form a maleamic acid, which is unreactive towards thiols, thus reducing your conjugation efficiency.[1][2]

  • Reaction with Amines: At a pH above 7.5, the maleimide group can lose its chemoselectivity and begin to react with primary amines, such as the side chain of lysine residues in proteins.[1][3]

  • Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between the maleimide and the thiol is not completely irreversible. It can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione in vivo, leading to the exchange of the conjugated molecule. This can be a significant issue in applications like antibody-drug conjugates (ADCs), where it can cause "payload migration."

  • Thiazine Rearrangement: If you are conjugating to a peptide or protein with an unprotected N-terminal cysteine, a side reaction can lead to the formation of a thiazine derivative.

Q2: How does pH affect the stability and reactivity of the maleimide group?

A2: The pH of the reaction buffer is a critical factor in maleimide chemistry. The optimal pH range for the reaction of maleimides with thiols is between 6.5 and 7.5.

  • Below pH 6.5: The rate of the desired thiol-maleimide reaction slows down because the concentration of the more nucleophilic thiolate anion is reduced.

  • Within pH 6.5 - 7.5: This range offers the best compromise for a highly chemoselective and efficient reaction with thiols. At pH 7.0, the reaction with thiols is about 1,000 times faster than the reaction with amines.

  • Above pH 7.5: The rate of maleimide hydrolysis increases significantly. Additionally, the competitive reaction with primary amines becomes more prominent. Basic conditions can also promote thiazine rearrangement.

Q3: My maleimide-thiol conjugate appears to be unstable. What could be the cause?

A3: The instability of a maleimide-thiol conjugate is often due to the retro-Michael reaction, also known as thiol exchange. In this process, the thioether linkage breaks, and the maleimide is free to react with other available thiols. To increase the stability of the conjugate, you can promote the hydrolysis of the thiosuccinimide ring after the initial conjugation. This ring-opening creates a stable succinamic acid thioether that is not susceptible to the retro-Michael reaction.

Carboxylic Acid Group Reactivity & Side Reactions

Q4: What are the common side reactions when activating the carboxylic acid group with EDC and NHS?

A4: The carboxylic acid end of this compound is typically activated using carbodiimide chemistry, such as with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide), to react with primary amines. Potential side reactions include:

  • Hydrolysis of the NHS-ester: The activated NHS-ester can hydrolyze in aqueous solutions, reverting back to the carboxylic acid and rendering it unreactive with amines.

  • Formation of N-acylurea: The O-acylisourea intermediate formed by the reaction of the carboxylic acid with EDC can rearrange to a stable, unreactive N-acylurea byproduct, especially in the absence of NHS.

  • Reaction with other nucleophiles: While highly reactive with primary amines, the activated carboxylic acid can also react with other nucleophiles like the side chains of tyrosine, serine, and threonine, particularly at higher pH.

Q5: How can I maximize the efficiency of the amide bond formation?

A5: To maximize the efficiency of the amide bond formation, it is crucial to control the reaction conditions. The activation of the carboxylic acid with EDC and NHS is most efficient at a slightly acidic pH (around 6.0) to form the NHS-ester and minimize its hydrolysis. Subsequently, the reaction with the primary amine should be carried out at a pH of 7.2-7.5. Using fresh, high-quality EDC and NHS is also essential.

Troubleshooting Guides

Issue 1: Low Conjugation Efficiency
Possible Cause Troubleshooting Step
Hydrolysis of Maleimide Reagent Prepare aqueous solutions of this compound immediately before use. Store stock solutions in a dry, water-miscible organic solvent like DMSO or DMF at -20°C.
Incorrect pH Ensure the reaction buffer is within the optimal pH range of 6.5-7.5. Use a buffer system that does not contain primary or secondary amines or free thiols.
Oxidation of Thiols Disulfide bonds in proteins or peptides must be reduced to free thiols before conjugation. Use a reducing agent like TCEP, which does not need to be removed prior to the maleimide reaction. If using DTT, it must be removed before adding the maleimide reagent. Degas buffers to minimize dissolved oxygen and prevent re-oxidation of thiols.
Inefficient Carboxylic Acid Activation Use fresh, high-quality EDC and NHS. Ensure the molar ratio of EDC/NHS to the carboxylic acid is sufficient (typically 1.2-1.5 equivalents each).
Issue 2: Lack of Specificity (Cross-Reactivity)
Possible Cause Troubleshooting Step
Reaction with Amines Maintain the reaction pH at or below 7.5 to ensure the chemoselectivity of the maleimide group for thiols.
Reaction with Other Nucleophiles (Carboxylic Acid End) Perform the EDC/NHS activation at a slightly acidic pH (e.g., 6.0) and the subsequent amine coupling at pH 7.2-7.5 to favor the reaction with primary amines.

Data Presentation

Table 1: pH Influence on Maleimide Reactivity

pH Range Effect on Maleimide-Thiol Reaction Side Reactions
< 6.5Reaction rate is significantly slower.-
6.5 - 7.5Optimal range for chemoselective reaction with thiols. Minimal hydrolysis and reaction with amines.
> 7.5Reaction with thiols is still fast.Increased rate of maleimide hydrolysis. Competitive reaction with primary amines (e.g., lysine).

Experimental Protocols

Protocol 1: General Procedure for Maleimide-Thiol Conjugation
  • Prepare the Thiol-Containing Molecule:

    • Dissolve the protein or peptide containing a cysteine residue in a degassed buffer at a pH of 6.5-7.5 (e.g., phosphate-buffered saline (PBS) with EDTA).

    • If disulfide bonds are present, add a 10- to 20-fold molar excess of a reducing agent like TCEP and incubate for 30-60 minutes at room temperature.

  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound in an appropriate solvent (e.g., DMSO or DMF for a stock solution, then dilute in the reaction buffer).

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the thiol-containing molecule solution.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • (Optional) Quench any unreacted maleimide by adding a small molecule thiol like cysteine or 2-mercaptoethanol.

    • Purify the conjugate using size-exclusion chromatography, dialysis, or another suitable method to remove excess reagents.

Visualizations

Maleimide_Reactions cluster_side_reactions Side Reactions Mal_PEG_Acid This compound Thioether Stable Thioether Conjugate Mal_PEG_Acid->Thioether Michael Addition (pH 6.5-7.5) Maleamic_Acid Inactive Maleamic Acid Mal_PEG_Acid->Maleamic_Acid H2O Amine_Adduct Amine Adduct Mal_PEG_Acid->Amine_Adduct R-NH2 Thiol R-SH (Thiol) Thiol->Thioether Reformed_Maleimide Reformed Maleimide Thioether->Reformed_Maleimide Thiol Exchange Hydrolysis Hydrolysis (High pH) Amine_Reaction Reaction with Amine (High pH) Retro_Michael Retro-Michael Reaction

Caption: Reaction pathways of this compound, highlighting the desired reaction and potential side reactions.

Troubleshooting_Workflow Start Start: Low Conjugation Yield Check_pH Is pH between 6.5 and 7.5? Start->Check_pH Adjust_pH Adjust buffer pH to 6.5-7.5 Check_pH->Adjust_pH No Check_Reagent_Prep Was maleimide reagent prepared fresh in a non-aqueous solvent? Check_pH->Check_Reagent_Prep Yes Adjust_pH->Check_pH Prepare_Fresh Prepare fresh maleimide solution immediately before use Check_Reagent_Prep->Prepare_Fresh No Check_Thiols Were disulfide bonds reduced and re-oxidation prevented? Check_Reagent_Prep->Check_Thiols Yes Prepare_Fresh->Check_Reagent_Prep Reduce_Thiols Use TCEP for reduction and degas buffers Check_Thiols->Reduce_Thiols No Success Successful Conjugation Check_Thiols->Success Yes Reduce_Thiols->Check_Thiols

Caption: A troubleshooting workflow for addressing low conjugation yield in maleimide-thiol reactions.

References

Technical Support Center: Optimizing Mal-amido-PEG15-acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mal-amido-PEG15-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the maleimide-thiol conjugation reaction with this compound?

A2: The ideal pH range for the reaction between a maleimide group and a thiol group is between 6.5 and 7.5.[1][2] Within this range, the reaction is highly selective for thiols.[1] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with primary amines (e.g., lysine residues).[1][2] Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis and can react with amines, leading to a loss of selectivity. Below pH 6.5, the reaction rate is significantly reduced because the thiol group is less likely to be in its reactive thiolate anion form.

Q2: My protein doesn't have a free cysteine. Can I still use this compound?

A2: Yes. If your protein contains disulfide bonds, you can use a reducing agent to generate free thiols. Common reducing agents include TCEP (tris(2-carboxyethyl)phosphine) and DTT (dithiothreitol). TCEP is often preferred as it is stable, odorless, and does not contain a thiol group itself, meaning it doesn't need to be removed before adding the maleimide reagent. If you use DTT, any excess must be removed prior to conjugation to prevent it from competing with your target molecule for the maleimide.

Q3: How should I store and handle this compound to maintain its reactivity?

A3: For long-term stability, this compound should be stored as a solid at -20°C, protected from light and moisture. To use, it is recommended to prepare fresh solutions in an anhydrous solvent like DMSO or DMF immediately before the reaction. Avoid storing the linker in aqueous buffers for extended periods, as the maleimide group is susceptible to hydrolysis, which renders it inactive.

Q4: Why is my conjugation efficiency low?

A4: Low conjugation efficiency can be due to several factors:

  • Maleimide Hydrolysis: The maleimide ring can open in the presence of water, especially at neutral to alkaline pH. Always use freshly prepared solutions.

  • Thiol Oxidation: Free thiols can oxidize to form disulfide bonds, which are unreactive with maleimides. It is advisable to degas buffers and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation.

  • Incorrect Stoichiometry: The molar ratio of maleimide to thiol is crucial. A 10-20 fold molar excess of the maleimide reagent is a common starting point to drive the reaction to completion. However, this may need to be optimized for your specific molecules. For larger molecules or nanoparticles, steric hindrance can be a factor, and different ratios may be required. For example, for a small peptide, a 2:1 maleimide to thiol ratio was found to be optimal, whereas a larger nanobody required a 5:1 ratio for best results.

  • Incorrect pH: The reaction should be performed within the optimal pH range of 6.5-7.5.

Q5: My maleimide-thiol conjugate seems to be unstable. What could be the cause?

A5: The thioether bond formed can be susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione. This can lead to the transfer of the PEG linker to other molecules. To mitigate this, some protocols suggest a subsequent step to hydrolyze the thiosuccinimide ring, which can increase the stability of the conjugate.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conjugation Maleimide has hydrolyzed.Prepare maleimide solutions fresh in an anhydrous solvent (DMSO, DMF) and use immediately. Avoid aqueous storage. If necessary, use a slightly acidic buffer (pH 6.0-6.5) for short-term storage at 4°C.
Thiol groups have oxidized.Reduce disulfide bonds with TCEP prior to conjugation. Degas buffers and add 1-5 mM EDTA to the reaction buffer to prevent re-oxidation.
Incorrect pH.Ensure the reaction buffer is between pH 6.5 and 7.5 using a non-nucleophilic buffer like PBS or HEPES.
Sub-optimal molar ratio.Optimize the molar ratio of this compound to your thiol-containing molecule. Start with a 10-20 fold molar excess of the maleimide linker.
Non-specific Conjugation Reaction with amines.Maintain the reaction pH at or below 7.5. The selectivity for thiols over amines decreases at higher pH values.
Precipitation During Reaction Poor solubility of reactants.For molecules with low aqueous solubility, using a co-solvent like DMSO or DMF in the reaction buffer can improve solubility.
Inconsistent Results Reagent degradation.Aliquot the solid this compound to avoid repeated warming and exposure to moisture. Store stock solutions in anhydrous solvent at -20°C for short-term or -80°C for longer-term storage.

Experimental Protocols

Protocol 1: General Maleimide-Thiol Conjugation

This protocol outlines the fundamental steps for conjugating a thiol-containing molecule (e.g., a protein with a cysteine residue) with this compound.

Materials:

  • Thiol-containing molecule (Protein-SH)

  • This compound

  • Anhydrous DMSO or DMF

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed.

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine)

  • (Optional) EDTA

  • Quenching Reagent: N-acetylcysteine or 2-mercaptoethanol

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Thiol-Containing Molecule:

    • Dissolve your thiol-containing protein in the conjugation buffer to a concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to reduce them to free thiols.

    • To prevent re-oxidation, it is recommended to work with degassed buffers and add 1-5 mM EDTA to the conjugation buffer.

  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10-50 mM).

  • Conjugation Reaction:

    • Add a 5-20 fold molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the Reaction (Optional):

    • To stop the reaction and consume any unreacted maleimide, add a quenching reagent such as N-acetylcysteine to a final concentration of 10-50 mM.

  • Purification:

    • Remove excess, unreacted this compound and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Reaction Parameter Summary
Parameter Recommended Range Notes
pH 6.5 - 7.5Optimal for balancing reaction speed and selectivity for thiols.
Temperature 4°C to 25°C (Room Temperature)Lower temperatures (4°C) are used for longer incubation times (overnight) and for sensitive proteins. Room temperature reactions are typically faster (1-4 hours).
Reaction Time 30 minutes to OvernightReaction with small molecules can be very fast ( >65% in 5 mins). For proteins, 2 hours at room temperature or overnight at 4°C is common.
Maleimide:Thiol Molar Ratio 2:1 to 20:1A molar excess of maleimide is generally used. The optimal ratio is dependent on the specific reactants and should be determined empirically.
Solvent Aqueous buffer (e.g., PBS, HEPES) with optional co-solvent (DMSO, DMF)Co-solvent can be used to improve the solubility of the maleimide linker.

Visual Guides

Reaction_Workflow General Maleimide-Thiol Conjugation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_thiol Prepare Thiol-Molecule (Reduce Disulfides if needed) conjugation Combine Reactants (pH 6.5-7.5, RT or 4°C) prep_thiol->conjugation Add to reaction prep_mal Prepare Fresh this compound in Anhydrous Solvent prep_mal->conjugation Add to reaction quench Quench Reaction (e.g., N-acetylcysteine) conjugation->quench purify Purify Conjugate (e.g., SEC, Dialysis) quench->purify analyze Analyze Final Product (e.g., MS, HPLC) purify->analyze

Caption: General experimental workflow for maleimide-thiol conjugation.

Troubleshooting_Tree Troubleshooting Low Conjugation Efficiency start Low Conjugation Efficiency? check_mal Is Maleimide Solution Freshly Prepared in Anhydrous Solvent? start->check_mal Start Here check_thiol Are Free Thiols Available? (Consider Oxidation) check_mal->check_thiol Yes sol_mal Solution: Prepare Fresh Maleimide Solution. check_mal->sol_mal No check_ph Is Reaction pH between 6.5-7.5? check_thiol->check_ph Yes sol_thiol Solution: Use TCEP to Reduce Disulfides & Add EDTA. check_thiol->sol_thiol No check_ratio Is Molar Ratio Optimized? check_ph->check_ratio Yes sol_ph Solution: Adjust Buffer pH. check_ph->sol_ph No sol_ratio Solution: Test a Range of Molar Ratios. check_ratio->sol_ratio No success Conjugation Optimized check_ratio->success Yes

Caption: Troubleshooting logic for low conjugation yield.

References

Mal-amido-PEG15-acid storage and handling to maintain reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides detailed guidance on the proper storage and handling of Mal-amido-PEG15-acid to ensure the preservation of its reactivity for successful conjugation experiments. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to maintain its long-term stability?

A1: For long-term stability, this compound should be stored in its solid form at -20°C, protected from light and moisture.[1][2][3][4] When stored correctly under these conditions, the reagent can be stable for up to three years.[1] It is also recommended to store the product under an inert atmosphere, such as dry Argon or Nitrogen.

Q2: How should I handle this compound upon receiving it and for routine use?

A2: Upon receipt, confirm that the product is appropriately sealed and stored as recommended. When taking the reagent out of storage for use, allow the container to slowly warm to room temperature before opening to prevent condensation of moisture inside the vial. After use, it is advisable to backfill the container with an inert gas like Nitrogen or Argon before sealing and returning it to -20°C storage. Avoid repeated freeze-thaw cycles of any stock solutions.

Q3: What solvents should be used to reconstitute this compound?

A3: To maintain the reactivity of the maleimide group, it is crucial to use anhydrous, water-miscible organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for reconstitution. Avoid preparing aqueous stock solutions for storage, as the maleimide group is susceptible to hydrolysis. Aqueous solutions should be prepared immediately before the conjugation reaction.

Q4: What are the reactive groups on this compound and what are their specific targets?

A4: this compound is a heterobifunctional linker with two distinct reactive groups:

  • Maleimide group: This group reacts specifically with thiol (sulfhydryl) groups, typically found on cysteine residues of proteins and peptides, to form a stable thioether bond.

  • Carboxylic acid group: This group can be activated to react with primary amine groups, such as those on lysine residues or the N-terminus of proteins, to form a stable amide bond. This reaction requires the use of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS).

Q5: What is maleimide hydrolysis and why is it a concern?

A5: Maleimide hydrolysis is a chemical reaction where the maleimide ring is opened by water, forming a maleamic acid. This resulting product is unreactive towards thiol groups, meaning it can no longer participate in the desired conjugation reaction. This side reaction reduces the concentration of active linker, leading to lower conjugation efficiency and potentially complicating the purification of the final conjugate. The rate of hydrolysis is significantly influenced by pH.

Storage and Handling Summary

ConditionSolid FormStock Solution (in Anhydrous Solvent)Aqueous Solution
Storage Temperature -20°C (long-term)-20°C (up to 1 month)Not Recommended for Storage
Atmosphere Inert gas (Argon/Nitrogen) recommendedInert gas (Argon/Nitrogen) recommendedN/A
Light Exposure Store in the darkStore in the darkProtect from light
Shelf Life Up to 3 yearsUp to 1 monthPrepare immediately before use
Key Handling Notes Warm to room temperature before opening.Avoid repeated freeze-thaw cycles.Use immediately after preparation.

Troubleshooting Guide

Problem 1: Low or No Conjugation to Thiol Groups

This is often indicated by a low yield of the desired conjugate and a significant amount of unreacted starting material.

Troubleshooting Workflow for Low Thiol Conjugation

cluster_maleimide Maleimide Issues cluster_thiol Thiol Issues cluster_reaction Reaction Condition Issues Start Low Conjugation Yield Check_Maleimide Maleimide Integrity Check Start->Check_Maleimide Check_Thiol Thiol Availability Check Start->Check_Thiol Check_Reaction Reaction Conditions Check Start->Check_Reaction Maleimide_Hydrolysis Potential Cause: Maleimide Hydrolysis Check_Maleimide->Maleimide_Hydrolysis Thiol_Oxidation Potential Cause: Thiol Oxidation (Disulfide Bonds) Check_Thiol->Thiol_Oxidation Incorrect_pH Potential Cause: Incorrect pH Check_Reaction->Incorrect_pH Competitive_Nucleophiles Potential Cause: Competitive Nucleophiles in Buffer Check_Reaction->Competitive_Nucleophiles Solution_Hydrolysis Solution: - Use fresh, anhydrous solvent (DMSO/DMF). - Prepare solutions immediately before use. Maleimide_Hydrolysis->Solution_Hydrolysis Solution_Oxidation Solution: - Add reducing agent (TCEP or DTT). - Remove excess reducing agent before adding maleimide. - Degas buffers and add EDTA. Thiol_Oxidation->Solution_Oxidation Solution_pH Solution: - Ensure pH is 6.5-7.5. - Use non-nucleophilic buffers (e.g., PBS, HEPES). Incorrect_pH->Solution_pH Solution_Nucleophiles Solution: - Avoid buffers with primary amines (e.g., Tris). Competitive_Nucleophiles->Solution_Nucleophiles

Caption: Troubleshooting logic for low maleimide-thiol conjugation yield.

Potential CauseRecommended Solution
Hydrolysis of Maleimide Group The maleimide ring is susceptible to hydrolysis, especially in aqueous solutions with a pH > 7.5. This renders the linker inactive. Ensure that the this compound has been stored properly in a dry environment. Prepare stock solutions in anhydrous DMSO or DMF and use them immediately for conjugation. Avoid storing the linker in aqueous buffers.
Oxidation of Thiol Groups Free thiols (-SH) on your protein or peptide can readily oxidize to form disulfide bonds (-S-S-), which are unreactive with maleimides.
Incorrect Reaction pH The optimal pH range for the maleimide-thiol reaction is 6.5-7.5. At pH < 6.5, the reaction rate slows considerably. At pH > 7.5, the rate of maleimide hydrolysis increases, and reaction with amines (e.g., lysine) becomes more competitive.
Presence of Nucleophiles in Buffer Buffers containing primary or secondary amines (e.g., Tris) or other thiols (from reducing agents) can compete with the target molecule for reaction with the maleimide.
Problem 2: Instability of the Final Conjugate (Loss of Payload)

This issue may manifest as a gradual loss of the conjugated molecule over time, especially in biological media.

Potential CauseRecommended Solution
Retro-Michael Reaction The thioether bond formed between the maleimide and the thiol is not completely stable and can undergo a reversible retro-Michael reaction. This is particularly problematic in environments with high concentrations of other thiols, like glutathione in plasma, which can lead to payload exchange.
Thiazine Rearrangement (for N-terminal Cysteine) If the conjugation occurs at an N-terminal cysteine with a free primary amine, the initial conjugate can rearrange to a stable six-membered thiazine ring. This can alter the properties of the conjugate.

Experimental Protocols

Protocol 1: General Procedure for Thiol-Maleimide Conjugation

This protocol outlines the essential steps for conjugating this compound to a thiol-containing protein.

  • Preparation of Thiol-Containing Protein:

    • If the protein contains disulfide bonds, they must be reduced to free thiols. Dissolve the protein in a degassed buffer (e.g., PBS, pH 7.2) containing a chelating agent like 1-5 mM EDTA.

    • Add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Incubate for 30-60 minutes at room temperature. TCEP is often preferred as it does not contain a thiol and does not need to be removed.

    • If using a thiol-containing reducing agent like DTT, it is crucial to remove the excess DTT before adding the maleimide reagent. This is typically done using a desalting column.

  • Preparation of this compound:

    • Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the dissolved this compound to the reduced protein solution. The optimal ratio should be determined empirically for each specific application.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding a small molecule thiol like cysteine or 2-mercaptoethanol to react with any excess maleimide.

    • Purify the conjugate to remove excess linker and other reagents using size-exclusion chromatography (e.g., a desalting column), dialysis, or another suitable chromatographic method.

Experimental Workflow for Thiol-Maleimide Conjugation

A 1. Reduce Disulfides (e.g., with TCEP) B 2. Remove Excess Reducing Agent (if necessary, e.g., for DTT) A->B C 3. Prepare Fresh Maleimide Solution (in anhydrous DMSO/DMF) B->C D 4. Mix Protein and Maleimide (pH 6.5-7.5) C->D E 5. Incubate (1-2h at RT or overnight at 4°C) D->E F 6. Quench Reaction (Optional) E->F G 7. Purify Conjugate (e.g., SEC) F->G

Caption: General experimental workflow for maleimide-thiol conjugation.

Protocol 2: General Procedure for Activating the Carboxylic Acid for Amine Coupling

This protocol follows the thiol-maleimide conjugation and describes the activation of the terminal carboxylic acid.

  • Preparation of the Intermediate:

    • The purified thiol-conjugate from Protocol 1 should be buffer-exchanged into an amine-free buffer suitable for the activation step (e.g., MES or HEPES buffer at pH 4.5-7.2).

  • Activation of Carboxylic Acid:

    • To the purified conjugate solution, add a molar excess (typically 1.2-1.5 equivalents each) of EDC and NHS.

    • Incubate for 15-30 minutes at room temperature to form the reactive NHS-ester.

  • Conjugation to Amine:

    • Immediately add the amine-containing molecule to the activated intermediate solution.

    • The pH may be adjusted to 7.2-7.5 to ensure the primary amine is deprotonated and nucleophilic.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Final Purification:

    • Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion or ion-exchange chromatography) to remove excess reagents and byproducts.

References

issues with Mal-amido-PEG15-acid solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Mal-amido-PEG15-acid in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a heterobifunctional crosslinker. It consists of three main components: a maleimide group, a terminal carboxylic acid group, and a 15-unit polyethylene glycol (PEG) spacer.[1] The maleimide group reacts specifically with thiol (sulfhydryl) groups, such as those in cysteine residues of proteins, while the carboxylic acid can be activated to react with primary amines.[][3][4] The hydrophilic PEG spacer is designed to increase the aqueous solubility of the molecule and any conjugate it forms.[5]

Q2: I am having trouble dissolving this compound in my aqueous buffer. What are the common causes?

Difficulties in dissolving this compound in aqueous buffers can arise from several factors:

  • Concentration: You may be attempting to dissolve the compound above its solubility limit in the specific buffer system.

  • pH of the Buffer: The pH can influence the charge of the terminal carboxylic acid, affecting solubility.

  • Buffer Composition: The type and concentration of salts in the buffer can impact the solubility of PEGylated compounds.

  • Temperature: Solubility is temperature-dependent.

  • Compound Quality: The purity and storage conditions of the this compound can affect its solubility. Improper storage can lead to hydrolysis of the maleimide group.

  • Rate of Dissolution: The compound may be slow to dissolve, and insufficient mixing or time may be the issue.

Q3: How should I store this compound?

For long-term stability, this compound should be stored at -20°C, protected from light and moisture. It is advisable to store it under an inert gas like argon or nitrogen.

Q4: Can I prepare a stock solution?

Yes, preparing a concentrated stock solution in an anhydrous organic solvent is highly recommended. Suitable solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These stock solutions should also be stored at -20°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture, which can hydrolyze the maleimide group.

Troubleshooting Guide: Solubility Issues

This guide addresses specific problems you may encounter when trying to dissolve this compound in aqueous buffers.

Problem 1: The compound does not dissolve completely in my aqueous buffer.
  • Possible Cause 1: Concentration exceeds solubility limit.

    • Explanation: Every compound has a finite solubility in a given solvent system. While the PEG15 chain enhances water solubility, it does not guarantee infinite solubility.

    • Solution: Try preparing a more dilute solution. If a higher concentration is required, consider preparing a concentrated stock solution in DMSO or DMF and adding it to the aqueous buffer, ensuring the final concentration of the organic solvent is compatible with your experiment.

  • Possible Cause 2: Slow dissolution kinetics.

    • Explanation: The compound may take time to fully dissolve.

    • Solution: Gently vortex or sonicate the solution to aid dissolution. Allow sufficient time for the compound to dissolve completely.

  • Possible Cause 3: Inappropriate buffer pH.

    • Explanation: The terminal carboxylic acid has a pKa, and the overall charge of the molecule can change with pH, affecting its interaction with the aqueous environment.

    • Solution: Adjust the pH of your buffer. For many applications involving maleimide chemistry, a pH range of 6.5-7.5 is recommended to balance maleimide stability and thiol reactivity. Experiment with slight variations within this range to see if solubility improves.

Problem 2: The solution is initially clear but becomes cloudy or forms a precipitate over time.
  • Possible Cause 1: Hydrolysis of the maleimide group.

    • Explanation: The maleimide ring is susceptible to hydrolysis, especially at neutral to alkaline pH (pH > 7.5). This opens the ring to form a maleamic acid derivative, which may have different solubility characteristics.

    • Solution: Prepare solutions fresh before each use. Avoid storing the compound in aqueous buffers for extended periods. If possible, perform subsequent reactions immediately after dissolution.

  • Possible Cause 2: Temperature effects.

    • Explanation: The compound may have been dissolved at a higher temperature and is precipitating out as it cools to room temperature or is stored at 4°C.

    • Solution: Determine the solubility at the intended storage and experimental temperature. If the experiment can be performed at a slightly elevated temperature, this may resolve the issue. Otherwise, a lower concentration may be necessary.

Quantitative Data Summary

Specific quantitative solubility data for this compound in common aqueous buffers is not widely available in the public domain. However, the following table summarizes key factors influencing its solubility based on the properties of similar PEGylated molecules.

ParameterInfluence on SolubilityRecommendations & Remarks
Solvent High solubility in organic solvents like DMSO and DMF. Moderate to good solubility in aqueous buffers, enhanced by the PEG15 spacer.For aqueous solutions, always start with a small amount to test solubility in your specific buffer. Prepare concentrated stock solutions in anhydrous DMSO or DMF.
pH The terminal carboxylic acid's charge state is pH-dependent. Solubility can be affected by pH. The maleimide group is unstable at pH > 7.5.Maintain a pH range of 6.5-7.5 for conjugation reactions to ensure maleimide stability.
Temperature Solubility generally increases with temperature.Gentle warming can aid dissolution. However, be mindful of the potential for increased hydrolysis of the maleimide group at higher temperatures.
Buffer Composition High salt concentrations can sometimes "salt out" PEGylated compounds, reducing their solubility.If you suspect buffer components are the issue, try dissolving the compound in deionized water first, then add it to your buffer. Alternatively, test solubility in a simpler buffer system (e.g., phosphate buffer).

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound
  • Equilibration: Allow the vial of this compound to warm to room temperature before opening.

  • Solvent Addition: Add a precise volume of anhydrous DMSO or DMF to the vial to achieve a desired stock concentration (e.g., 10-50 mg/mL).

  • Dissolution: Gently vortex or sonicate the vial until the compound is completely dissolved.

  • Storage: Store the stock solution at -20°C, protected from light. If possible, overlay with an inert gas like argon or nitrogen before sealing.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)
  • Preparation: Add an excess amount of this compound to a known volume of your aqueous buffer of interest in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Quantification: Carefully remove a known volume of the supernatant and quantify the concentration of the dissolved this compound using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy against a standard curve). The calculated concentration represents the saturation solubility under those conditions.

Visualizations

G Troubleshooting this compound Solubility start Start: Dissolve This compound in aqueous buffer is_dissolved Is the compound fully dissolved? start->is_dissolved success Success: Proceed with experiment is_dissolved->success Yes troubleshoot Initiate Troubleshooting is_dissolved->troubleshoot No check_conc Is the concentration too high? troubleshoot->check_conc lower_conc Lower the concentration or use a stock solution in DMSO/DMF check_conc->lower_conc Yes check_time Has sufficient time and mixing been applied? check_conc->check_time No lower_conc->start mix_more Gently vortex or sonicate and allow more time check_time->mix_more No check_ph Is the buffer pH optimal (6.5-7.5)? check_time->check_ph Yes mix_more->start adjust_ph Adjust buffer pH check_ph->adjust_ph No check_freshness Was the solution prepared fresh? check_ph->check_freshness Yes adjust_ph->start check_freshness->success Yes, and it worked prepare_fresh Prepare a fresh solution immediately before use check_freshness->prepare_fresh No prepare_fresh->start

Caption: Troubleshooting workflow for this compound solubility issues.

G Factors Affecting this compound Aqueous Solubility solubility Aqueous Solubility of This compound concentration Concentration solubility->concentration ph Buffer pH solubility->ph temperature Temperature solubility->temperature buffer_comp Buffer Composition solubility->buffer_comp stability Maleimide Stability solubility->stability conc_desc Higher concentration decreases likelihood of full dissolution. concentration->conc_desc ph_desc Affects charge of carboxylic acid; high pH (>7.5) causes hydrolysis. ph->ph_desc temp_desc Higher temperature generally increases solubility. temperature->temp_desc buffer_desc High salt concentrations can reduce solubility ('salting out'). buffer_comp->buffer_desc stability_desc Hydrolysis leads to a different chemical species with potentially lower solubility. stability->stability_desc

Caption: Key factors influencing the aqueous solubility of this compound.

References

Technical Support Center: Purification of Mal-amido-PEG15-acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Mal-amido-PEG15-acid conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the purification of these specific bioconjugates.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound conjugates in a question-and-answer format.

Issue 1: Low Yield of Purified Conjugate

Question: Why is the recovery of my this compound conjugate low after purification?

Answer: Low yield can stem from several factors throughout the experimental process. Here are some common causes and solutions:

  • Protein Aggregation and Precipitation: High protein concentrations can lead to aggregation. It is advisable to perform the conjugation and purification at lower protein concentrations.[1] Harsh purification conditions can also cause aggregation. Size-Exclusion Chromatography (SEC) is a gentle method that utilizes mild, physiological buffers, making it suitable for sensitive proteins.[1]

  • Non-specific Binding to Chromatography Media: The conjugate may be irreversibly adsorbing to the stationary phase of your chromatography column. Consider trying a different column chemistry or modifying the mobile phase to reduce these interactions.

  • Instability of the Conjugate: The thioether bond formed between the maleimide and a thiol group can be unstable and undergo a retro-Michael reaction, leading to cleavage of the conjugate.[2] Additionally, the conjugate may be sensitive to the pH and temperature of the purification buffers. It is important to investigate the stability of your conjugate under various conditions and consider using faster purification methods or adding stabilizers.

  • Inefficient Cell Lysis and Extraction: If you are working with recombinant proteins, insufficient cell lysis will result in a lower amount of starting material for conjugation and subsequent purification.[3][4] Ensure your lysis protocol is optimized for your specific protein and expression system.

  • Protein Degradation: The presence of proteases during purification can lead to degradation of your protein conjugate. It is recommended to use protease inhibitors in your buffers and maintain cold temperatures throughout the purification process to minimize this risk.

Issue 2: Low Purity of the Final Conjugate

Question: My purified this compound conjugate contains significant impurities. How can I improve its purity?

Answer: Achieving high purity requires the effective removal of unreacted starting materials and reaction byproducts. Here are some common impurities and strategies to remove them:

  • Common Impurities:

    • Unreacted this compound: Excess PEG linker that did not conjugate to the target molecule.

    • Unreacted Thiol-containing Molecule: The protein or peptide that was intended for conjugation.

    • Hydrolyzed this compound: The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5, which opens the ring to form a non-reactive maleamic acid derivative.

    • Aggregates: High molecular weight species formed due to protein denaturation or non-specific interactions.

  • Purification Strategies: A multi-step purification approach is often necessary to achieve high purity. The choice of techniques will depend on the properties of your conjugate and the impurities present.

    • Size-Exclusion Chromatography (SEC): This is a highly effective method for removing unreacted, smaller molecules like excess PEG linker and quenching agents. It is also useful for separating high molecular weight aggregates.

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on their hydrophobicity and can be very effective in separating the PEGylated conjugate from the unreacted protein and other impurities.

    • Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge. Since PEGylation can shield the surface charges of a protein, IEX can be used to separate the conjugate from the unreacted protein.

Issue 3: Unexpected Peaks in HPLC Analysis

Question: I am observing unexpected peaks in the HPLC chromatogram of my purified conjugate. What could be the cause?

Answer: Unexpected peaks can indicate the presence of various species in your sample. Here are some possibilities:

  • Reaction Byproducts: The conjugation reaction may have produced side products. Using Liquid Chromatography-Mass Spectrometry (LC-MS) can help identify these impurities, allowing you to optimize the reaction conditions to minimize their formation.

  • Degradation Products: Your conjugate or starting materials may have degraded during the reaction or purification process. It is important to assess the stability of all components under your experimental conditions.

  • Positional Isomers: If your protein has multiple potential conjugation sites, you may have a mixture of isomers where the PEG chain is attached to different locations. RP-HPLC and IEX are often capable of separating these isomers.

  • Contaminants from Reagents or Solvents: Ensure that you are using high-purity reagents and solvents. Running a blank injection (injecting only the mobile phase) can help identify any peaks originating from the HPLC system or solvents.

Frequently Asked Questions (FAQs)

Q1: What is the optimal purification strategy for this compound conjugates?

A1: The optimal strategy often involves a combination of chromatographic techniques. A common workflow is to first use Size-Exclusion Chromatography (SEC) to remove excess, unreacted this compound and other small molecules, as well as any high-molecular-weight aggregates. This can be followed by a higher-resolution technique like Reversed-Phase HPLC (RP-HPLC) or Ion-Exchange Chromatography (IEX) to separate the desired conjugate from the unreacted protein and any positional isomers.

Q2: How does the PEG15 chain length affect the purification strategy?

A2: The length of the PEG chain can influence the separation. A longer PEG chain, such as PEG15, significantly increases the hydrodynamic radius of the conjugate, which is advantageous for separation by SEC. In IEX, the PEG chain can shield the protein's surface charges, altering its interaction with the stationary phase and aiding in separation from the un-PEGylated protein. However, very long PEG chains can sometimes lead to a decrease in binding capacity on IEX columns. The increased hydrophilicity from the PEG chain will also alter the retention time in RP-HPLC.

Q3: What analytical techniques are recommended for assessing the purity of the final conjugate?

A3: Several techniques are used to confirm the purity and identity of the final product:

  • Analytical RP-HPLC: Provides a quantitative measure of purity by integrating the peak areas of the conjugate and any impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the conjugate by providing its molecular weight.

  • SDS-PAGE: A common method to visualize the increase in molecular weight after PEGylation and to get a qualitative assessment of purity.

  • Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): Can be used to determine the absolute molecular weight and aggregation state of the conjugate.

Q4: What are the key parameters to optimize in the maleimide-thiol conjugation reaction to simplify purification?

A4: Optimizing the conjugation reaction can significantly reduce the complexity of the subsequent purification. Key parameters to consider are:

  • pH: The reaction should be maintained within a pH range of 6.5-7.5 for optimal thiol selectivity and to minimize hydrolysis of the maleimide group.

  • Molar Ratio: A molar excess of the this compound is typically used to drive the reaction to completion, but a very large excess will necessitate more rigorous purification. A 1.5 to 5-fold molar excess is a common starting point.

  • Reaction Time and Temperature: The reaction can be performed for 1-4 hours at room temperature or overnight at 4°C.

  • Quenching: After the desired reaction time, it is advisable to add a small molecule thiol, such as L-cysteine, to react with any unreacted maleimide groups, preventing them from reacting with other molecules during purification and storage.

Data Presentation

Comparison of HPLC Methods for this compound Conjugate Purification

The following table provides a comparative summary of the most common HPLC techniques used for the purification and analysis of PEGylated proteins. The data is representative and will vary depending on the specific conjugate and experimental conditions.

Technique Principle of Separation Primary Application Advantages Limitations Typical Purity Achieved
Size-Exclusion Chromatography (SEC) Hydrodynamic Radius (Size)Removal of unreacted PEG, desalting, aggregate analysis.Gentle, non-denaturing conditions; predictable separation based on size.Limited resolution for species of similar size; not ideal for separating positional isomers.>90% (after removal of unreacted PEG and aggregates)
Reversed-Phase HPLC (RP-HPLC) HydrophobicityHigh-resolution separation of conjugate from unreacted protein and positional isomers.High resolving power; well-established technique.Can be denaturing for some proteins; requires organic solvents.>95%
Ion-Exchange Chromatography (IEX) Net Surface ChargeSeparation of conjugate from unreacted protein and positional isomers with different charge profiles.High capacity; non-denaturing conditions.Separation efficiency is dependent on the change in surface charge upon PEGylation.>90%
Hydrophobic Interaction Chromatography (HIC) HydrophobicityOrthogonal separation method, often used as a polishing step.Non-denaturing; separates based on subtle differences in hydrophobicity.Can have low capacity and resolution for some conjugates.Variable, typically used in combination with other methods.

Experimental Protocols

Protocol 1: Purification by Reversed-Phase HPLC (RP-HPLC)

This protocol provides a general procedure for the purification of a this compound conjugate.

  • Instrumentation:

    • HPLC system with a UV detector and fraction collector.

    • C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm for analytical or a larger diameter for preparative scale).

  • Reagents:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

  • Procedure:

    • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Sample Preparation: Dissolve the crude conjugation reaction mixture in a minimal amount of Mobile Phase A.

    • Injection: Inject the sample onto the equilibrated column.

    • Elution: Elute the conjugate using a linear gradient of Mobile Phase B. A typical gradient might be 5% to 65% Mobile Phase B over 30-60 minutes.

    • Detection and Fraction Collection: Monitor the elution profile at 220 nm and 280 nm. Collect fractions corresponding to the desired conjugate peak.

    • Analysis: Analyze the collected fractions for purity using analytical RP-HPLC or LC-MS.

    • Post-Purification: Pool the pure fractions and remove the solvent, for example, by lyophilization.

Protocol 2: Purification by Size-Exclusion Chromatography (SEC)

This protocol is suitable for removing unreacted PEG linker and for buffer exchange.

  • Instrumentation:

    • Chromatography system with a UV detector and fraction collector.

    • SEC column with a fractionation range appropriate for the molecular weight of your conjugate.

  • Reagents:

    • Mobile Phase: A suitable, filtered, and degassed buffer such as Phosphate-Buffered Saline (PBS), pH 7.4.

  • Procedure:

    • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase.

    • Sample Loading: Load the conjugation reaction mixture onto the column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.

    • Elution: Elute the sample with the mobile phase at the recommended flow rate for the column.

    • Detection and Fraction Collection: Monitor the column effluent at 280 nm. The conjugate, being larger, will elute first, followed by the unreacted protein, and finally the smaller unreacted PEG linker and other small molecules. Collect fractions corresponding to the conjugate peak.

    • Analysis: Analyze the collected fractions by SDS-PAGE or another suitable method to confirm purity.

Protocol 3: Purification by Ion-Exchange Chromatography (IEX)

This protocol is useful for separating the conjugate from the unreacted protein based on charge differences.

  • Instrumentation:

    • Chromatography system with a UV detector and fraction collector.

    • Anion-exchange (e.g., Q-sepharose) or cation-exchange (e.g., SP-sepharose) column, depending on the isoelectric point (pI) of the protein and the working pH.

  • Reagents:

    • Binding Buffer (Buffer A): A low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange).

    • Elution Buffer (Buffer B): Binding buffer with a high concentration of salt (e.g., 1 M NaCl).

  • Procedure:

    • Column Equilibration: Equilibrate the IEX column with Binding Buffer.

    • Sample Preparation: Exchange the buffer of the crude reaction mixture to the Binding Buffer using a desalting column or dialysis.

    • Sample Loading: Load the sample onto the equilibrated column.

    • Wash: Wash the column with Binding Buffer to remove any unbound molecules.

    • Elution: Elute the bound molecules using a linear gradient of Elution Buffer (e.g., 0-100% Buffer B over 20 column volumes).

    • Detection and Fraction Collection: Monitor the elution at 280 nm and collect fractions across the gradient. The un-PEGylated protein and the PEGylated conjugate are expected to elute at different salt concentrations.

    • Analysis: Analyze the collected fractions for purity.

Visualizations

experimental_workflow cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis Thiol-containing\nMolecule Thiol-containing Molecule Reaction Mixture Reaction Mixture Thiol-containing\nMolecule->Reaction Mixture This compound This compound This compound->Reaction Mixture SEC Size-Exclusion Chromatography (SEC) Reaction Mixture->SEC Crude Product RP_HPLC_IEX RP-HPLC or IEX SEC->RP_HPLC_IEX Partially Purified Pure Conjugate Pure Conjugate RP_HPLC_IEX->Pure Conjugate Analysis Purity & Identity Check (HPLC, LC-MS, SDS-PAGE) Pure Conjugate->Analysis

Caption: General experimental workflow for the synthesis and purification of this compound conjugates.

troubleshooting_guide cluster_impurities Impurity Identification cluster_solutions Potential Solutions start Low Purity After Purification check_size Analyze by SEC. Are there high MW or low MW peaks? start->check_size check_charge Analyze by IEX or RP-HPLC. Are there multiple peaks around the main peak? check_size->check_charge Main peak is broad or has shoulders solution_high_mw Optimize conjugation to reduce aggregation. Use SEC for removal. check_size->solution_high_mw High MW peaks (Aggregates) solution_low_mw Optimize molar ratio. Use SEC or dialysis for removal. check_size->solution_low_mw Low MW peaks (Unreacted PEG) solution_isomers Optimize reaction for site-specificity. Use RP-HPLC or IEX for separation. check_charge->solution_isomers Yes (Positional Isomers) solution_unreacted Drive reaction to completion. Use RP-HPLC or IEX for separation. check_charge->solution_unreacted No (Likely unreacted protein)

Caption: Troubleshooting decision tree for addressing low purity of this compound conjugates.

References

Technical Support Center: Troubleshooting Protein Aggregation During Mal-amido-PEG15-acid Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mal-amido-PEG15-acid conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent protein aggregation during this critical bioconjugation step.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a heterobifunctional linker. It contains a maleimide group that reacts specifically with thiol (sulfhydryl) groups on cysteine residues of a protein, forming a stable thioether bond.[1] The other end of the linker has a carboxylic acid group which can be activated to react with primary amines. The polyethylene glycol (PEG) spacer (15 ethylene glycol units) is hydrophilic and helps to increase the solubility and stability of the resulting protein conjugate.[1]

Q2: What are the primary causes of protein aggregation during maleimide conjugation?

Protein aggregation during conjugation can be triggered by several factors:

  • Hydrophobicity of the Linker: While the PEG chain enhances hydrophilicity, the maleimide group itself can be hydrophobic. Attaching multiple linkers to the protein surface can increase its overall hydrophobicity, leading to aggregation.

  • Over-labeling: A high degree of conjugation can alter the protein's surface charge and isoelectric point (pI), reducing its solubility and leading to aggregation.[2]

  • Suboptimal Buffer Conditions: Incorrect pH, ionic strength, or the absence of stabilizing agents in the reaction buffer can compromise protein stability.[2]

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations can facilitate intermolecular interactions and aggregation.

  • Temperature: Elevated temperatures can promote protein unfolding and aggregation.[3]

  • Presence of Pre-existing Aggregates: If the initial protein sample contains aggregates, they can act as seeds for further aggregation during the conjugation process.

Q3: What is the optimal pH for the maleimide-thiol reaction?

The ideal pH range for the reaction between a maleimide group and a thiol group is between 6.5 and 7.5. Within this range, the reaction is highly selective for thiols. Above pH 7.5, the maleimide group can also react with primary amines (e.g., lysine residues), leading to non-specific conjugation and potential cross-linking, which can cause aggregation. Below pH 6.5, the reaction rate is significantly slower.

Q4: My protein doesn't have free cysteines. Can I still use this linker?

Yes, if your protein has disulfide bonds, you can use a reducing agent to generate free thiols for conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent because it does not need to be removed before adding the maleimide linker. If you use a thiol-containing reducing agent like dithiothreitol (DTT), it must be removed prior to adding the maleimide reagent to prevent it from competing with the protein's thiols.

Q5: How can I tell if my protein is aggregating?

Aggregation can be detected in several ways:

  • Visual Inspection: In severe cases, you may observe turbidity or visible precipitates in your solution.

  • Size Exclusion Chromatography (SEC): This is a common method to separate and quantify soluble aggregates, which will elute before the monomeric protein.

  • Dynamic Light Scattering (DLS): DLS can measure the size distribution of particles in a solution and is very sensitive to the presence of small amounts of aggregates.

Troubleshooting Guide

If you are experiencing protein aggregation, follow this step-by-step troubleshooting guide.

Troubleshooting_Workflow Troubleshooting Protein Aggregation cluster_protein Protein Quality cluster_conditions Reaction Conditions cluster_reagents Reagent Stoichiometry cluster_stabilizers Formulation Additives start Protein Aggregation Observed check_protein 1. Assess Starting Protein Quality start->check_protein check_conditions 2. Evaluate Reaction Conditions check_protein->check_conditions Protein is pure and monomeric protein_purity Check purity (>95%) check_protein->protein_purity protein_monomeric Confirm monomeric state (SEC/DLS) check_protein->protein_monomeric optimize_reagents 3. Optimize Reagent Stoichiometry check_conditions->optimize_reagents Conditions seem optimal ph Verify pH (6.5-7.5) check_conditions->ph temperature Lower temperature (e.g., 4°C) check_conditions->temperature protein_conc Reduce protein concentration check_conditions->protein_conc add_stabilizers 4. Consider Formulation Additives optimize_reagents->add_stabilizers Aggregation persists molar_ratio Decrease molar excess of linker optimize_reagents->molar_ratio slow_addition Add linker solution slowly optimize_reagents->slow_addition final_purification 5. Refine Purification Strategy add_stabilizers->final_purification Aggregation still an issue excipients Add excipients (e.g., arginine, sugars) add_stabilizers->excipients solution Monomeric Conjugate Obtained final_purification->solution Successful optimization Experimental_Workflow Experimental Workflow for Conjugation prep_protein 1. Protein Preparation (Buffer exchange, concentration adjustment) reduce_protein 2. (Optional) Protein Reduction (Add TCEP, incubate) prep_protein->reduce_protein prep_linker 3. Prepare Linker Solution (Dissolve in DMSO/DMF) reduce_protein->prep_linker conjugation 4. Conjugation Reaction (Add linker to protein, incubate) prep_linker->conjugation quenching 5. (Optional) Quenching (Add excess L-cysteine) conjugation->quenching purification 6. Purification (SEC or dialysis) quenching->purification analysis 7. Analysis (SDS-PAGE, SEC, DLS) purification->analysis

References

quenching unreacted Mal-amido-PEG15-acid in conjugation reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Mal-amido-PEG15-acid and other maleimide-containing reagents in conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the function of a quenching agent in a maleimide conjugation reaction?

A quenching agent is added to the reaction mixture after the conjugation of the maleimide reagent to the target molecule (e.g., a protein or peptide) is complete. Its purpose is to react with and consume any unreacted, excess maleimide groups. This prevents non-specific reactions of the leftover maleimide with other molecules in subsequent steps or in the final application, ensuring the homogeneity and stability of the conjugate.[1][2]

Q2: What are the most common quenching agents for maleimide reactions?

Small molecule thiols are the most common quenching agents because they react efficiently with maleimides via the same Michael addition chemistry used for the initial conjugation.[1][2] Commonly used quenching agents include:

  • L-cysteine

  • β-mercaptoethanol (BME) [3]

  • N-acetylcysteine

  • Dithiothreitol (DTT)

Q3: What is the optimal pH for a maleimide-thiol conjugation reaction and the subsequent quenching step?

The optimal pH range for the reaction of maleimides with thiols is between 6.5 and 7.5. Within this range, the reaction is highly specific for sulfhydryl groups. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. At pH values above 7.5, the maleimide group becomes more susceptible to hydrolysis and side reactions with primary amines (e.g., lysine residues) can occur. The quenching step should also be performed within this pH range to ensure efficient reaction of the quenching agent with the excess maleimide.

Q4: Can the thioether bond formed between the maleimide and the thiol be reversed?

Yes, the thiosuccinimide linkage formed can undergo a retro-Michael reaction, leading to the dissociation of the conjugate. This can be a concern for the long-term stability of the conjugate, especially in the presence of other thiols. The stability of the bond can be influenced by the specific maleimide derivative used.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conjugation Efficiency Suboptimal pH: The reaction buffer is outside the ideal pH range of 6.5-7.5.Ensure the reaction buffer is freshly prepared and the pH is accurately measured and maintained within the 6.5-7.5 range.
Oxidation of Thiols: The sulfhydryl groups on the target molecule have formed disulfide bonds and are unavailable for conjugation.Reduce disulfide bonds using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) prior to conjugation. TCEP is often preferred as it does not contain a thiol and does not need to be removed before adding the maleimide reagent. If using DTT, it must be removed before adding the maleimide reagent.
Hydrolysis of Maleimide: The maleimide group on the this compound has been hydrolyzed to a non-reactive maleamic acid.Prepare aqueous solutions of maleimide reagents immediately before use. Avoid long-term storage of maleimides in aqueous solutions.
Non-specific Binding or Aggregation Reaction with Amines: The reaction pH was too high (above 7.5), leading to reaction of the maleimide with primary amines (e.g., lysine residues).Perform the conjugation reaction within the recommended pH range of 6.5-7.5 to ensure specificity for thiols.
Incomplete Quenching: Excess maleimide reagent was not fully quenched and is reacting with other molecules.Ensure a sufficient molar excess of the quenching agent is added. Optimize the quenching time and concentration.
Instability of the Conjugate Retro-Michael Reaction: The thioether bond is reversing, leading to dissociation of the conjugate.Consider using maleimide derivatives that form more stable bonds. After conjugation, consider a step to hydrolyze the succinimide ring to form a more stable ring-opened product.
Presence of Excess Reducing Agents: If DTT was used for reduction and not completely removed, it can compete with the target thiol for reaction with the maleimide.Ensure complete removal of thiol-containing reducing agents like DTT before initiating the conjugation reaction, for example, by using a desalting column.

Experimental Protocols

Protocol 1: General Maleimide-Thiol Conjugation and Quenching

This protocol provides a general procedure for conjugating a thiol-containing molecule (e.g., a protein with a cysteine residue) with this compound and subsequently quenching the unreacted maleimide.

Materials:

  • Thiol-containing molecule (e.g., protein, peptide)

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed.

  • Quenching Solution: 1 M L-cysteine or β-mercaptoethanol in conjugation buffer.

  • (Optional) Reducing Agent: TCEP hydrochloride.

  • Anhydrous DMSO or DMF for dissolving the maleimide reagent.

  • Purification system (e.g., size-exclusion chromatography column).

Procedure:

  • Preparation of the Thiol-containing Molecule:

    • Dissolve the thiol-containing molecule in the conjugation buffer.

    • If reduction of disulfide bonds is necessary, add TCEP to a final concentration of 5-50 mM and incubate at room temperature for 30-60 minutes.

  • Conjugation Reaction:

    • Dissolve the this compound in a minimal amount of anhydrous DMSO or DMF.

    • Add the maleimide solution to the solution of the thiol-containing molecule. A 10-20 fold molar excess of the maleimide reagent is a common starting point, but this should be optimized for your specific application.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching of Unreacted Maleimide:

    • Add the quenching solution to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate at room temperature for 15-30 minutes.

  • Purification:

    • Purify the conjugate from excess maleimide reagent and quenching agent using size-exclusion chromatography or another suitable purification method.

Protocol 2: Quantification of Unreacted Maleimide (Ellman's Assay)

This protocol can be used to determine the efficiency of the quenching reaction by quantifying the amount of remaining thiol-reactive maleimide groups.

Materials:

  • Quenched reaction mixture

  • Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) solution

  • Phosphate buffer, pH 8.0

  • Spectrophotometer

Procedure:

  • To a sample of the quenched reaction mixture, add a known excess of a standard thiol (e.g., glutathione).

  • Allow the reaction to proceed to ensure all remaining maleimide has reacted.

  • Add Ellman's reagent to the solution.

  • Measure the absorbance at 412 nm. The absorbance is proportional to the amount of unreacted thiol from the standard that did not react with the maleimide.

  • By subtracting the amount of unreacted standard thiol from the initial amount added, you can calculate the amount of maleimide that was present in the quenched reaction mixture.

Data Presentation

Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation and Quenching

ParameterRecommended Range/ValueRationale
Reaction pH 6.5 - 7.5Optimal for specific and efficient reaction with thiols.
Maleimide:Thiol Molar Ratio 10:1 to 20:1 (for proteins)A molar excess of the maleimide drives the reaction to completion. This may need to be optimized for different molecules.
Reaction Temperature Room Temperature (20-25°C) or 4°CRoom temperature allows for a faster reaction, while 4°C can be used to slow down the reaction and potentially reduce side reactions.
Reaction Time 1 - 4 hoursThe optimal time can vary depending on the reactants and temperature.
Quenching Agent Concentration 10 - 50 mMA sufficient excess ensures complete reaction with any remaining maleimide.
Quenching Time 15 - 30 minutesTypically sufficient for the quenching reaction to go to completion at room temperature.

Visualizations

Conjugation_Quenching_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_quench Quenching cluster_purify Purification Thiol_Molecule Thiol-containing Molecule Conjugation Conjugation (pH 6.5-7.5, RT, 1-2h) Thiol_Molecule->Conjugation Maleimide_Reagent This compound in DMSO/DMF Maleimide_Reagent->Conjugation Quenching_Agent Add Quenching Agent (e.g., L-cysteine) Conjugation->Quenching_Agent Excess Maleimide Quench_Reaction Quenching Reaction (RT, 15-30 min) Quenching_Agent->Quench_Reaction Purification Purification (e.g., SEC) Quench_Reaction->Purification Quenched Reaction Mixture Final_Product Purified Conjugate Purification->Final_Product

Caption: Experimental workflow for maleimide-thiol conjugation and quenching.

Troubleshooting_Logic cluster_check1 Check Reaction Conditions cluster_check2 Check Quenching Step cluster_solution Solutions Start Problem: Low Conjugate Yield or Non-specific Product Check_pH Is pH between 6.5-7.5? Start->Check_pH Check_Thiol Are thiols reduced and available? Check_pH->Check_Thiol Yes Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Check_Maleimide Is maleimide reagent fresh? Check_Thiol->Check_Maleimide Yes Reduce_Thiols Reduce Disulfides (TCEP) Check_Thiol->Reduce_Thiols No Check_Quench_Agent Sufficient excess of quenching agent used? Check_Maleimide->Check_Quench_Agent Fresh_Reagent Use Fresh Maleimide Check_Maleimide->Fresh_Reagent No Check_Quench_Time Adequate quenching time? Check_Quench_Agent->Check_Quench_Time Yes Increase_Quench Increase Quenching Agent Concentration/Time Check_Quench_Agent->Increase_Quench No Check_Quench_Time->Increase_Quench No End Successful Conjugation Check_Quench_Time->End Yes Adjust_pH->Check_pH Reduce_Thiols->Check_Thiol Fresh_Reagent->Check_Maleimide Increase_Quench->Check_Quench_Agent

Caption: Troubleshooting logic for maleimide conjugation reactions.

References

impact of buffer choice on Mal-amido-PEG15-acid reaction efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mal-amido-PEG15-acid. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer and pH for the maleimide-thiol conjugation reaction with this compound?

A1: The ideal pH range for the maleimide-thiol reaction is 6.5-7.5.[1][2][3] This range offers a balance between efficient reaction rates and minimizing side reactions. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][2] Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, and Tris, typically at concentrations of 10-100 mM. It is crucial to use buffers that are free of thiols (e.g., DTT) and primary or secondary amines.

Q2: Why is my conjugation efficiency low?

A2: Low conjugation efficiency can stem from several factors:

  • Suboptimal pH: Ensure your reaction buffer is within the recommended 6.5-7.5 pH range. Below pH 6.5, the reaction slows down, while above pH 7.5, side reactions increase.

  • Maleimide Hydrolysis: The maleimide group on this compound is susceptible to hydrolysis, especially at pH values above 7.5. It is recommended to prepare aqueous solutions of the maleimide reagent immediately before use and avoid long-term storage in aqueous buffers.

  • Oxidation of Thiols: Free sulfhydryl groups (-SH) can oxidize to form disulfide bonds, which are unreactive with maleimides. To prevent this, degas your buffers and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation.

  • Insufficient Molar Excess: A 10 to 20-fold molar excess of the maleimide reagent over the thiol-containing molecule is often recommended to drive the reaction to completion.

Q3: What are the common side reactions with this compound and how can I minimize them?

A3: The primary side reactions include:

  • Reaction with Amines: At pH values above 7.5, the maleimide group can react with primary amines, such as the side chains of lysine residues. To ensure chemoselectivity for thiols, maintain the pH between 6.5 and 7.5.

  • Maleimide Hydrolysis: As mentioned, the maleimide ring can open via hydrolysis, rendering it unreactive to thiols. This is more pronounced at higher pH. Prepare solutions fresh and work within the optimal pH range.

  • Thiazine Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, a rearrangement can occur, forming a stable thiazine ring. This is more prevalent at neutral to basic pH.

  • Retro-Michael Reaction (Thiol Exchange): The bond formed between the maleimide and thiol is potentially reversible, which can lead to the transfer of the PEG linker to other thiol-containing molecules.

Q4: Can I use DTT to reduce disulfide bonds in my protein before conjugation?

A4: While DTT is a potent reducing agent, it contains a thiol group and must be completely removed before adding the this compound to prevent it from competing with your target molecule. A preferable alternative is TCEP (tris(2-carboxyethyl)phosphine), which is a thiol-free reducing agent and does not need to be removed prior to the conjugation step.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conjugation Incorrect buffer pH.Ensure the buffer pH is between 6.5 and 7.5.
Maleimide reagent has hydrolyzed.Prepare fresh solutions of this compound immediately before use. Avoid storing in aqueous solutions.
Thiol groups on the protein/peptide are oxidized.Reduce disulfide bonds using TCEP. Degas buffers and add 1-5 mM EDTA to prevent re-oxidation.
Insufficient molar ratio of maleimide to thiol.Use a 10-20 fold molar excess of the maleimide reagent.
Poor Reproducibility Inconsistent preparation of reagents.Always prepare fresh solutions of the maleimide reagent. Ensure accurate pH measurement of the reaction buffer.
Presence of competing nucleophiles.Use buffers free from thiols and primary/secondary amines.
Presence of Unwanted Byproducts Reaction with primary amines.Maintain the reaction pH below 7.5.
Thiazine rearrangement with N-terminal cysteine.Consider the possibility of this side reaction if working with N-terminal cysteine peptides, especially at higher pH.

Quantitative Data Summary

Table 1: Recommended Buffer Conditions for Maleimide-Thiol Conjugation

Parameter Recommended Range/Value Notes
pH 6.5 - 7.5Optimal for balancing reaction speed and selectivity.
Recommended Buffers PBS, HEPES, TrisEnsure they are free of thiols and primary/secondary amines.
Buffer Concentration 10 - 100 mM
Additives 1 - 5 mM EDTATo prevent metal-catalyzed oxidation of thiols.

Table 2: Typical Reaction Parameters

Parameter Recommended Range/Value Notes
Molar Ratio (Maleimide:Thiol) 10:1 to 20:1An excess of the maleimide reagent drives the reaction to completion.
Reaction Temperature Room Temperature (20-25°C) or 4°CRoom temperature reactions are faster (typically 2 hours). 4°C reactions can be run overnight.
Reaction Time 2 hours at RT or Overnight at 4°C

Experimental Protocols

Protocol 1: General Procedure for Protein-PEG Conjugation

  • Protein Preparation:

    • Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., PBS, pH 7.2, with 2 mM EDTA) to a concentration of 1-10 mg/mL.

    • If reduction of disulfide bonds is necessary, add TCEP to a final concentration of 10-100 fold molar excess and incubate for 30-60 minutes at room temperature. DTT can be used, but it must be removed before proceeding.

  • This compound Preparation:

    • Immediately before use, dissolve the this compound in an anhydrous solvent like DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add the dissolved this compound to the protein solution at a 10-20 fold molar excess.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional):

    • To stop the reaction, add a small molecule thiol like L-cysteine or 2-mercaptoethanol to a final concentration that is in excess of the unreacted maleimide. Incubate for 15-30 minutes.

  • Purification:

    • Remove excess this compound and other small molecules using size exclusion chromatography (SEC), dialysis, or tangential flow filtration.

Visualizations

Maleimide_Thiol_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product cluster_side_reactions Potential Side Reactions Protein_SH Protein-SH (Thiol) Conjugate Protein-S-PEG Conjugate (Thioether Bond) Protein_SH->Conjugate Mal_PEG This compound (Maleimide) Mal_PEG->Conjugate Hydrolysis Hydrolysis (pH > 7.5) Mal_PEG->Hydrolysis Amine_Reaction Amine Reaction (pH > 7.5) Mal_PEG->Amine_Reaction pH pH 6.5 - 7.5 pH->Conjugate Buffer PBS, HEPES, or Tris Buffer->Conjugate Temp RT or 4°C Temp->Conjugate

Caption: Reaction scheme for maleimide-thiol conjugation.

Troubleshooting_Workflow Start Low Conjugation Efficiency Check_pH Is pH between 6.5 and 7.5? Start->Check_pH Check_Reagent Was maleimide reagent prepared fresh? Check_pH->Check_Reagent Yes Adjust_pH Adjust buffer pH Check_pH->Adjust_pH No Check_Thiols Were thiols reduced and protected from oxidation? Check_Reagent->Check_Thiols Yes Prepare_Fresh Prepare fresh maleimide solution Check_Reagent->Prepare_Fresh No Check_Ratio Is molar ratio of maleimide:thiol sufficient (e.g., 10-20:1)? Check_Thiols->Check_Ratio Yes Reduce_Thiols Use TCEP for reduction and degas buffer with EDTA Check_Thiols->Reduce_Thiols No Optimize_Ratio Optimize molar ratio Check_Ratio->Optimize_Ratio No Success Improved Efficiency Check_Ratio->Success Yes Adjust_pH->Check_Reagent Prepare_Fresh->Check_Thiols Reduce_Thiols->Check_Ratio Optimize_Ratio->Success

Caption: Troubleshooting workflow for low conjugation efficiency.

References

Validation & Comparative

Validating Mal-amido-PEG15-acid Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful conjugation of biomolecules is a critical step in the development of novel therapeutics and diagnostic agents. The covalent attachment of a discrete polyethylene glycol (PEG) linker like Mal-amido-PEG15-acid can enhance the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides.[1] Verifying the success of this bioconjugation is paramount to ensure the quality, efficacy, and safety of the resulting bioconjugate.[1][2][3] While mass spectrometry (MS) has emerged as a powerhouse for the detailed characterization of bioconjugates, a range of alternative techniques also offer robust validation capabilities.[2] This guide provides an objective comparison of mass spectrometry with key alternatives, supported by experimental data and detailed protocols.

Performance Comparison of Bioconjugation Validation Techniques

Mass spectrometry is the gold standard for the definitive validation of this compound conjugation, offering precise mass determination and the ability to quantify the degree of labeling. However, other techniques can provide valuable, albeit less direct, evidence of successful conjugation. The choice of analytical technique depends on various factors, including the nature of the bioconjugate, the information required, and available resources.

FeatureMass Spectrometry (MS)Hydrophobic Interaction Chromatography (HIC)Size-Exclusion Chromatography (SEC)Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
Primary Information Precise mass measurement, determination of drug-to-antibody ratio (DAR), identification of conjugation sites, sequence verification.Determination of DAR, assessment of drug load distribution and heterogeneity.Detection of aggregation and fragmentation, assessment of purity.Visual indication of a mass increase, assessment of purity.
Resolution High to very high. Can resolve individual PEGylated species.High. Can separate species with different numbers of conjugated linkers.Moderate. Separates based on hydrodynamic volume.Low. Band smearing can occur with PEGylated proteins.
Quantitative Accuracy High. Provides accurate mass and relative abundance of species.Moderate to High. Relative quantification based on peak area.Moderate. Quantification of aggregates and fragments.Semi-quantitative at best (densitometry).
Throughput Low to moderate.High.High.High.
Instrumentation Cost High.Moderate.Moderate.Low.
Sample Requirements Low (micrograms).Low (micrograms).Low (micrograms).Low (micrograms).
Key Advantage Unambiguous confirmation of conjugation and detailed structural information.Provides information on the distribution of conjugated species.Simple and robust method for assessing aggregation.Simple, widely available, and cost-effective.
Key Limitation Complex data analysis, potential for ion suppression.Indirect measurement of conjugation, method development can be complex.Does not provide information on the degree of conjugation.Does not provide an exact mass or DAR.

Experimental Protocols

Protocol 1: Maleimide-Thiol Conjugation with this compound

This protocol outlines a general procedure for conjugating a thiol-containing protein (e.g., a cysteine-engineered antibody) with this compound.

1. Materials:

  • Thiol-containing protein

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed.

  • Reducing agent (optional, for proteins with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP).

  • Quenching reagent: L-cysteine or N-acetylcysteine.

  • Purification system: Size-exclusion chromatography (SEC) column or dialysis cassette.

2. Procedure:

  • Protein Preparation: Dissolve the thiol-containing protein in the conjugation buffer to a final concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds by adding a 10-20 fold molar excess of TCEP and incubating at room temperature for 30-60 minutes.

  • PEG Linker Preparation: Prepare a stock solution of this compound in the conjugation buffer.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add a 100-fold molar excess of L-cysteine or N-acetylcysteine to quench any unreacted maleimide groups. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess PEG linker and quenching reagent by size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Mass Spectrometry Analysis of the Conjugate

This protocol provides a general procedure for confirming the mass of the this compound protein conjugate using LC-MS.

1. Materials:

  • Purified protein conjugate

  • LC-MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (e.g., UPLC/HPLC) with a reversed-phase column suitable for large proteins (e.g., C4).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

2. Procedure:

  • Sample Preparation: Desalt the conjugate sample to remove non-volatile salts.

  • LC Method:

    • Inject the sample onto the reversed-phase column.

    • Elute the conjugate using a gradient of Mobile Phase B. A typical gradient might be from 5% to 95% B over 15-30 minutes.

  • MS Method:

    • Acquire mass spectra in positive ion mode over a mass range appropriate for the expected charge states of the conjugate.

    • The raw data containing the multiply charged ion series is then deconvoluted to obtain the zero-charge mass spectrum.

Visualizing the Workflow and Comparison

To better understand the experimental process and the relationship between the validation methods, the following diagrams are provided.

experimental_workflow cluster_conjugation Conjugation cluster_validation Validation Protein Thiol-containing Protein Reaction Conjugation Reaction (pH 7.0-7.5) Protein->Reaction PEG_Linker This compound PEG_Linker->Reaction Quenching Quenching (L-cysteine) Reaction->Quenching Purification Purification (SEC/Dialysis) Quenching->Purification Conjugate Purified Conjugate Purification->Conjugate MS Mass Spectrometry Conjugate->MS Precise Mass & DAR HIC HIC Conjugate->HIC DAR Distribution SEC SEC Conjugate->SEC Aggregation SDS_PAGE SDS-PAGE Conjugate->SDS_PAGE Mass Shift

Caption: Experimental workflow for this compound conjugation and subsequent validation.

comparison_diagram MS Mass Spectrometry (Precise Mass, DAR, Site) HIC HIC (DAR Distribution) SEC SEC (Purity, Aggregation) SDS_PAGE SDS-PAGE (Qualitative Mass Shift) Validation Bioconjugate Validation Validation->MS Primary Method Validation->HIC Complementary Validation->SEC Complementary Validation->SDS_PAGE Preliminary

Caption: Relationship between mass spectrometry and alternative validation techniques.

References

A Researcher's Guide to SDS-PAGE Analysis of Proteins Conjugated with Mal-amido-PEG15-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SDS-PAGE analysis for proteins conjugated with Mal-amido-PEG15-acid against alternative analytical techniques and conjugation chemistries. Experimental data and detailed protocols are provided to assist in methodological selection and optimization.

Introduction to Protein PEGylation and Maleimide Chemistry

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a protein, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. This compound is a specific type of linker used for this purpose. It contains a maleimide group that selectively reacts with the thiol (sulfhydryl) group of cysteine residues on a protein, forming a stable thioether bond. The PEG15 component refers to a 15-unit polyethylene glycol chain, which enhances the solubility and in vivo stability of the conjugated protein.

Analysis of the resulting PEGylated protein is crucial to determine the efficiency of the conjugation reaction, the degree of PEGylation, and the purity of the final product. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a common technique for this analysis.

SDS-PAGE Analysis of this compound Conjugated Proteins

SDS-PAGE separates proteins based on their molecular weight. When a protein is conjugated with this compound, its apparent molecular weight increases. This results in a slower migration through the polyacrylamide gel, appearing as a band at a higher position compared to the unconjugated protein.

However, the analysis of PEGylated proteins by SDS-PAGE can present challenges. The interaction between PEG and the SDS detergent can lead to broadened or smeared bands, making precise molecular weight determination and quantification difficult.[1][2][3][4]

A significant consideration when analyzing proteins conjugated via maleimide chemistry is the stability of the resulting thiosuccinimide linkage. Under certain conditions, such as high temperatures sometimes used in sample preparation for SDS-PAGE, the PEG chain can be lost.[5] This is due to a thiol-independent thioether cleavage that is specific to PEG-maleimide conjugates. Furthermore, the maleimide-thiol adduct can undergo a retro-Michael reaction, especially in the presence of other thiols, leading to deconjugation.

Comparison of Analytical Techniques

While SDS-PAGE is a readily available technique, other methods can provide more accurate and detailed analysis of proteins conjugated with this compound.

Analytical TechniquePrincipleAdvantagesDisadvantages
SDS-PAGE Separation by molecular weight under denaturing conditions.Widely available, relatively simple and fast, can run multiple samples.Smeared/broadened bands due to PEG-SDS interaction, potential for PEG chain loss from maleimide conjugates, semi-quantitative.
Native PAGE Separation by size, shape, and native charge under non-denaturing conditions.Eliminates PEG-SDS interaction, providing better resolution, preserves protein's native structure.Migration is not solely dependent on molecular weight, which can complicate interpretation.
Size-Exclusion HPLC (SEC-HPLC) Separation based on hydrodynamic radius.Accurate determination of molecular weight distribution, separation of aggregates, unreacted PEG, and conjugated protein.Can have poor resolution for smaller PEG chains, potential for non-specific interactions with the column matrix.
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.Can separate positional isomers of PEGylated proteins.May fail to provide accurate information for proteins with large PEG chains.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Provides precise molecular weight of the conjugate, confirming the degree of PEGylation.Requires specialized instrumentation and sample purification.

Comparison of Thiol-Reactive Conjugation Chemistries

The choice of conjugation chemistry impacts the stability and homogeneity of the final PEGylated protein. While maleimide-based linkers like this compound are common, several alternatives offer improved stability.

Conjugation ChemistryReactive GroupLinkage FormedAdvantagesDisadvantages
Maleimide MaleimideThiosuccinimideHigh thiol specificity at pH 6.5-7.5, rapid reaction kinetics.Linkage is susceptible to retro-Michael reaction and hydrolysis, potential for PEG chain loss during analysis.
Next-Generation Maleimides (NGMs) Modified MaleimideStabilized ThioetherIncreased stability, can re-bridge disulfide bonds.May have different reaction kinetics compared to traditional maleimides.
Thiol-Ene Reaction Alkene/AlkyneThioetherForms a highly stable, irreversible bond, allows for spatial and temporal control with light initiation.Requires a photoinitiator and light source, which may not be suitable for all proteins.
5-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones (5HP2Os) 5-hydroxy-pyrroloneStable Thiol AdductExcellent cysteine selectivity, yields highly stable conjugates.Newer chemistry, may have less established protocols.
Methylsulfonyl Phenyloxadiazole Methylsulfonyl PhenyloxadiazoleStable ThioetherRapid and specific reaction with thiols, forms highly stable conjugates in plasma.Newer chemistry with potentially limited commercial availability of reagents.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Cysteine-Containing Protein
  • Protein Preparation: Dissolve the thiol-containing protein in a conjugation buffer (e.g., phosphate-buffered saline, PBS, pH 7.0-7.5) to a final concentration of 1-10 mg/mL. If the cysteine residues are in a disulfide bond, reduce them by adding a 10-20 fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) and incubate at room temperature for 30-60 minutes.

  • PEG Linker Preparation: Prepare a stock solution of this compound in the conjugation buffer.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the this compound solution to the protein solution. Incubate at room temperature for 1-2 hours or overnight at 4°C with gentle mixing.

  • Quenching: Add a 100-fold molar excess of a quenching reagent like L-cysteine or N-acetylcysteine to cap any unreacted maleimide groups. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess PEG linker and quenching reagent by size-exclusion chromatography (SEC) or dialysis.

Protocol 2: SDS-PAGE Analysis of PEGylated Protein
  • Sample Preparation: Mix the protein sample (unconjugated control, reaction mixture, and purified conjugate) with 2x Laemmli sample buffer. To minimize the risk of PEG chain loss from maleimide conjugates, avoid heating the samples above 60°C.

  • Gel Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel in a suitable running buffer (e.g., MOPS or MES) at a constant voltage until the dye front reaches the bottom of the gel.

  • Staining:

    • Coomassie Blue Staining: For general protein detection.

    • Barium Iodide Staining: For specific detection of PEG. After electrophoresis, soak the gel in a 5% barium chloride solution, followed by an iodine/iodide solution. PEGylated proteins will appear as brown bands.

    • Zinc-Imidazole Reverse Staining: A rapid and sensitive method for detecting PEGylated proteins.

  • Analysis: Image the gel and compare the band migration of the conjugated protein to the unconjugated control and molecular weight standards.

Protocol 3: Native PAGE Analysis of PEGylated Protein
  • Sample Preparation: Mix the protein samples with a non-reducing, non-denaturing sample buffer. Do not heat the samples.

  • Gel Electrophoresis: Use a native polyacrylamide gel and a running buffer without SDS. The electrophoresis should be performed at 4°C to maintain the native protein structure.

  • Staining and Analysis: Stain the gel using Coomassie Blue or other suitable protein stains. Analyze the band shifts, which will be dependent on the protein's size, shape, and charge.

Visualizing the Workflow

experimental_workflow Experimental Workflow for PEGylation and Analysis cluster_conjugation Protein Conjugation cluster_analysis Analysis cluster_alternatives Alternative Chemistries protein_prep Protein Preparation (Reduction if necessary) conjugation Conjugation Reaction protein_prep->conjugation ngm Next-Gen Maleimides protein_prep->ngm More Stable Conjugation thiol_ene Thiol-Ene protein_prep->thiol_ene hp2o 5HP2Os protein_prep->hp2o peg_prep This compound Preparation peg_prep->conjugation quenching Quenching conjugation->quenching purification Purification (SEC or Dialysis) quenching->purification sds_page SDS-PAGE purification->sds_page Characterize Purity & MW Shift native_page Native PAGE purification->native_page Assess Conjugation & Aggregation hplc HPLC (SEC/RP) purification->hplc Quantify Purity & Isoforms ms Mass Spectrometry purification->ms Confirm MW & PEGylation Degree ngm->conjugation thiol_ene->conjugation hp2o->conjugation analytical_selection Decision Tree for Analytical Method Selection start Goal of Analysis? qualitative Qualitative Check of Conjugation Efficiency start->qualitative Quick Check quantitative Quantitative Analysis of Purity and Heterogeneity start->quantitative Detailed Characterization structural Confirmation of Mass and Structure start->structural Definitive Identification sds_page SDS-PAGE qualitative->sds_page Simple & Fast native_page Native PAGE qualitative->native_page Better Resolution sec_hplc SEC-HPLC quantitative->sec_hplc Aggregates & Size Variants rp_hplc RP-HPLC quantitative->rp_hplc Positional Isomers ms Mass Spectrometry structural->ms Precise Mass

References

A Comparative Guide to HPLC Methods for Characterizing Mal-amido-PEG15-acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise characterization of Mal-amido-PEG15-acid conjugates is critical for ensuring product quality, efficacy, and safety. High-Performance Liquid Chromatography (HPLC) stands out as a powerful and versatile analytical tool for this purpose. This guide provides an objective comparison of various HPLC methods for characterizing these conjugates, supported by experimental data and detailed protocols.

Introduction to this compound Conjugates

This compound is a heterobifunctional linker commonly used in bioconjugation. It features a maleimide group that reacts specifically with thiol groups (e.g., from cysteine residues in proteins), and a carboxylic acid that can be activated to react with primary amines (e.g., lysine residues). The polyethylene glycol (PEG) spacer, in this case with 15 repeating units, enhances the solubility and stability of the resulting conjugate and can reduce its immunogenicity. Accurate analytical methods are essential to determine the efficiency of the conjugation reaction, assess the purity of the conjugate, and characterize the final product.

Key HPLC Techniques for Characterization

Several HPLC-based methods are employed for the analysis of PEGylated biomolecules. The most common techniques include Reversed-Phase HPLC (RP-HPLC), Size-Exclusion Chromatography (SEC), and Hydrophobic Interaction Chromatography (HIC). Each method separates molecules based on different physicochemical properties, offering unique advantages for the characterization of this compound conjugates.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity.[1][2] The stationary phase is nonpolar (e.g., C4, C8, or C18), and the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile or methanol. A gradient of increasing organic solvent is used to elute the analytes, with more hydrophobic compounds eluting later.

RP-HPLC is highly effective for separating the PEGylated conjugate from the unconjugated protein and excess PEG reagent.[1] The addition of the PEG chain alters the hydrophobicity of the protein, leading to a change in retention time. However, the polydispersity of the PEG chain can lead to peak broadening.

Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic volume in solution. The stationary phase consists of porous particles. Larger molecules, such as the PEGylated conjugate, cannot enter the pores and therefore travel a shorter path, eluting earlier. Smaller molecules, like the unconjugated protein and free PEG, can penetrate the pores to varying extents and elute later.

SEC is a non-denaturing technique that is well-suited for determining the aggregation state and purity of the conjugate. It is often used to quantify the amount of conjugated versus unconjugated protein.

Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their surface hydrophobicity under non-denaturing conditions. A high salt concentration in the mobile phase promotes the interaction of hydrophobic regions on the protein surface with the weakly hydrophobic stationary phase. A decreasing salt gradient is then used to elute the proteins, with more hydrophobic proteins eluting later.

HIC is particularly useful for separating protein variants with subtle differences in hydrophobicity, such as those arising from different degrees of PEGylation.

Comparative Data of HPLC Methods

The following tables summarize key performance parameters for the different HPLC methods used in the characterization of PEGylated proteins.

HPLC MethodPrinciple of SeparationKey ApplicationsAdvantagesLimitations
Reversed-Phase HPLC (RP-HPLC) HydrophobicityPurity assessment, quantification of conjugate and unconjugated protein, separation of different PEGylated species.High resolution and sensitivity.Can be denaturing for some proteins. Peak broadening due to PEG polydispersity.
Size-Exclusion Chromatography (SEC) Hydrodynamic VolumeDetermination of aggregation state, purity assessment, separation of conjugate from free PEG.Non-denaturing, predictable separation based on size.Lower resolution compared to RP-HPLC, not suitable for separating species with similar sizes.
Hydrophobic Interaction Chromatography (HIC) Surface HydrophobicitySeparation of species with different degrees of PEGylation, analysis of drug-to-antibody ratio (DAR) in ADCs.Non-denaturing, sensitive to subtle changes in hydrophobicity.Method development can be more complex.

Experimental Protocols

General Experimental Workflow

The general workflow for the characterization of this compound conjugates involves sample preparation followed by HPLC analysis.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis A Conjugation Reaction Mixture B Quench Reaction (e.g., with excess cysteine) A->B C Purification (optional, e.g., SEC or dialysis) B->C D Inject Sample onto HPLC System C->D Prepared Sample E Separation on Analytical Column (RP, SEC, or HIC) D->E F Detection (UV, CAD, ELSD, MS) E->F G Data Analysis and Characterization F->G

Caption: General workflow for the preparation and HPLC analysis of this compound conjugates.

Detailed RP-HPLC Protocol
  • Column: C4 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 220 nm and 280 nm.

Detailed SEC Protocol
  • Column: SEC column suitable for the molecular weight range of the conjugate (e.g., 7.8 x 300 mm).

  • Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV at 280 nm.

Detailed HIC Protocol
  • Column: HIC column (e.g., Butyl or Phenyl).

  • Mobile Phase A (High Salt): 2 M Ammonium Sulfate in 100 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B (Low Salt): 100 mM Sodium Phosphate, pH 7.0.

  • Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 280 nm.

Alternative and Complementary Techniques

While HPLC is a cornerstone for characterization, other techniques provide valuable orthogonal information.

  • Mass Spectrometry (MS): Provides precise molecular weight information, confirming the identity of the conjugate and determining the degree of PEGylation. LC-MS combines the separation power of HPLC with the detailed characterization capabilities of MS.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A simple and rapid method to visualize the conjugation efficiency by observing the shift in molecular weight of the conjugated protein.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information about the conjugate, including the site of PEGylation.

Logical Relationship of Analytical Techniques

The choice and sequence of analytical techniques are crucial for a comprehensive characterization of this compound conjugates.

G cluster_initial Initial Assessment cluster_separation Separation & Quantification cluster_detailed Detailed Structural Characterization SDS_PAGE SDS-PAGE RP_HPLC RP-HPLC SDS_PAGE->RP_HPLC Purity & MW Shift SEC_HPLC SEC-HPLC SDS_PAGE->SEC_HPLC Purity & MW Shift UV_Vis UV-Vis Spectroscopy UV_Vis->RP_HPLC Concentration UV_Vis->SEC_HPLC Concentration LC_MS LC-MS RP_HPLC->LC_MS Fraction Collection SEC_HPLC->LC_MS Fraction Collection HIC_HPLC HIC-HPLC HIC_HPLC->LC_MS Fraction Collection NMR NMR Spectroscopy LC_MS->NMR In-depth Structure

Caption: Logical flow of analytical techniques for comprehensive conjugate characterization.

Conclusion

The characterization of this compound conjugates requires a multi-faceted analytical approach. RP-HPLC, SEC, and HIC each offer distinct advantages for assessing purity, aggregation, and the degree of PEGylation. The choice of method will depend on the specific information required. For comprehensive characterization, a combination of these HPLC techniques, often coupled with mass spectrometry, is recommended to ensure the development of safe and effective bioconjugates.

References

The Role of Linkers in PROTAC Efficacy: A Comparative Guide to Mal-amido-PEG15-acid and Other PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in the development of novel therapeutics. The linker component, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety, is a key determinant of a PROTAC's success. Among the diverse array of linker types, polyethylene glycol (PEG) linkers are frequently utilized for their favorable physicochemical properties. This guide provides a comprehensive comparison of Mal-amido-PEG15-acid with other PEG linkers, supported by experimental data and detailed methodologies, to inform the selection of an optimal linker for PROTAC development.

The linker in a PROTAC molecule is far more than a simple spacer; it plays a pivotal role in dictating the overall efficacy of the degrader.[1] The length, composition, and flexibility of the linker directly influence several key parameters that are essential for successful protein degradation. These include the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, as well as the physicochemical properties of the PROTAC, such as solubility and cell permeability.[2][3]

The Impact of PEG Linker Length on PROTAC Performance

The length of the PEG linker is a crucial factor that must be empirically optimized for each specific target protein and E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[4]

Systematic studies have demonstrated that varying the PEG linker length can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. For instance, in the development of estrogen receptor α (ERα)-targeting PROTACs, a linker with a 16-atom chain length demonstrated significantly higher potency compared to a 12-atom linker, despite both having similar binding affinities for ERα.[5] Similarly, for TANK-binding kinase 1 (TBK1)-targeting PROTACs, degradation was only observed with linkers of 12 atoms or longer, with a 21-atom linker showing the highest potency.

While direct comparative data for this compound across a range of targets is not extensively available in the public domain, its 15-unit PEG chain places it within the range of lengths that have proven effective for other targets. The trends observed in various studies suggest that longer PEG chains can be beneficial in certain contexts, providing greater flexibility to achieve a productive ternary complex conformation.

Quantitative Comparison of PROTACs with Different PEG Linker Lengths

The following tables summarize quantitative data from studies investigating the impact of linker length on the efficacy of PROTACs targeting various proteins.

Target ProteinE3 LigaseLinker CompositionLinker Length (atoms)DC50Dmax (%)Reference
ERα VHLPEG12Less Potent-
ERα VHLPEG16More Potent-
TBK1 CRBNAlkyl/Ether< 12No degradation-
TBK1 CRBNAlkyl/Ether12-29Submicromolar-
TBK1 CRBNAlkyl/Ether213 nM96
BRD4 CRBNPEG0 units< 0.5 µM-
BRD4 CRBNPEG1-2 units> 5 µM-
BRD4 CRBNPEG4-5 units< 0.5 µM-

Physicochemical Properties and Cell Permeability

A significant challenge in PROTAC design is their tendency to have high molecular weights and polar surface areas, which can negatively impact cell permeability. PEG linkers, including this compound, offer a means to modulate these properties. The hydrophilic nature of the PEG chain can improve the solubility of the PROTAC molecule. Furthermore, the flexibility of PEG linkers may allow the PROTAC to adopt a more compact conformation, potentially shielding polar surface area and improving its ability to cross the cell membrane. However, it is a delicate balance, as excessive PEGylation can also hinder cellular uptake.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of PROTAC performance.

Protocol 1: Determination of DC50 and Dmax by Western Blotting

This protocol outlines the steps for determining the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of a PROTAC using Western blotting.

1. Cell Culture and Treatment:

  • Plate cells in appropriate well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24-48 hours).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay) to ensure equal loading.

4. SDS-PAGE and Western Blotting:

  • Denature the protein lysates by boiling in Laemmli sample buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Repeat the antibody incubation steps for a loading control protein (e.g., GAPDH or β-actin).

5. Detection and Data Analysis:

  • Develop the blot using an ECL substrate and capture the chemiluminescent signal with an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to the loading control.

  • Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Protocol 2: Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)

This protocol describes how to assess the formation and stability of the PROTAC-induced ternary complex using SPR.

1. Instrument and Reagent Preparation:

  • Prepare all proteins (target protein and E3 ligase) and the PROTAC in a suitable running buffer.

  • Equilibrate the SPR instrument to the desired temperature (e.g., 25°C).

2. Immobilization:

  • Immobilize either the E3 ligase or the target protein onto the surface of an SPR sensor chip.

3. Binary Interaction Analysis:

  • Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (KD).

  • Inject a series of concentrations of the soluble protein partner over the immobilized protein to confirm its activity.

4. Ternary Complex Analysis:

  • Prepare a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner.

  • Inject these mixtures over the immobilized protein surface.

  • The resulting sensorgrams will indicate the formation of the ternary complex.

5. Data Analysis:

  • Analyze the binding curves using the instrument's software to calculate kinetic and affinity constants.

  • The cooperativity (α) of the ternary complex can be calculated from the binary and ternary binding affinities. A cooperativity factor greater than 1 indicates that the binding of one protein partner enhances the binding of the other.

Protocol 3: Cell Permeability Assessment using Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to predict passive membrane permeability.

1. Plate Preparation:

  • A donor plate is prepared with a serial dilution of the PROTAC in a suitable buffer.

  • An acceptor plate is prepared with a buffer solution.

  • A filter plate with a synthetic membrane coated with a lipid mixture is placed between the donor and acceptor plates.

2. Incubation:

  • The "sandwich" of plates is incubated for a specific period (e.g., 4-16 hours) to allow the compounds to diffuse from the donor to the acceptor plate through the artificial membrane.

3. Quantification:

  • After incubation, the concentration of the PROTAC in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

4. Data Analysis:

  • The apparent permeability coefficient (Papp) is calculated based on the concentration of the compound in the donor and acceptor wells and the incubation time.

Visualizing PROTAC Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC binds Proteasome 26S Proteasome POI->Proteasome Degradation E3 E3 Ubiquitin Ligase PROTAC->E3 binds E3->POI Ubiquitination Ub Ubiquitin

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_optimization Lead Optimization Design Select Target & E3 Ligase Synthesis Synthesize PROTAC Library (Varying Linkers) Design->Synthesis Biochemical Ternary Complex Formation (SPR, ITC) Synthesis->Biochemical Cellular_Degradation Degradation Assays (Western Blot, DC50/Dmax) Biochemical->Cellular_Degradation Permeability Cell Permeability (PAMPA, Caco-2) Cellular_Degradation->Permeability Optimization Iterative Optimization of Linker and Ligands Permeability->Optimization

Caption: A typical experimental workflow for PROTAC development.

Linker_Length_Concept cluster_short Short Linker cluster_optimal Optimal Linker cluster_long Long Linker POI_short Target Protein PROTAC_short PROTAC POI_short->PROTAC_short E3_short E3 Ligase PROTAC_short->E3_short label_short Steric Hindrance (No Ternary Complex) POI_optimal Target Protein PROTAC_optimal PROTAC POI_optimal->PROTAC_optimal E3_optimal E3 Ligase PROTAC_optimal->E3_optimal label_optimal Stable Ternary Complex (Efficient Degradation) POI_long Target Protein PROTAC_long PROTAC POI_long->PROTAC_long E3_long E3 Ligase PROTAC_long->E3_long label_long Non-productive Complex (Inefficient Degradation)

Caption: Impact of linker length on ternary complex formation.

References

The Impact of PEG Chain Length on Mal-amido-PEG-acid Linker Performance in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The rational design of Antibody-Drug Conjugates (ADCs) hinges on the careful selection of each component, with the linker playing a pivotal role in dictating the therapeutic's stability, efficacy, and tolerability. Mal-amido-PEG-acid linkers are a cornerstone in ADC development, offering a versatile platform for attaching potent payloads to antibodies. A critical variable within this linker class is the length of the polyethylene glycol (PEG) chain. This guide provides an objective comparison of Mal-amido-PEG-acid linkers with varying PEG chain lengths, supported by experimental data and detailed methodologies to inform the selection of the optimal linker for specific therapeutic applications.

The Double-Edged Sword of Maleimide Chemistry

Maleimide-based linkers are widely employed for their efficient and specific reaction with thiol groups on cysteine residues of antibodies. However, the resulting thioether bond is susceptible to a retro-Michael reaction, which can lead to premature release of the cytotoxic payload in circulation, causing off-target toxicity and diminishing the therapeutic window.[1] Concurrently, the succinimide ring formed upon conjugation can undergo hydrolysis, a reaction that stabilizes the linkage and prevents this premature drug release.[1] The local chemical environment and the properties of the linker itself, including the PEG chain, can influence the balance between these competing reactions.

Influence of PEG Chain Length on ADC Properties

The length of the PEG spacer in a Mal-amido-PEG-acid linker profoundly impacts the physicochemical and pharmacokinetic properties of the resulting ADC.[2][3] The hydrophilic nature of PEG helps to counteract the hydrophobicity of many cytotoxic payloads, improving solubility and reducing the propensity for aggregation, especially at higher drug-to-antibody ratios (DARs).[4]

Pharmacokinetics and Tolerability

A clear trend emerges from preclinical studies: increasing the PEG chain length generally leads to improved pharmacokinetic profiles. Longer PEG chains increase the hydrodynamic radius of the ADC, which reduces renal clearance and extends the plasma half-life. This prolonged circulation time can lead to greater accumulation of the ADC in tumor tissues, potentially enhancing efficacy.

Data from a study by Burke et al. (2017) demonstrated a significant decrease in clearance rates for ADCs as the PEG chain length increased, with a notable threshold effect observed at PEG8 and longer. ADCs with PEG chains shorter than eight units were cleared more rapidly. Furthermore, this study indicated that improved pharmacokinetics correlated with better tolerability in mice.

PEG Chain LengthClearance Rate (mL/day/kg)
No PEG~15
PEG2~10
PEG4~7
PEG8~5
PEG12~5
PEG24~5
Table 1: Impact of PEG Linker Length on ADC Clearance in Rats. Data adapted from Burke et al., 2017.

In Vitro Cytotoxicity

The effect of PEG chain length on the in vitro potency of an ADC is more nuanced and can be context-dependent. While some studies have shown no significant impact on cytotoxicity with varying PEG lengths, others have reported a decrease in potency with longer PEG chains. This reduction in cytotoxicity is often attributed to steric hindrance, where a longer PEG chain may impede the interaction of the ADC with its target antigen or hinder the internalization process.

For instance, a study on affibody-based drug conjugates demonstrated a 4.5-fold and 22-fold reduction in cytotoxicity with the introduction of 4 kDa and 10 kDa PEG linkers, respectively, compared to a non-PEGylated conjugate. This highlights the critical need to empirically determine the optimal PEG length for each specific antibody-payload combination to achieve a balance between favorable pharmacokinetics and potent cytotoxicity.

LinkerIC50 (nM) - Relative Fold Change
No PEG1x
4 kDa PEG4.5x
10 kDa PEG22x
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of an Affibody-Drug Conjugate. Data adapted from a study on miniaturized drug conjugates.

Experimental Design and Protocols

To aid researchers in the systematic evaluation of different Mal-amido-PEG-acid linker lengths, detailed protocols for key experiments are provided below.

ADC Synthesis and Characterization Workflow

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis cluster_purification Purification cluster_characterization Characterization Ab Antibody Reduction Antibody Reduction (e.g., TCEP) Ab->Reduction Reduced_Ab Reduced Antibody Reduction->Reduced_Ab Conjugation Thiol-Maleimide Conjugation Reduced_Ab->Conjugation Linker_Payload Mal-amido-PEGn-acid + Payload Linker_Payload->Conjugation Crude_ADC Crude ADC Conjugation->Crude_ADC Purification Purification (e.g., SEC) Crude_ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC DAR DAR Determination (HIC, MS, UV-Vis) Purified_ADC->DAR Purity Purity & Aggregation (SEC) Purified_ADC->Purity Identity Identity Confirmation (Mass Spectrometry) Purified_ADC->Identity

Figure 1: Workflow for ADC Synthesis and Characterization.
Experimental Protocols

1. ADC Conjugation (General Protocol)

  • Materials: Monoclonal antibody, Mal-amido-PEGn-acid linker with payload, Tris(2-carboxyethyl)phosphine (TCEP), conjugation buffer (e.g., PBS, pH 7.2), purification column (e.g., Size Exclusion Chromatography - SEC).

  • Procedure:

    • Partially reduce the antibody's interchain disulfide bonds using a controlled molar excess of TCEP (e.g., 2-3 equivalents) at 37°C for 1-2 hours.

    • Remove excess TCEP using a desalting column.

    • Dissolve the Mal-amido-PEGn-acid-payload in a suitable organic solvent (e.g., DMSO) and add it to the reduced antibody solution at a defined molar excess.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

    • Purify the ADC from unreacted linker-payload and antibody fragments using SEC.

2. Drug-to-Antibody Ratio (DAR) Determination

The average number of drug molecules conjugated to each antibody is a critical quality attribute.

  • Hydrophobic Interaction Chromatography (HIC):

    • Principle: Separates ADC species based on the hydrophobicity conferred by the conjugated payload. Species with different numbers of drugs will have different retention times.

    • Procedure:

      • Equilibrate an HIC column with a high-salt mobile phase.

      • Inject the purified ADC.

      • Elute with a decreasing salt gradient.

      • Calculate the average DAR by integrating the peak areas of the different drug-loaded species.

  • Mass Spectrometry (MS):

    • Principle: Provides a direct measurement of the mass of the intact ADC or its subunits (light and heavy chains), allowing for precise determination of the number of conjugated drugs.

    • Procedure:

      • Analyze the purified ADC using LC-MS, either in its intact form or after reduction of disulfide bonds.

      • Deconvolute the mass spectra to determine the molecular weights of the different species.

      • Calculate the weighted average DAR based on the relative abundance of each species.

3. In Vitro Cytotoxicity Assay

  • Materials: Target cancer cell line, appropriate cell culture medium, ADC with varying PEG linkers, and a cell viability reagent (e.g., MTT, CellTiter-Glo).

  • Procedure:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the ADCs.

    • Incubate for a defined period (e.g., 72-96 hours).

    • Measure cell viability using a suitable assay.

    • Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%) for each ADC.

4. In Vivo Pharmacokinetic Study

  • Animal Model: Typically mice or rats.

  • Procedure:

    • Administer the ADCs intravenously at a specific dose.

    • Collect blood samples at various time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.).

    • Isolate plasma from the blood samples.

    • Quantify the concentration of the total antibody or conjugated ADC in the plasma using a validated ELISA method.

    • Determine pharmacokinetic parameters such as clearance, half-life, and area under the curve (AUC).

5. In Vivo Efficacy Study

  • Animal Model: Typically immunodeficient mice bearing xenograft tumors from a human cancer cell line.

  • Procedure:

    • Inoculate mice with tumor cells and allow tumors to reach a palpable size.

    • Administer the ADCs intravenously at a defined dose and schedule.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, calculate tumor growth inhibition (TGI) compared to a vehicle control group.

Logical Relationships in ADC Design

The selection of a Mal-amido-PEG-acid linker involves a careful consideration of the trade-offs between different properties. The following diagram illustrates the key relationships.

ADC_Design_Logic cluster_linker Linker Properties cluster_performance ADC Performance PEG_Length PEG Chain Length Hydrophilicity Hydrophilicity PEG_Length->Hydrophilicity Increases Steric_Hindrance Steric Hindrance PEG_Length->Steric_Hindrance Increases Solubility Solubility / Aggregation Hydrophilicity->Solubility Improves Cytotoxicity In Vitro Cytotoxicity Steric_Hindrance->Cytotoxicity Potentially Decreases PK Pharmacokinetics (Longer Half-life) Solubility->PK Improves Efficacy In Vivo Efficacy PK->Efficacy Potentially Increases Tolerability Tolerability PK->Tolerability Improves Cytotoxicity->Efficacy Impacts

Figure 2: Interplay of PEG Chain Length and ADC Performance.

Conclusion

The length of the PEG chain in a Mal-amido-PEG-acid linker is a critical parameter that must be optimized for each ADC to achieve the desired therapeutic index. While longer PEG chains generally confer superior pharmacokinetic properties and tolerability, they may come at the cost of reduced in vitro potency. There is no one-size-fits-all solution, and the optimal PEG length is dependent on the specific antibody, payload, and target antigen. A systematic and empirical evaluation of a series of linkers with varying PEG lengths, using the robust experimental protocols outlined in this guide, is essential for the successful development of safe and effective antibody-drug conjugates.

References

A Head-to-Head Comparison of Mal-amido-PEG15-acid and SMCC Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of bioconjugates, particularly antibody-drug conjugates (ADCs). The linker not only connects the targeting moiety to the payload but also profoundly influences the overall stability, solubility, pharmacokinetics, and therapeutic index of the conjugate. This guide provides an objective, data-supported comparison of two widely utilized heterobifunctional linkers: the hydrophilic, PEGylated Mal-amido-PEG15-acid and the more hydrophobic, non-PEGylated Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

Introduction to the Linkers

This compound belongs to the class of polyethylene glycol (PEG) based linkers. It features a maleimide group for thiol-specific conjugation (e.g., to cysteine residues on an antibody), a terminal carboxylic acid for conjugation to amine-containing payloads (often after activation to an NHS ester), and a 15-unit PEG chain. The PEG spacer is the defining characteristic of this linker, imparting hydrophilicity to the entire ADC molecule. This increased water solubility can help to mitigate aggregation issues often associated with hydrophobic payloads and may improve the pharmacokinetic profile of the conjugate.[1][2]

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a non-cleavable linker that has been extensively used in the development of ADCs, including the FDA-approved Kadcyla®.[3][4] It contains an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (e.g., lysine residues on an antibody) and a maleimide group for conjugation to thiol-containing payloads. The cyclohexane bridge in its structure provides stability to the maleimide group.[3] Unlike its PEGylated counterpart, SMCC is inherently more hydrophobic.

Data Presentation: A Comparative Analysis

The following tables summarize the key characteristics and performance metrics of this compound and SMCC linkers based on data from various studies comparing PEGylated and non-PEGylated linkers.

Table 1: Physicochemical Properties

PropertyThis compoundSMCC
Solubility High aqueous solubility due to the PEG chain.Low aqueous solubility, requires organic co-solvents.
Hydrophilicity HighLow
Calculated LogP *Lower (more hydrophilic)Higher (more hydrophobic)
Aggregation Propensity of ADC Reduced, especially with hydrophobic payloads.Increased, can lead to ADC aggregation.

Table 2: Performance in Antibody-Drug Conjugates

Performance MetricThis compound LinkerSMCC Linker
Conjugation Chemistry Maleimide-thiol and activated acid-amine coupling.NHS ester-amine and maleimide-thiol coupling.
Plasma Stability Generally stable thioether bond, though susceptible to retro-Michael reaction. The PEG chain can offer steric hindrance, potentially improving stability.Stable thioether bond, but also susceptible to retro-Michael reaction leading to payload loss.
Pharmacokinetics (PK) Often leads to longer circulation half-life and reduced clearance of the ADC.Can result in faster clearance of the ADC, especially with higher drug-to-antibody ratios (DAR).
In Vivo Efficacy Improved tumor accumulation and efficacy can be observed due to favorable PK.Efficacious, but the therapeutic window can be narrowed by faster clearance and potential off-target toxicity.
Drug-to-Antibody Ratio (DAR) Hydrophilicity allows for higher DARs without significant aggregation.High DARs can lead to increased hydrophobicity and aggregation, limiting the achievable DAR.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of ADCs. Below are representative protocols for key experiments.

Protocol 1: ADC Synthesis via Thiol-Maleimide Conjugation (for this compound)
  • Antibody Reduction:

    • Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.2).

    • Add a 10-20 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

    • Incubate at 37°C for 1-2 hours to reduce interchain disulfide bonds.

    • Remove excess TCEP using a desalting column.

  • Payload Activation and Conjugation:

    • Activate the carboxylic acid of the this compound-payload construct using EDC and NHS to form an NHS ester.

    • Add the maleimide-PEG-payload to the reduced antibody at a desired molar ratio.

    • Incubate at room temperature for 1-2 hours.

  • Purification and Characterization:

    • Purify the ADC using size-exclusion chromatography (SEC) to remove unconjugated payload and linker.

    • Characterize the ADC for DAR using hydrophobic interaction chromatography (HIC) or LC-MS.

    • Assess aggregation using SEC.

Protocol 2: ADC Synthesis via Amine-NHS Ester and Thiol-Maleimide Conjugation (for SMCC)
  • Antibody Modification with SMCC:

    • Dissolve SMCC in an organic solvent like DMSO.

    • Add the SMCC solution to the antibody in a suitable buffer (e.g., PBS, pH 7.2-7.5) at a 5- to 10-fold molar excess.

    • Incubate at room temperature for 30-60 minutes.

    • Remove excess SMCC using a desalting column.

  • Conjugation to Thiol-Containing Payload:

    • Add the thiol-containing payload to the maleimide-activated antibody.

    • Incubate at room temperature for 1-2 hours.

  • Purification and Characterization:

    • Purify the ADC using SEC.

    • Characterize the ADC for DAR by HIC or LC-MS and aggregation by SEC.

Protocol 3: In Vitro Plasma Stability Assay
  • Incubation:

    • Incubate the ADC in plasma (e.g., human, mouse) at 37°C.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).

  • Analysis:

    • Quantify the amount of intact ADC at each time point using an appropriate method such as affinity capture LC-MS.

    • Alternatively, measure the amount of released payload using LC-MS/MS.

  • Data Interpretation:

    • Plot the percentage of intact ADC or released payload over time to determine the stability profile.

Protocol 4: In Vivo Efficacy in a Xenograft Model
  • Model Establishment:

    • Implant tumor cells into immunocompromised mice.

    • Allow tumors to reach a predetermined size (e.g., 100-200 mm³).

  • Treatment:

    • Administer the ADCs and control antibodies intravenously at specified doses.

    • Monitor tumor volume and body weight regularly.

  • Endpoint and Analysis:

    • The study is terminated when tumors in the control group reach a specific size.

    • Calculate tumor growth inhibition (TGI) by comparing tumor volumes in treated groups to the control group.

Mandatory Visualization

ADC_Conjugation_Workflows cluster_Mal_PEG This compound Workflow cluster_SMCC SMCC Workflow Ab_PEG Antibody Reduce Reduction (TCEP) Ab_PEG->Reduce Reduced_Ab Reduced Antibody (Thiol groups exposed) Reduce->Reduced_Ab Conjugate_PEG Conjugation Reduced_Ab->Conjugate_PEG Mal_PEG_Payload Mal-amido-PEG15-Payload Mal_PEG_Payload->Conjugate_PEG ADC_PEG ADC (PEGylated) Conjugate_PEG->ADC_PEG Ab_SMCC Antibody Activate Activation with SMCC Ab_SMCC->Activate Activated_Ab Maleimide-Activated Antibody Activate->Activated_Ab Conjugate_SMCC Conjugation Activated_Ab->Conjugate_SMCC Thiol_Payload Thiol-Payload Thiol_Payload->Conjugate_SMCC ADC_SMCC ADC (Non-PEGylated) Conjugate_SMCC->ADC_SMCC

Caption: Comparative workflows for ADC synthesis.

Linker_Impact_Pathway cluster_PEG_Linker This compound cluster_SMCC_Linker SMCC Linker_Choice Linker Choice Hydrophilicity Increased Hydrophilicity Linker_Choice->Hydrophilicity Hydrophobicity Increased Hydrophobicity Linker_Choice->Hydrophobicity Solubility Improved Solubility Hydrophilicity->Solubility Aggregation Reduced Aggregation Hydrophilicity->Aggregation PK Improved PK (Longer Half-life) Solubility->PK Aggregation->PK Efficacy Potentially Enhanced In Vivo Efficacy PK->Efficacy Aggregation_SMCC Potential for Aggregation Hydrophobicity->Aggregation_SMCC PK_SMCC Potentially Faster Clearance Aggregation_SMCC->PK_SMCC Efficacy_SMCC Effective, but may have narrower therapeutic window PK_SMCC->Efficacy_SMCC

References

Assessing the Immunogenicity of Mal-amido-PEG15-acid Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a cornerstone strategy for enhancing the pharmacokinetic and pharmacodynamic properties of biotherapeutics. By increasing the hydrodynamic size and masking epitopes, PEGylation can significantly extend the circulation half-life, improve stability, and reduce the immunogenicity of the native molecule. However, the immune system can recognize PEG as a foreign entity, leading to the production of anti-PEG antibodies. These antibodies can trigger accelerated blood clearance (ABC) of the PEGylated therapeutic, thereby diminishing its efficacy and potentially causing hypersensitivity reactions. This guide provides a comparative assessment of the factors influencing the immunogenicity of PEGylated conjugates, with a specific focus on Mal-amido-PEG15-acid and its alternatives.

Factors Influencing the Immunogenicity of PEGylated Conjugates

The immunogenic potential of a PEGylated conjugate is a multifactorial issue. Key characteristics of the PEG polymer, the conjugated molecule, and the linker chemistry all play crucial roles in determining the immune response.

FactorInfluence on ImmunogenicitySupporting Evidence Summary
PEG Molecular Weight Higher molecular weight PEGs (e.g., 20 kDa, 30 kDa) tend to be more immunogenic than lower molecular weight PEGs (e.g., 2 kDa, 5 kDa).[1][2]Studies have demonstrated that bovine serum albumin (BSA) conjugated with PEG 30,000 and ovalbumin (OVA) with PEG 20,000 induced stronger anti-PEG IgM responses compared to their counterparts with lower molecular weight PEGs.[1]
PEG Architecture Branched PEG structures may offer better immune shielding compared to linear PEGs of similar molecular weight, potentially reducing immunogenicity.The complex, three-dimensional structure of branched PEG can more effectively mask the surface of the conjugated protein from immune surveillance.
PEG Terminus The terminal functional group of the PEG chain can influence immunogenicity. Methoxy-PEG (mPEG) is commonly used, but studies suggest that hydroxyl-PEG (HO-PEG) may be less immunogenic.[1][3]Antibodies induced by methoxy-PEG-conjugated proteins have shown a higher specificity for the methoxy group, suggesting it can be an immunogenic determinant. In contrast, antibodies raised against HO-PEG conjugates show similar affinity for both mPEG and HO-PEG.
Conjugated Molecule The inherent immunogenicity of the protein or nanoparticle being PEGylated is a primary driver of the overall immune response. PEG itself is considered a hapten and requires a carrier to become immunogenic.The immune response to the PEG moiety is often dependent on the immunogenicity of the protein to which it is conjugated.
Linker Chemistry The chemical linkage between PEG and the therapeutic molecule can impact immunogenicity. The stability of the linker and the chemical nature of the linkage itself are important considerations.Unstable linkages can lead to deconjugation, exposing the linker and the therapeutic molecule to the immune system. Certain chemical moieties within the linker may also be immunogenic.

Comparison of Conjugation Chemistries: this compound and Alternatives

While direct quantitative comparative immunogenicity data for this compound versus its alternatives is limited in publicly available literature, an assessment can be made based on the properties of their core chemistries.

Conjugation ChemistryTarget ResidueLinkage TypePotential Immunogenicity Considerations
Mal-amido-PEG-acid Cysteine (Thiol)ThiosuccinimideThe maleimide group can form a thiosuccinimide linkage that may be reversible under certain physiological conditions, potentially leading to deconjugation. Studies on idiotype-KLH vaccines have indicated that maleimide conjugation can significantly enhance the immunogenicity of the conjugate compared to other methods like glutaraldehyde conjugation.
Thiol-Click Chemistry (e.g., with methylsulfonyl phenyloxadiazole) Cysteine (Thiol)Stable ThioetherUtilizes reagents that react specifically with cysteine to form a more stable linkage compared to maleimide-cysteine conjugates in human plasma. The increased stability may reduce the exposure of potentially immunogenic components.
Dibromomaleimide-PEG Cysteine (Thiol)DithioetherAllows for a one-pot, two-step reaction with a thiol, resulting in a stable, dual-functionalized conjugate. This chemistry is reported to be highly efficient and site-specific, generating stable products that retain their full biological activity.

Experimental Protocols for Immunogenicity Assessment

A tiered approach is typically employed to assess the immunogenicity of PEGylated conjugates, involving screening, confirmation, and characterization of anti-PEG antibodies.

Anti-PEG Antibody Screening and Confirmation (ELISA)

This initial step aims to detect the presence of antibodies that bind to the PEG moiety.

Materials:

  • High-binding 96-well microplates

  • PEGylated protein (the conjugate of interest) or a generic PEGylated protein for coating

  • Phosphate-buffered saline (PBS)

  • Blocking buffer (e.g., 1% BSA or non-fat dry milk in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Serum or plasma samples from treated subjects

  • Secondary antibody conjugated to an enzyme (e.g., anti-human IgG-HRP)

  • Substrate for the enzyme (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Protocol:

  • Coating: Coat the wells of a 96-well plate with the PEGylated protein (e.g., 1-10 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the plate three times with wash buffer.

  • Sample Incubation: Add diluted serum or plasma samples to the wells and incubate for 2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add the enzyme-conjugated secondary antibody that will bind to the anti-PEG antibodies captured on the plate. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Development: Add the substrate and incubate in the dark until a color develops.

  • Stopping and Reading: Stop the reaction with the stop solution and read the absorbance at the appropriate wavelength using a plate reader.

  • Confirmation: For samples that screen positive, a confirmation assay is performed by pre-incubating the samples with an excess of the PEGylated drug to compete for binding. A significant reduction in the signal confirms the presence of specific anti-PEG antibodies.

Neutralizing Antibody (NAb) Assay (Competitive Ligand-Binding Assay)

This assay determines if the detected anti-PEG antibodies can neutralize the biological activity of the PEGylated therapeutic.

Materials:

  • The PEGylated therapeutic

  • The target molecule/receptor of the therapeutic

  • Labeled therapeutic (e.g., biotinylated or with a fluorescent tag)

  • Serum or plasma samples

  • Appropriate assay plates (e.g., streptavidin-coated for biotinylated therapeutic)

  • Detection reagents

Protocol:

  • Sample Pre-incubation: Pre-incubate the serum or plasma samples with a fixed, subsaturating concentration of the labeled PEGylated therapeutic.

  • Competitive Binding: Add this mixture to plates coated with the target molecule.

  • Incubation: Incubate to allow the unbound labeled therapeutic to bind to the target.

  • Washing: Wash the plates to remove unbound components.

  • Detection: Detect the amount of labeled therapeutic bound to the plate.

  • Analysis: A reduction in the signal in the presence of the serum sample compared to a control indicates the presence of neutralizing antibodies that have blocked the interaction between the therapeutic and its target.

In Vitro Cell-Based Assay for Immunogenicity Assessment

This assay assesses the potential of the PEGylated conjugate to activate immune cells, such as dendritic cells (DCs).

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • Monocyte isolation kit

  • Cell culture medium and supplements

  • Cytokines for DC differentiation (e.g., GM-CSF and IL-4)

  • The PEGylated conjugate and controls

  • Flow cytometer

  • Antibodies for DC maturation markers (e.g., CD80, CD83, CD86, HLA-DR)

Protocol:

  • DC Generation: Isolate monocytes from human PBMCs and differentiate them into immature DCs using GM-CSF and IL-4 over 5-7 days.

  • Stimulation: Treat the immature DCs with the this compound conjugate, a suitable alternative conjugate, and positive (e.g., LPS) and negative controls for 24-48 hours.

  • Staining: Harvest the cells and stain them with fluorescently labeled antibodies against DC maturation markers.

  • Analysis: Analyze the expression of maturation markers by flow cytometry. An upregulation of these markers indicates that the conjugate has the potential to activate DCs and initiate an immune response.

Visualizing Pathways and Workflows

To better understand the complex processes involved in the immunogenicity of PEGylated conjugates, the following diagrams illustrate the key signaling pathways and experimental workflows.

Immune_Response_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Helper Cell cluster_BCell B Cell cluster_Antibody Antibody Production APC Uptake of PEG-conjugate Processing Antigen Processing and Presentation APC->Processing Internalization TH_Cell T Helper Cell Activation Processing->TH_Cell MHC-II Presentation B_Cell B Cell Recognition of PEG TH_Cell->B_Cell Plasma_Cell Differentiation into Plasma Cell B_Cell->Plasma_Cell T-cell help Antibodies Anti-PEG Antibodies Plasma_Cell->Antibodies Secretion PEG_Conjugate This compound Conjugate PEG_Conjugate->APC PEG_Conjugate->B_Cell

Immune response pathway to PEGylated conjugates.

Immunogenicity_Assessment_Workflow cluster_Screening Tier 1: Screening cluster_Confirmation Tier 2: Confirmation cluster_Characterization Tier 3: Characterization cluster_InVitro In Vitro Assessment Screening_Assay Anti-PEG Antibody ELISA Confirmation_Assay Competitive Inhibition Assay Screening_Assay->Confirmation_Assay Positive Samples NAb_Assay Neutralizing Antibody Assay Confirmation_Assay->NAb_Assay Confirmed Positives Isotyping Isotyping (IgG, IgM) Confirmation_Assay->Isotyping Titer Antibody Titer Determination Confirmation_Assay->Titer Cell_Assay Cell-Based Assays (e.g., DC maturation) Start Test Article: PEGylated Conjugate Start->Screening_Assay Start->Cell_Assay

Workflow for immunogenicity assessment.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Mal-amido-PEG15-acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for Mal-amido-PEG15-acid, a heterobifunctional linker commonly utilized in bioconjugation. Adherence to these procedures will help ensure laboratory safety, experimental integrity, and proper environmental stewardship.

Immediate Safety and Hazard Information

Hazard Identification Summary

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life.[1]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects.[1]

Precautionary Statements

TypeStatement
PreventionP264: Wash skin thoroughly after handling.[1]
P270: Do not eat, drink or smoke when using this product.[1]
P273: Avoid release to the environment.
ResponseP301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P330: Rinse mouth.
P391: Collect spillage.
DisposalP501: Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment ensemble is mandatory to prevent skin and eye contact, as well as inhalation of any dust or aerosols.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety Goggles with Side ShieldsANSI Z87.1-ratedProtects against chemical splashes and airborne particles.
Face ShieldTo be worn over safety gogglesProvides an additional layer of protection for the entire face from splashes.
Hand Protection Nitrile GlovesDouble-gloving recommendedProvides protection against incidental contact.
Body Protection Laboratory CoatChemical-resistantProtects skin and personal clothing from spills and contamination.
Respiratory Protection NIOSH-approved RespiratorRequired when handling the powder form outside of a certified chemical fume hoodPrevents inhalation of fine particles.

Operational Plan: Step-by-Step Handling Procedure

Following these steps will ensure the safe handling of this compound from receipt to experimental use.

cluster_receiving Receiving and Storage cluster_prep Preparation for Use cluster_reaction Reaction and Handling receiving_storage_1 Inspect container for damage upon receipt. receiving_storage_2 Store at -20°C, protected from light and moisture. receiving_storage_1->receiving_storage_2 receiving_storage_3 Ensure container is clearly labeled. receiving_storage_2->receiving_storage_3 prep_1 Work in a designated area, preferably a chemical fume hood. receiving_storage_3->prep_1 prep_2 Allow container to equilibrate to room temperature before opening. prep_1->prep_2 prep_3 Weigh the powder inside the fume hood. prep_2->prep_3 reaction_1 Conduct all reactions within the chemical fume hood. prep_3->reaction_1 reaction_2 Keep away from strong oxidizing agents. reaction_1->reaction_2 reaction_3 Use calibrated pipettes for transferring solutions. reaction_2->reaction_3

Safe handling workflow for this compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. The reactive maleimide group should be deactivated before disposal.

Deactivation of Unused Maleimide

It is best practice to quench the reactive maleimide group before disposal by reacting it with an excess of a thiol-containing compound.

  • Prepare a Quenching Solution: Prepare a solution of a thiol-containing compound such as β-mercaptoethanol (BME) or dithiothreitol (DTT) in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of approximately 100 mM.

  • Reaction: In a designated chemical waste container, add the this compound solution to an excess of the quenching solution (e.g., a 10-fold molar excess of the thiol).

  • Incubation: Allow the reaction to proceed for at least 2 hours at room temperature with occasional mixing to ensure complete reaction of the maleimide group.

Waste Segregation and Disposal

cluster_waste Waste Disposal Workflow waste_start Waste Generated deactivate Deactivate Maleimide (if applicable) waste_start->deactivate solid_waste Solid Waste (Contaminated gloves, tips, etc.) waste_start->solid_waste sharps_waste Sharps Waste (Contaminated needles, etc.) waste_start->sharps_waste liquid_waste Liquid Waste (Deactivated solution, solvents) deactivate->liquid_waste collect_liquid Collect in labeled hazardous liquid waste container. liquid_waste->collect_liquid collect_solid Collect in labeled hazardous solid waste container. solid_waste->collect_solid collect_sharps Collect in designated sharps container. sharps_waste->collect_sharps dispose Dispose through Institutional EHS Office. collect_liquid->dispose collect_solid->dispose collect_sharps->dispose

Waste segregation and disposal workflow.

  • Liquid Waste: The deactivated this compound solution should be disposed of as hazardous chemical waste. Collect the solution in a clearly labeled, sealed, and appropriate waste container. Do not pour it down the drain.

  • Solid Waste: Unused solid this compound should be disposed of as hazardous chemical waste, preferably in its original container. All disposable materials that have come into contact with the compound (e.g., gloves, weighing paper, pipette tips) should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated hazardous waste bag or container.

  • Spill Cleanup: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the solid hazardous waste container. For larger spills, evacuate the area and follow your institution's emergency procedures.

All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents (e.g., "this compound waste, deactivated with β-mercaptoethanol"). Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. While polyethylene glycol itself is considered biodegradable, the functional groups on this molecule necessitate its disposal as chemical waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.